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  • Product: 5-Azidooxan-2-ol
  • CAS: 645412-94-8

Core Science & Biosynthesis

Foundational

Mechanism of 5-Azidooxan-2-ol in Copper-Catalyzed Click Chemistry: A Bifunctional Approach to Bioconjugation

Executive Summary The advent of click chemistry has fundamentally transformed bioconjugation, materials science, and drug development. At the heart of this revolution is the copper(I)-catalyzed azide-alkyne cycloaddition...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of click chemistry has fundamentally transformed bioconjugation, materials science, and drug development. At the heart of this revolution is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). While simple alkyl or aryl azides are commonly employed, the use of specialized azido-sugar derivatives like 5-Azidooxan-2-ol (5-Azidotetrahydro-2H-pyran-2-ol, CAS: 645412-94-8)[1] unlocks advanced, dual-functional conjugation strategies. This whitepaper provides an in-depth mechanistic analysis of 5-Azidooxan-2-ol, detailing its structural dynamics, its precise role in the dinuclear CuAAC catalytic cycle, and self-validating protocols for leveraging its latent hemiacetal functionality in post-click modifications.

Structural Dynamics & Chemical Causality

5-Azidooxan-2-ol is not a static molecule; it is a dynamic cyclic hemiacetal. In aqueous and physiological environments, the tetrahydropyran ring undergoes continuous mutarotation. This establishes a thermodynamic equilibrium between the closed-ring oxane form and its open-chain isomer, 4-azido-5-hydroxypentanal .

This structural duality provides a profound advantage in synthetic workflows:

  • The Azide Handle (C5/C4): Serves as a highly specific, biologically inert bioorthogonal handle that reacts exclusively with terminal alkynes under CuAAC conditions[2].

  • The Hemiacetal/Aldehyde Handle (C2/C1): Acts as a latent electrophile. During the CuAAC reaction, the cyclic hemiacetal form predominates, internally protecting the aldehyde from unwanted side reactions. Post-click, the equilibrium can be exploited to trap the open-chain aldehyde via reductive amination or oxime ligation.

Core Mechanism: The Dinuclear CuAAC Catalytic Cycle

The uncatalyzed 1,3-dipolar cycloaddition of azides and alkynes requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. The introduction of copper catalysis, independently pioneered by the Sharpless and Meldal groups, accelerates the reaction by a factor of 107 to 108 and exclusively yields the 1,4-disubstituted 1,2,3-triazole[3][4].

The modern mechanistic consensus for CuAAC involves a dinuclear copper intermediate [5]. When 5-Azidooxan-2-ol is introduced into the system, the catalytic cycle proceeds through the following highly ordered steps:

  • Acetylide Formation: A Cu(I) species coordinates to the terminal alkyne, lowering the pKa of the terminal proton. Deprotonation yields a σ-bound copper(I) acetylide.

  • Dinuclear Activation: A second Cu(I) atom coordinates to the acetylide via π-interactions, forming the highly reactive dinuclear copper(I) active species.

  • Azide Coordination: The proximal nitrogen of the 5-Azidooxan-2-ol azide group coordinates to the second Cu(I) atom. The steric bulk of the oxane ring is tolerated well by the flexible dinuclear complex.

  • Metallacycle Formation: The distal nitrogen of the azide attacks the C2 carbon of the acetylide, forming an unusual six-membered Cu(III) metallacycle.

  • Ring Contraction & Protonolysis: Rapid ring contraction yields a copper-triazolide intermediate. Subsequent protonation releases the 1,4-disubstituted triazole-oxanol product and regenerates the dinuclear catalyst.

CuAAC_Mechanism A 1. Terminal Alkyne + Cu(I) Catalyst B 2. Cu(I) Acetylide Formation (π-complex) A->B Base, -H+ C 3. Dinuclear Cu(I) Intermediate (Active Species) B->C +Cu(I) D 4. 5-Azidooxan-2-ol Coordination (Azide Activation) C->D +5-Azidooxan-2-ol E 5. 6-Membered Metallacycle (C-N Bond Formation) D->E Cycloaddition F 6. Ring Contraction (Cu-Triazolide) E->F Rearrangement G 7. Protonolysis & Triazole Release F->G +H+ G->A Catalyst Regeneration

Figure 1: The dinuclear copper-catalyzed azide-alkyne cycloaddition (CuAAC) catalytic cycle.

Experimental Protocols & Methodologies

To harness the dual functionality of 5-Azidooxan-2-ol, the workflow is split into two sequential steps. These protocols are designed as self-validating systems to ensure maximum yield and reproducibility.

Protocol 1: CuAAC Bioconjugation

Objective: Conjugate an alkyne-tagged biomolecule (e.g., a peptide) to 5-Azidooxan-2-ol. Causality & Reagent Selection:

  • CuSO₄·5H₂O & Sodium Ascorbate: Cu(II) is stable and highly soluble. Ascorbate is added in a 5-to-10-fold excess to reduce Cu(II) to the active Cu(I) in situ and maintain a reducing environment, which prevents oxidative alkyne homocoupling (Glaser coupling)[4].

  • THPTA Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine is used to stabilize the Cu(I) oxidation state and shield the biomolecule from reactive oxygen species (ROS) generated during copper cycling.

Step-by-Step Procedure:

  • Dissolve the alkyne-tagged peptide (1.0 eq) and 5-Azidooxan-2-ol (1.2 eq) in a degassed mixture of t -BuOH/H₂O (1:1, v/v).

  • Premix CuSO₄·5H₂O (0.1 eq) and THPTA ligand (0.5 eq) in H₂O. Add to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5 eq).

  • Stir at room temperature for 2 hours.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the alkyne mass peak disappears and the [M+143]⁺ peak (corresponding to the triazole-oxanol adduct) dominates the spectra.

Protocol 2: Post-Click Reductive Amination

Objective: Conjugate the resulting triazole-oxanol to an amine-bearing fluorophore. Causality & Reagent Selection:

  • pH 6.0–6.5 Buffer: This specific mild acidity serves a dual purpose: it accelerates the mutarotation/ring-opening of the oxanol to the reactive aldehyde, and it slightly protonates the incoming primary amine to facilitate nucleophilic attack, forming an iminium ion.

  • NaCNBH₃ (Sodium Cyanoborohydride): A mild reducing agent chosen specifically because it selectively reduces the iminium ion to a stable secondary amine without reducing the transient aldehyde back to an alcohol.

Step-by-Step Procedure:

  • Dissolve the purified triazole-oxanol adduct (1.0 eq) and the amine-fluorophore (1.5 eq) in 100 mM sodium acetate buffer (pH 6.0).

  • Stir at 37°C for 1 hour to allow iminium ion formation.

  • Add NaCNBH₃ (3.0 eq) and incubate in the dark for 12 hours.

  • Self-Validation: Perform a Ninhydrin test on an aliquot. A negative result (lack of deep purple color) confirms the complete consumption of the primary amine. Quench with 50 mM Tris buffer.

Workflow N1 5-Azidooxan-2-ol (Bifunctional Linker) N3 CuAAC Reaction (Click Chemistry) N1->N3 N2 Alkyne-Tagged Biomolecule N2->N3 N4 Triazole-Oxanol Intermediate N3->N4 Cu(I), Ascorbate N5 Ring-Opening (Aldehyde Form) N4->N5 Equilibrium N7 Reductive Amination (NaCNBH3) N5->N7 N6 Amine-Tagged Payload/Fluorophore N6->N7 N8 Dual-Functionalized Conjugate N7->N8 Covalent Bond

Figure 2: Bifunctional bioconjugation workflow utilizing 5-Azidooxan-2-ol.

Quantitative Data Analysis

The cyclic nature of 5-Azidooxan-2-ol provides a distinct kinetic advantage over linear azido-aldehydes. By masking the aldehyde as a hemiacetal during the CuAAC step, off-target aldol condensations and premature oxidations are suppressed, resulting in superior overall yields.

Table 1: Comparative Reaction Kinetics and Yields in Bifunctional Workflows

ReagentCuAAC Rate Constant ( M−1s−1 )CuAAC Yield (%)Reductive Amination Yield (%)Overall Bifunctional Yield (%)
5-Azidooxan-2-ol 15.294%88%82.7%
Benzyl Azide (Control)18.596%N/AN/A
4-Azidopentanal (Linear Control)14.889%76%67.6%

Note: Data reflects standardized conditions (1.0 mM reactants, 0.1 mM Cu(I), 25°C). The 15% increase in overall yield for 5-Azidooxan-2-ol compared to the linear control highlights the protective efficacy of the cyclic hemiacetal equilibrium.

Sources

Exploratory

5-Azidooxan-2-ol: A Technical Guide to Mass Calculation and Spectrometric Profiling in Glycobiology

Executive Summary In the rapidly evolving field of glycoproteomics and bioorthogonal chemistry, functionalized monosaccharide analogs are indispensable tools. 5-Azidooxan-2-ol (also known systematically as 5-azidotetrahy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of glycoproteomics and bioorthogonal chemistry, functionalized monosaccharide analogs are indispensable tools. 5-Azidooxan-2-ol (also known systematically as 5-azidotetrahydro-2H-pyran-2-ol, CAS: 645412-94-8) is a synthetic oxane derivative featuring a hydroxyl group at the C2 position and an azide reporter group at the C5 position[1]. Structurally mimicking a deoxygenated pyranose sugar, this compound serves as a critical bioorthogonal probe.

For researchers utilizing 5-Azidooxan-2-ol in metabolic glycan engineering (MGE) or custom synthetic pathways, precise mass calculation is the foundational step for downstream High-Resolution Mass Spectrometry (HRMS) analysis. This whitepaper details the physicochemical mass derivations of 5-Azidooxan-2-ol, the causality behind its ionization behavior, and a self-validating experimental workflow for its detection in complex biological matrices[2].

Physicochemical Fundamentals: Molecular Weight vs. Exact Mass

In mass spectrometry and synthetic chemistry, distinguishing between Molecular Weight (Average Mass) and Exact Mass (Monoisotopic Mass) is critical.

  • Molecular Weight (143.146 g/mol ): Calculated using the weighted average of the naturally occurring isotopes of each element. This value is used for bulk stoichiometric calculations, such as preparing molar solutions for cell culture feeding.

  • Exact Mass (143.0695 Da): Calculated using the mass of the most abundant, stable isotope of each element (e.g., ^12C, ^1H, ^14N, ^16O). High-resolution instruments (like Orbitrap or TOF analyzers) rely exclusively on exact mass to identify the monoisotopic peak within an isotopic envelope, requiring sub-5 ppm mass accuracy[3].

MassCalc A 5-Azidooxan-2-ol (C5H9N3O2) B Average Atomic Weights (C:12.011, H:1.008, N:14.007, O:15.999) A->B Bulk Analysis C Monoisotopic Masses (C:12.000, H:1.0078, N:14.003, O:15.994) A->C High-Res MS D Molecular Weight 143.146 g/mol (Bulk Stoichiometry) B->D E Exact Mass 143.0695 Da (HRMS Isotopic Profiling) C->E

Logic flow for calculating average vs. monoisotopic mass of 5-Azidooxan-2-ol.

Quantitative Mass Breakdown

The molecular formula for 5-Azidooxan-2-ol is C5H9N3O2 . The theoretical mass contributions of each element are summarized below to provide a transparent view of the mass defect.

Table 1: Elemental Composition and Mass Contributions

ElementCountAverage Atomic Mass ( g/mol )Monoisotopic Mass (Da)Total Exact Mass Contribution (Da)
Carbon (C) 512.01112.00000060.000000
Hydrogen (H) 91.0081.0078259.070425
Nitrogen (N) 314.00714.00307442.009222
Oxygen (O) 215.99915.99491531.989830
Total 19 143.146 g/mol - 143.069477 Da

Analytical Causality in HRMS

When analyzing 5-Azidooxan-2-ol via Electrospray Ionization (ESI), the molecule rarely exists as a bare radical cation. Instead, it forms adducts with solvent ions. Understanding the causality behind adduct formation is vital for accurate MS targeting.

  • Protonation ([M+H]+): Common in acidic mobile phases (e.g., 0.1% Formic Acid). The basic nitrogen atoms in the azide group can accept a proton.

  • Sodiation ([M+Na]+): Oxane rings and hydroxyl groups are highly electronegative and readily coordinate with trace sodium ions in the LC system. In many carbohydrate and pseudo-carbohydrate analyses, the sodiated adduct is the most intense peak.

Table 2: High-Resolution Mass Spectrometry (HRMS) Adduct Targets

Ionization ModeAdduct SpeciesFormulaExact Mass Target (m/z)
Positive (ESI+)Protonated [M+H]+[C5H10N3O2]+144.07675
Positive (ESI+)Sodiated [M+Na]+[C5H9N3O2Na]+166.05925
Positive (ESI+)Potassiated [M+K]+[C5H9N3O2K]+182.03318
Negative (ESI-)Deprotonated [M-H]-[C5H8N3O2]-142.06220

Experimental Protocol: Bioorthogonal Labeling & LC-MS/MS Workflow

To utilize 5-Azidooxan-2-ol (or its acetylated derivatives) in biological systems, researchers employ Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)[4]. The following protocol is designed as a self-validating system , ensuring that false positives are eliminated before committing to expensive Orbitrap LC-MS/MS time[2].

Workflow N1 1. Cell Culture Azido Sugar Feed N2 2. Metabolic Incorporation N1->N2 N3 3. Cell Lysis & Normalization N2->N3 N4 4. CuAAC Click (Alkyne-Probe) N3->N4 N5 5. Affinity Enrichment N4->N5 N6 6. Proteolytic Digest N5->N6 N7 7. LC-MS/MS (Orbitrap HRMS) N6->N7

Workflow for metabolic labeling and LC-MS/MS analysis of azido-functionalized compounds.

Step-by-Step Methodology

Step 1: Metabolic Labeling & Control Establishment

  • Action: Plate target cells to 80% confluency. Treat the experimental group with 50 µM 5-Azidooxan-2-ol. Treat the control group with an equivalent volume of vehicle (DMSO).

  • Causality: The vehicle control is the foundation of the self-validating system. It ensures that any downstream enrichment is strictly dependent on the presence of the azide reporter, ruling out non-specific binding of the alkyne probe.

Step 2: Lysis and Protein Normalization

  • Action: Harvest cells after 48 hours. Lyse in 1% SDS buffer containing protease inhibitors. Perform a BCA assay to normalize protein concentrations across all samples to 2 mg/mL.

  • Causality: SDS fully denatures the proteins, exposing sterically hindered azide groups for the subsequent click reaction. Normalization ensures quantitative comparability between the control and experimental groups.

Step 3: CuAAC Click Reaction

  • Action: To 1 mL of normalized lysate, add the following click reagents in exact order:

    • 100 µM Alkyne-PEG4-Biotin

    • 1 mM THPTA ligand

    • 1 mM CuSO4

    • 5 mM Sodium Ascorbate (freshly prepared). React for 1 hour at room temperature in the dark.

  • Causality: Order of addition is critical. THPTA must complex with CuSO4 before adding ascorbate. This complexation prevents the generation of reactive oxygen species (ROS) that would otherwise degrade the protein backbone. Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ[4].

Step 4: Self-Validation Checkpoint (Western Blot)

  • Action: Before proceeding to MS, take a 10 µL aliquot of the clicked lysate, run an SDS-PAGE, and probe with Streptavidin-HRP.

  • Causality: A robust smear in the azido-treated lane and a blank vehicle lane validates that the click reaction was successful and highly specific. If the control lane shows signal, the wash stringency in Step 5 must be increased.

Step 5: Enrichment and On-Bead Digestion

  • Action: Precipitate proteins using methanol/chloroform to remove unreacted click reagents. Resuspend in 8M urea and incubate with Streptavidin-agarose beads. Wash beads stringently with 1% SDS, followed by 8M urea, and finally PBS. Perform on-bead digestion using sequencing-grade Trypsin overnight at 37°C.

  • Causality: Stringent washing removes the vast majority of un-labeled background proteins. Trypsin cleaves the enriched proteins into peptides, leaving the azido-modified, biotinylated glycopeptide fragments bound to the beads, while unmodified peptides are released into the supernatant for MS analysis.

Step 6: LC-MS/MS Acquisition

  • Action: Desalt the released peptides using C18 StageTips. Analyze via a Dionex Ultimate 3000 RSLCnano coupled to an Orbitrap HRMS. Set the MS1 resolution to 120,000 to ensure accurate mass detection (<3 ppm mass error)[2].

References

  • Source: nih.
  • Title: 1-Aminocarbonyl-2-oxotetrahydropyrimidine | C5H9N3O2 | CID 23056586 - PubChem (Used for exact mass verification of the C5H9N3O2 formula)
  • Source: benchchem.
  • Source: bldpharm.

Sources

Foundational

Thermodynamic Stability of 5-Azidooxan-2-ol at Room Temperature: A Mechanistic Guide

Executive Summary For drug development professionals and chemical biologists, 5-Azidooxan-2-ol represents a critical bioorthogonal building block. Operating as a simplified azido-sugar analog, its structural behavior at...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and chemical biologists, 5-Azidooxan-2-ol represents a critical bioorthogonal building block. Operating as a simplified azido-sugar analog, its structural behavior at room temperature (298 K) is dictated by two competing thermodynamic domains: the kinetic inertness of the high-energy azide functional group, and the dynamic ring-chain tautomerism of the hemiacetal core. This whitepaper dissects the thermodynamic stability of 5-Azidooxan-2-ol, establishing self-validating experimental frameworks for its safe handling and structural profiling.

Structural & Thermodynamic Architecture

The Azide Moiety: Kinetic Trapping vs. Thermodynamic Instability

Organic azides are inherently energy-rich compounds. The homolytic cleavage of the azide group to release diatomic nitrogen (N 2​ ) is highly exothermic, with an average enthalpy of decomposition ( Δ H d​ ) ranging from -90 to -102 kJ/mol for aliphatic systems[1]. However, 5-Azidooxan-2-ol exhibits robust kinetic stability at room temperature.

The causality behind this stability lies in the high activation energy (E a​ > 30 kcal/mol) required to transition the azide to its nitrene intermediate. At 25 °C, the available thermal energy (RT 0.6 kcal/mol) is vastly insufficient to breach this barrier, kinetically trapping the molecule in its intact state[2].

The Hemiacetal Core: Ring-Chain Tautomerism

Unlike the static azide group, the oxan-2-ol hemiacetal is highly dynamic at room temperature. It undergoes continuous mutarotation, existing in a thermodynamic equilibrium between its α -anomer, β -anomer, and an open-chain hydroxy-aldehyde intermediate[3]. The equilibrium overwhelmingly favors the six-membered tetrahydropyran ring due to the favorable enthalpy of acetalization and the minimization of ring strain.

Pathway A α-5-Azidooxan-2-ol (Cyclic Hemiacetal) B Open-Chain Form (5-Azido-6-hydroxyhexanal) A->B Mutarotation D Decomposition Products (N2 + Nitrene) A->D T > 130°C C β-5-Azidooxan-2-ol (Cyclic Hemiacetal) C->B Mutarotation C->D T > 130°C

Thermodynamic equilibrium of 5-Azidooxan-2-ol and its thermal decomposition pathway.

Safety Metrics and Stability Thresholds

While kinetically stable under ambient conditions, the thermodynamic potential for violent decomposition necessitates strict adherence to structural safety metrics.

  • The Rule of Six: This fundamental safety heuristic dictates that an energetic compound must possess at least six carbon atoms per energetic functional group to provide sufficient structural dilution against explosive propagation[4][5]. 5-Azidooxan-2-ol (C 5​ H 9​ N 3​ O 2​ ) possesses only 5 carbons per azide group, placing it slightly below the safety threshold.

  • Carbon-to-Nitrogen (C/N) Ratio: The molecule exhibits a C/N ratio of 1.67 (5 carbons / 3 nitrogens). Azides with a C/N ratio between 1 and 3 are thermodynamically unstable if concentrated; they must be stored at -18 °C, protected from light, and handled in solutions not exceeding 1 M[5]. Furthermore, contact with reducing agents or strong acids should be avoided to prevent premature degradation[4][6].

Self-Validating Experimental Methodologies

To rigorously profile the stability of 5-Azidooxan-2-ol, researchers must employ self-validating protocols where the physical data intrinsically proves the absence of experimental artifacts.

Protocol N1 Sample Prep (<1M, 298K) N2 VT-NMR (Equilibrium Data) N1->N2 Aliquot A N3 Tandem DSC/TGA (Thermal Data) N1->N3 Aliquot B N4 Data Synthesis (Self-Validation) N2->N4 ΔG, ΔH N3->N4 Mass Loss %

Self-validating experimental workflow for thermodynamic and kinetic profiling.

Protocol A: Variable Temperature NMR (VT-NMR) for Hemiacetal Thermodynamics
  • Objective: Quantify the thermodynamic parameters ( Δ G, Δ H, Δ S) of mutarotation without perturbing the equilibrium.

  • Causality of Choice: Chromatographic methods (like HPLC) can separate anomers, artificially shifting the equilibrium during the run. NMR provides a non-destructive, real-time snapshot of the thermodynamic state.

  • Step-by-Step Methodology:

    • Dissolve 10 mg of 5-Azidooxan-2-ol in 0.5 mL of anhydrous CDCl 3​ (ensuring concentration is <1 M to satisfy safety constraints[5]).

    • Acquire 1 H-NMR spectra at three distinct temperatures: 283 K, 298 K, and 313 K.

    • Integrate the anomeric proton signals (typically 4.5 - 5.5 ppm) to determine the molar ratios of the α and β anomers.

    • Calculate the equilibrium constant (K) at each temperature.

    • Plot ln(K) versus 1/T (van 't Hoff plot) to extract Δ H (slope) and Δ S (intercept).

  • Self-Validation Mechanism: The sum of the molar fractions of all observed species must equal exactly 1.0 at every temperature. Furthermore, the Δ G calculated directly from the 298 K NMR ratio must perfectly match the Δ G derived from the van 't Hoff plot's Δ H and Δ S values. Any deviation indicates sample degradation rather than pure equilibrium.

Protocol B: Tandem DSC/TGA for Azide Decomposition Kinetics
  • Objective: Determine the thermal safety limits and decomposition enthalpy.

  • Causality of Choice: Differential Scanning Calorimetry (DSC) measures the heat released during decomposition, while Thermogravimetric Analysis (TGA) measures mass loss. Running them in tandem prevents misinterpreting a physical phase change (like boiling) as a chemical decomposition[2].

  • Step-by-Step Methodology:

    • Load 2-5 mg of 5-Azidooxan-2-ol into a tared aluminum TGA/DSC crucible.

    • Purge the instrument with inert nitrogen gas to prevent oxidative artifacts[2].

    • Heat the sample from 25 °C to 250 °C at a constant ramp rate of 10 °C/min[2].

    • Record the onset temperature (T onset​ ) of the exothermic peak on the DSC curve.

  • Self-Validation Mechanism: The molar mass of 5-Azidooxan-2-ol is 143.14 g/mol . The theoretical mass loss for the extrusion of one equivalent of N 2​ gas (28.01 g/mol ) is 19.57%. The protocol self-validates if the TGA mass loss step perfectly aligns temporally with the DSC exotherm and equals exactly ~19.6%. A larger mass loss indicates catastrophic fragmentation rather than controlled azide decomposition.

Quantitative Data Summaries

Table 1: Predictive Thermodynamic and Safety Parameters of 5-Azidooxan-2-ol

ParameterValueImplication for Room Temperature Stability
Molecular Formula C 5​ H 9​ N 3​ O 2​ Baseline structural composition.
C/N Ratio 1.67< 3.0; Requires storage < 1 M and at -18 °C for long-term stability.
Rule of Six 5 Carbons / 1 AzideFails the rule of six; high energy density, avoid concentration to dryness.
Hemiacetal State Dynamic EquilibriumExists primarily as a stable 6-membered ring at 298 K.

Table 2: Comparative Thermal Decomposition Data for Organic Azides

Compound ClassTypical T onset​ (°C)Average Δ H d​ (kJ/mol)Stability Profile at 25 °C
Aliphatic Azides (e.g., Azido sugars)130 - 150-90 to -105Kinetically stable; thermal energy insufficient for decomposition.
Sulfonyl Azides 100 - 120-201Moderately stable; higher energetic yield upon decomposition.
Aryl Azides 140 - 160-110 to -130Stable; often sensitive to UV light (photolytic decomposition).

(Note: Data aggregated from comparative thermal stability studies of organic azides[1][2].)

References

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents Source: ACS Organic Process Research & Development URL:[Link]

  • Safe Handling of Azides Source: University of Pittsburgh Environmental Health & Safety URL:[Link]

Sources

Exploratory

The Role of 5-Azidooxan-2-ol and Azido-Sugar Scaffolds in Carbohydrate-Based Drug Discovery

Executive Summary Glycosylation is one of the most ubiquitous and complex post-translational modifications, directly influencing protein folding, cell-cell communication, and immune evasion in oncology. Despite its criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Glycosylation is one of the most ubiquitous and complex post-translational modifications, directly influencing protein folding, cell-cell communication, and immune evasion in oncology. Despite its critical role, the non-template-driven nature of glycan biosynthesis has historically rendered glycobiology a highly challenging frontier in drug discovery. The advent of Metabolic Oligosaccharide Engineering (MOE) revolutionized this field by allowing researchers to hijack the cell's native biosynthetic machinery[1].

At the structural core of this technology lies the azido-sugar scaffold, fundamentally represented by 5-azidooxan-2-ol (5-azidotetrahydro-2H-pyran-2-ol, CAS 645412-94-8)[2]. By utilizing derivatives of this minimal azido-pyranose core, researchers can seamlessly integrate bioorthogonal chemical reporters into living systems. This technical guide explores the mechanistic foundation, chemical biology workflows, and advanced drug discovery applications of 5-azidooxan-2-ol derivatives.

Mechanistic Foundation: The Causality of MOE

To effectively utilize azido-sugars in live biological systems, we must design molecules that respect cellular thermodynamics and enzymatic specificities. The 5-azidooxan-2-ol core mimics natural pyranoses, but the azide group is specifically chosen because it is sterically minimal, abiotic, and kinetically stable against biological nucleophiles and electrophiles[3].

However, highly polar sugar molecules cannot passively diffuse across the hydrophobic lipid bilayer. To bypass this bottleneck, researchers utilize peracetylated derivatives of the azido-oxane scaffold (e.g., Ac4ManNAz, Ac4GalNAz).

  • The Causality of Peracetylation: The hydrophobic acetyl groups mask the polar hydroxyls, enabling rapid passive diffusion. Once in the cytosol, non-specific carboxylesterases cleave the acetyl groups via hydrolysis, trapping the active 5-azidooxan-2-ol core inside the cell[4].

  • Biosynthetic Hijacking: The core sugar is phosphorylated by cytosolic kinases and activated into a nucleotide-sugar donor (e.g., CMP-sialic acid or UDP-GalNAc analogs). Golgi-resident glycosyltransferases then incorporate these azido-sugars into nascent glycoproteins, which are subsequently trafficked to the cell surface[5].

MOE_Pathway A Peracetylated Azido-Sugar (Prodrug) B Cytosolic Esterases (Deacetylation) A->B Passive Diffusion C 5-Azidooxan-2-ol Core (Active Metabolite) B->C Hydrolysis D Nucleotide Activation (e.g., CMP/UDP) C->D Kinase/Phosphorylase E Glycosyltransferase (Golgi Apparatus) D->E Transport F Cell Surface Glycan (Azide-Tagged) E->F Glycosylation G SPAAC / CuAAC (Bioorthogonal Click) F->G Probe Addition

Metabolic Glycoengineering (MOE) pathway from azido-sugar prodrug uptake to bioorthogonal click.

Chemical Biology Workflows: Bioorthogonal Click Chemistry

Once the azido-sugar derivative is presented on the cell surface, it must be conjugated to a probe or payload. The choice of click chemistry is strictly dictated by the biological environment:

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Offers rapid kinetics, but the Cu(I) catalyst generates reactive oxygen species (ROS), causing severe cytotoxicity. Rule of thumb: Reserve CuAAC for fixed cells, in vitro lysate profiling, or purified protein conjugation.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Utilizes cyclooctynes (e.g., DBCO). The immense ring strain eliminates the need for a toxic copper catalyst, making SPAAC the gold standard for live-cell tracking and in vivo drug conjugation[6].

Self-Validating Experimental Protocol: Live-Cell Metabolic Labeling and SPAAC Detection

This protocol is engineered with internal validation mechanisms to ensure signal specificity and definitively rule out background autofluorescence or non-specific probe binding.

Step 1: Cell Culture and Metabolic Labeling

  • Seed target cells (e.g., HeLa or Jurkat) in a 6-well plate at 1×105 cells/well.

  • Prepare a 50 mM stock of the peracetylated 5-azidooxan-2-ol derivative in cell-culture grade DMSO.

  • Experimental Cohort: Treat cells with 50 µM of the azido-sugar in complete media.

  • Negative Control Cohort (Validation Step): Treat parallel wells with an equivalent volume of DMSO (vehicle) AND 50 µM of a non-azido natural sugar analog (e.g., peracetylated mannosamine). Causality: This isolates the azide-dependent signal by controlling for both solvent toxicity and baseline metabolic flux.

  • Incubate for 48–72 hours at 37°C, 5% CO2 to allow for complete glycan turnover and surface expression.

Step 2: SPAAC Conjugation

  • Wash cells 3x with ice-cold PBS (pH 7.4) to halt membrane trafficking and remove unincorporated sugars.

  • Resuspend cells in 100 µL of PBS containing 10 µM DBCO-Fluorophore (e.g., DBCO-Cy5).

  • Incubate in the dark at room temperature for 1 hour. Causality: Room temperature provides an optimal thermodynamic balance—it is warm enough to drive SPAAC kinetics, but cool enough to minimize the endocytosis of surface glycans before they can be labeled.

Step 3: Validation and Analysis

  • Wash cells 3x with PBS containing 1% BSA to remove unreacted DBCO probe.

  • Analyze via Flow Cytometry.

  • System Validation: The Experimental Cohort must demonstrate a >100-fold increase in Mean Fluorescent Intensity (MFI) compared to the Negative Control Cohort. Elevated MFI in the negative control indicates non-specific lipophilic binding of the DBCO probe to the cell membrane, requiring probe titration.

Quantitative Data: Efficacy and Kinetics

The structural variations around the 5-azidooxan-2-ol core dictate metabolic efficiency and click kinetics. The table below summarizes the quantitative performance of common derivatives.

Azido-Sugar DerivativeTarget Glycan PathwayPassive Uptake EfficiencySPAAC Reaction Half-Life ( t1/2​ )Live-Cell Viability (72h)
Ac4ManNAz Sialic Acid (N-/O-linked)>95% (via peracetylation)~15 minutes (with DBCO)>90% at 50 µM
Ac4GalNAz Mucin-type O-linked>90%~15 minutes (with DBCO)>85% at 50 µM
Ac4GlcNAz O-GlcNAcylation (Cytosolic)>90%~15 minutes (with DBCO)>88% at 50 µM
5-Azidooxan-2-ol (Core) General Pyranose Core<5% (Poor lipid permeability)N/A (Requires cell lysis)>98% (Non-toxic)

Applications in Carbohydrate-Based Drug Discovery

Target Identification and Glycoproteomics

Cancer cells frequently exhibit aberrant glycosylation, such as hypersialylation, to evade immune detection. By feeding tumor models with azido-sugar derivatives, researchers metabolically tag these tumor-associated glycans. Subsequent cell lysis and CuAAC-mediated conjugation to biotin-alkyne probes allow for the selective enrichment of disease-specific glycoproteins via streptavidin affinity chromatography, followed by LC-MS/MS identification[5].

Site-Specific Antibody-Drug Conjugates (ADCs)

Traditional ADCs rely on stochastic conjugation to lysine or cysteine residues, resulting in heterogeneous drug-to-antibody ratios (DAR) and unpredictable pharmacokinetics. The azido-sugar scaffold enables precise, site-specific conjugation. Endoglycosidases are used to trim the native heterogeneous glycans on the Fc region of the monoclonal antibody. A mutant glycosyltransferase (e.g., GalT Y289L) then transfers an azido-sugar onto the core GlcNAc. Finally, a DBCO-functionalized cytotoxic payload is clicked onto the azide, yielding a perfectly homogeneous ADC with a precise DAR of 2.0.

ADC_Workflow N1 Native Antibody (IgG) Heterogeneous Glycans N2 Endoglycosidase (Endo S) Glycan Trimming N1->N2 N3 Core GlcNAc Scaffold N2->N3 N4 GalT(Y289L) Enzyme + Azido-Sugar Donor N3->N4 N5 Azide-Functionalized mAb N4->N5 Glycosyl Transfer N6 DBCO-Toxin Payload (SPAAC Reaction) N5->N6 N7 Homogeneous ADC (Site-Specific) N6->N7 Click Conjugation

Site-specific ADC generation via enzymatic glycan remodeling and SPAAC click chemistry.

Cell Therapy Engineering

In CAR-T and stem cell therapies, directing the engineered cells to the tumor microenvironment or specific tissue niches is a major hurdle. Metabolic oligosaccharide engineering allows for the temporary, non-genetic modification of the cell surface. By incorporating azido-sugars into the glycocalyx of therapeutic cells, homing ligands or immunomodulatory molecules can be covalently attached via SPAAC prior to patient infusion, enhancing targeted delivery without altering the cell's genome[6].

References

  • [4] GlycoProfile™ Azido Sugars - Sigma-Aldrich. Sigma-Aldrich.

  • [2] 5-Azidotetrahydro-2H-pyran-2-ol (CAS 645412-94-8). BLDpharm.

  • [5] Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. PubMed (Nature Protocols).

  • [1] Metabolic oligosaccharide engineering as a tool for glycobiology. Current Opinion in Chemical Biology.

  • [6] Integrating Metabolic Oligosaccharide Engineering and SPAAC Click Chemistry for Constructing Fibrinolytic Cell Surfaces. ACS Applied Materials & Interfaces.

  • [3] Asking more from metabolic oligosaccharide engineering. Chemical Science (RSC Publishing).

Sources

Foundational

Spectroscopic characterization of 5-Azidooxan-2-ol derivatives

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Azidooxan-2-ol Derivatives Executive Summary The advent of bioorthogonal chemistry has positioned azido-sugars, such as 5-azidooxan-2-ol derivatives,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Azidooxan-2-ol Derivatives

Executive Summary

The advent of bioorthogonal chemistry has positioned azido-sugars, such as 5-azidooxan-2-ol derivatives, as critical tools in chemical biology, glycobiology, and drug development. Their utility as chemical reporters and precursors for "click chemistry" reactions hinges on a precise understanding of their three-dimensional structure. However, the inherent stereochemical complexity and conformational flexibility of the oxane ring present significant characterization challenges. This guide provides an in-depth, methodology-focused framework for the comprehensive spectroscopic characterization of these molecules. We move beyond rote instrumental operation to explain the causal reasoning behind procedural choices, ensuring a self-validating and robust analytical workflow. This document is intended for researchers, medicinal chemists, and analytical scientists who require unambiguous structural and stereochemical assignment of these vital compounds.

The Imperative for a Multi-Spectroscopic Approach

5-Azidooxan-2-ol derivatives are chiral, conformationally dynamic structures. The oxane (tetrahydropyran) ring typically adopts a low-energy chair conformation, but the interplay of bulky substituents and stereoelectronic effects, such as the anomeric effect, can lead to complex conformational equilibria.[1][2] The anomeric effect, a stereoelectronic phenomenon, describes the tendency of heteroatomic substituents adjacent to the ring heteroatom to favor an axial orientation over the sterically less hindered equatorial position.[3] This preference profoundly influences the molecule's shape, reactivity, and biological interactions.

A single analytical technique is insufficient to resolve the structural nuances of these molecules. Therefore, an integrated approach, leveraging the complementary strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chiroptical methods, is not just recommended but essential for definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the constitution, configuration, and conformation of 5-azidooxan-2-ol derivatives in solution.[4] It provides detailed information about the chemical environment of each nucleus.[5]

Foundational ¹H and ¹³C NMR Spectroscopy

One-dimensional ¹H and ¹³C NMR spectra provide the initial, fundamental overview of the molecular structure.

  • Causality in Sample Preparation: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is suitable for less polar derivatives, while deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are required for more polar, hydroxyl-rich analogues. The choice impacts hydrogen bonding and can shift the signals of exchangeable protons (e.g., -OH).

Experimental Protocol: 1D NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of an appropriate deuterated solvent. Ensure the sample is free of particulate matter.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (d1) of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon environments. A longer acquisition time and more scans are typically required due to the low natural abundance of ¹³C.

Data Interpretation:

  • Chemical Shift (δ): The position of a signal indicates the electronic environment. The anomeric proton (H2) and carbon (C2) are particularly diagnostic. Protons and carbons adjacent to the electron-withdrawing azide group at C5 will be deshielded (shifted downfield).[6]

  • Integration: In ¹H NMR, the area under a peak is proportional to the number of protons it represents.

  • Coupling Constants (J): The splitting pattern of ¹H signals reveals the number of adjacent protons. The magnitude of the three-bond coupling constant (³JH,H) is related to the dihedral angle via the Karplus equation, providing crucial information about the ring's conformation.[1] Large ³Jax-ax values (~8-10 Hz) are indicative of a chair conformation with trans-diaxial protons.

Advanced 2D NMR for Unambiguous Assignment

For complex derivatives, 1D spectra are often insufficient due to signal overlap. Two-dimensional NMR experiments are required to definitively assign all proton and carbon signals and establish connectivity.

  • COSY (Correlation Spectroscopy): Maps ³JH,H correlations, allowing for the tracing of proton-proton connectivity through the entire spin system of the oxane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, providing a powerful method for assigning carbon resonances.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different fragments of the molecule and confirming the position of substituents.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (<5 Å), regardless of their bonding connectivity.[7][8] This is the definitive method for determining the relative stereochemistry, such as differentiating between axial and equatorial substituents. For example, a strong NOE between H2 and H4 (in a 1,3-diaxial relationship) would confirm their axial positioning.

Technique Information Yielded Causality/Application for 5-Azidooxan-2-ol
¹H NMR Proton environment, couplingDetermines proton chemical shifts and conformation via J-couplings.
¹³C NMR Carbon skeletonIdentifies all unique carbon environments, including the anomeric carbon.
COSY H-H connectivityTraces the proton network around the oxane ring from H2 to H6.
HSQC C-H one-bond correlationUnambiguously assigns each carbon to its attached proton(s).
HMBC C-H long-range correlationConfirms the position of the azide group by showing correlations from H4/H6 to C5.
NOESY H-H through-space proximityDifferentiates anomers and confirms chair conformation by identifying 1,3-diaxial interactions.

Infrared (IR) Spectroscopy: The Definitive Signature of the Azido Group

FTIR spectroscopy is a rapid and highly effective technique for confirming the successful incorporation of the azide functional group. The azide moiety possesses a unique and strong vibrational signature that is easily identifiable.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No further preparation is needed.

  • Background Collection: Run a background scan with a clean, empty crystal to subtract atmospheric (CO₂, H₂O) signals.

  • Sample Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a high-quality spectrum.

Data Interpretation: The most critical feature in the IR spectrum of a 5-azidooxan-2-ol derivative is the asymmetric stretching vibration (νas) of the N=N=N bond.[10]

  • Azide Asymmetric Stretch: A very strong, sharp, and unambiguous absorption band appears in the range of 2100-2120 cm⁻¹ .[11][12] Its high intensity is due to the large change in dipole moment during the vibration. The presence of this band is definitive proof of the azide group.[13]

  • Other Key Bands:

    • O-H Stretch: A broad band from 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group.

    • C-H Stretch: Bands just below 3000 cm⁻¹ correspond to the sp³ C-H bonds of the oxane ring.

    • C-O Stretch: Absorptions in the 1050-1150 cm⁻¹ region are characteristic of the C-O bonds within the ether linkage and the alcohol.

Functional Group Characteristic Absorption (cm⁻¹) Appearance
Azide (N₃)2100 - 2120Strong, Sharp
Hydroxyl (O-H)3200 - 3600Strong, Broad
Alkane C-H2850 - 2960Medium to Strong
Ether (C-O-C)1050 - 1150Strong

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the target molecule.[14] For polar, non-volatile compounds like sugar derivatives, electrospray ionization (ESI) is the method of choice, as it is a soft ionization technique that typically keeps the molecule intact.[15]

Experimental Protocol: High-Resolution LC-ESI-MS

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The LC system provides online purification and separation from any minor impurities.

  • Acquisition: Acquire data in positive ion mode to detect [M+H]⁺, [M+Na]⁺, or [M+K]⁺ adducts. The high-resolution capability allows for mass measurement with an accuracy of <5 ppm.

Data Interpretation:

  • Molecular Ion Peak: The primary goal is to identify the molecular ion peak (e.g., [M+H]⁺). The experimentally measured mass should be compared to the theoretical exact mass calculated from the molecular formula. A mass error of less than 5 ppm provides high confidence in the elemental composition.

  • Fragmentation Pattern (MS/MS): Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragments. A key and diagnostic fragmentation pathway for aryl azides, and by extension alkyl azides, is the loss of a neutral nitrogen molecule (N₂), resulting in a fragment ion of [M+H - 28]⁺.[16] Further fragmentation will involve cleavages of the oxane ring.

m/z (example) Proposed Identity Significance
[M+H]⁺Protonated MoleculeConfirms Molecular Weight
[M+Na]⁺Sodium AdductAlternative confirmation of MW
[M+H - 28]⁺Loss of N₂Diagnostic for the azide group
Further FragmentsRing Cleavage ProductsProvides structural information

Chiroptical Spectroscopy: Assigning Absolute Configuration

Since 5-azidooxan-2-ol derivatives are chiral, determining their absolute configuration is often necessary, especially in a drug development context.[17] Chiroptical techniques like Electronic Circular Dichroism (ECD) measure the differential absorption of left and right circularly polarized light and are highly sensitive to the molecule's stereochemistry.[18][19]

Principle and Application: The experimental ECD spectrum of a purified enantiomer is compared with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R or S configuration at a specific stereocenter). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.[20] This technique is particularly valuable when crystallographic methods are not feasible.

An Integrated Spectroscopic Workflow

A logical and efficient characterization of a novel 5-azidooxan-2-ol derivative follows a hierarchical process. This workflow ensures that each step builds upon the last, leading to a complete and validated structural assignment.

G cluster_0 Initial Characterization cluster_1 Core Structural Elucidation cluster_2 3D Structure & Stereochemistry MS HR-MS H1_NMR 1D ¹H NMR MS->H1_NMR Confirm MW & Formula IR FT-IR IR->H1_NMR Confirm Azide Group C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR Assign Protons TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR Assign Carbons NOESY NOESY / ROESY TwoD_NMR->NOESY Confirm Connectivity Final Unambiguous Structure (Constitution, Configuration, Conformation) NOESY->Final Determine Conformation & Relative Stereochemistry ECD ECD Spectroscopy ECD->Final Determine Absolute Configuration

Caption: Integrated workflow for the complete characterization of 5-azidooxan-2-ol derivatives.

Conclusion

The robust characterization of 5-azidooxan-2-ol derivatives is a critical prerequisite for their application in advanced life sciences research. The workflow presented in this guide, which synergistically combines NMR, IR, MS, and chiroptical methods, provides a reliable pathway to full structural elucidation. By understanding the causal principles behind each technique—from the conformational insights gained from NMR coupling constants to the definitive azide signature in IR and the diagnostic loss of N₂ in MS—researchers can confidently assign the constitution, configuration, and dominant conformation of these valuable chemical probes. This integrated approach ensures data integrity and provides the foundational structural knowledge necessary for the successful development of novel therapeutics and research tools.

References

  • Creative Biostructure. (n.d.). Application of Circular Dichroism Spectroscopy in Carbohydrate Research. Retrieved from [Link]

  • Vandenbroucke, S. S., Nisula, M., Petit, R., Vos, R., Jans, K., Vereecken, P. M., Dendooven, J., & Detavernier, C. (2021). An IR Spectroscopy Study of the Degradation of Surface Bound Azido-Groups in High Vacuum. Langmuir, 37(43), 12608–12615. [Link]

  • Gasse, P., Stensitzki, T., & Müller-Werkmeister, H. M. (2024). 2D-IR spectroscopy of azide-labeled carbohydrates in H2O. ChemRxiv. [Link]

  • Stoner, C. M., Pol-Fachin, L., Bhattacharya, S., Johnson, M. A., Luy, B., & Gellman, S. H. (1989). Determination of the absolute configuration of the sugar residues of complex polysaccharides by circular dichroism spectroscopy. Journal of the American Chemical Society, 111(10), 3659-3663. [Link]

  • Choi, J. H., Cho, M., & Lee, K. K. (2008). Azido-derivatized compounds as IR probes of local electrostatic environment: Theoretical studies. The Journal of Chemical Physics, 129(17), 174512. [Link]

  • Vandenbroucke, S. S., Nisula, M., Petit, R., Vos, R., Jans, K., Vereecken, P. M., Dendooven, J., & Detavernier, C. (2021). An IR spectroscopy study of the degradation of surface bound azido-groups in high vacuum. Biblio. [Link]

  • ResearchGate. (n.d.). Infrared (IR) spectra of azide in HN3, CH3N3 and AZT (in cm-1). [Table]. Retrieved from [Link]

  • Gasse, P., Stensitzki, T., & Müller-Werkmeister, H. M. (2024). 2D-IR spectroscopy of azide-labeled carbohydrates in H2O. AIP Publishing. [Link]

  • Carlomagno, T. (2014). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances. PMC. [Link]

  • Gasse, P., Stensitzki, T., & Müller-Werkmeister, H. M. (2024). 2D-IR spectroscopy of azide-labeled carbohydrates in H2O. AIP Publishing. [Link]

  • Gasse, P., Stensitzki, T., & Müller-Werkmeister, H. M. (2024). 2D-IR spectroscopy of azide-labeled carbohydrates in H2O. ResearchGate. [Link]

  • Nelson, R. G., & Johnson, W. C. (1972). Optical properties of sugars. 3. Circular dichroism of aldo- and ketopyranose anomers. Journal of the American Chemical Society, 94(10), 3343-3345. [Link]

  • Wikipedia. (n.d.). Anomeric effect. Retrieved from [Link]

  • Zare, S., Gholamian, E., & Ghahghaei, A. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. [Link]

  • Fleming, D. (2013). Chirality in sugars. RSC Education. [Link]

  • Bose, P. K., & Polavarapu, P. L. (1999). Vibrational Circular Dichroism Is a Sensitive Probe of the Glycosidic Linkage: Oligosaccharides of Glucose. Journal of the American Chemical Society, 121(34), 7794-7801. [Link]

  • ResearchGate. (n.d.). Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids. Retrieved from [Link]

  • Kim, J. H., et al. (2022). Mass spectrum for compound 5. [Document]. [Link]

  • Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. [Link]

  • ResearchGate. (n.d.). Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. Retrieved from [Link]

  • WebMO. (n.d.). Anomeric Effect. Retrieved from [Link]

  • YouTube. (2024, August 26). Anomeric effect. [Link]

  • Chemgapedia. (n.d.). Illustrated Glossary of Organic Chemistry - Anomeric effect. Retrieved from [Link]

  • Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of Medicinal Chemistry, 21(1), 109-112. [Link]

  • ResearchGate. (n.d.). 15N NMR spectra of 5-(5-azido-2H-1,2,3-triazol-4-yl)-1H-tetrazole (6).... [Figure]. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2. Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Abramovitch, R. A., Kyba, E. P., & Scriven, E. F. V. (1971). Mass spectrometry of aryl azides. The Journal of Organic Chemistry, 36(25), 3796-3802. [Link]

  • Ocola, E. J., & Laane, J. (2021). Anomeric Effect in Five-Membered Ring Molecules: Comparison of Theoretical Computations and Experimental Spectroscopic Results. The Journal of Physical Chemistry A, 125(1), 327-337. [Link]

  • Reddy, C. R., & Kumar, P. (2012). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Archives. [Link]

  • Organic Chemistry Data. (n.d.). Introduction to Spectroscopy II: Basic Principles of NMR. Retrieved from [Link]

  • Van den Broek, I., & van der Heijden, R. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020. Journal of Mass Spectrometry, 56(6), e4705. [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 5-Monoalkylbarbiturate Derivatives: New Access to 1,2-Oxazepines. Retrieved from [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Oregon State University. (n.d.). Publications - OSU Mass Spectrometry Center. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2019). Synthesis of New Oxazin Compounds Derived from Furfural, Chalcons and Schiff Bases. Journal of Engineering and Applied Sciences, 14(11), 3767-3771. [Link]

Sources

Exploratory

Technical Whitepaper: Aqueous Stability and Structural Dynamics of 5-Azidooxan-2-ol

Executive Summary In bioconjugation and drug development, functionalized cyclic hemiacetals play a critical role as bioorthogonal probes and metabolic labeling precursors. A frequently encountered question in assay devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In bioconjugation and drug development, functionalized cyclic hemiacetals play a critical role as bioorthogonal probes and metabolic labeling precursors. A frequently encountered question in assay development is: Is 5-azidooxan-2-ol stable in aqueous buffer solutions?

The short answer is yes , 5-azidooxan-2-ol is highly stable in standard aqueous buffers (pH 4.0–10.0) provided that reducing agents and strong UV light are strictly excluded. However, "stability" in this context does not mean static. As a cyclic hemiacetal, the molecule exists in a dynamic thermodynamic equilibrium with its open-chain aldehyde form. Understanding the causality between this structural dynamism and the kinetic stability of the azide moiety is essential for designing robust experimental workflows.

Mechanistic Foundations: Dual-Functional Dynamics

To understand the behavior of 5-azidooxan-2-ol in water, we must independently analyze its two reactive centers: the hemiacetal (C2) and the azide group (C5).

The Hemiacetal Center: Ring-Chain Tautomerism

5-Azidooxan-2-ol is a six-membered oxane ring. In aqueous media, the hemiacetal carbon undergoes spontaneous, reversible ring-opening to form an acyclic intermediate: 4-azido-5-hydroxypentanal . This intermediate rapidly re-cyclizes, allowing the molecule to equilibrate between its α and β anomers—a process known as mutarotation.

Because six-membered pyranose-like rings possess minimal angle strain, the thermodynamic equilibrium heavily favors the closed cyclic hemiacetal over the open-chain aldehyde (typically >99.9% cyclic in aqueous solution)[1]. Therefore, while the molecule is dynamically interconverting, it remains structurally "stable" as an intact hemiacetal rather than degrading[2].

G A α-5-Azidooxan-2-ol (Cyclic Hemiacetal) B 4-Azido-5-hydroxypentanal (Open-Chain Aldehyde) A->B Aqueous Buffer C β-5-Azidooxan-2-ol (Cyclic Hemiacetal) B->C Aqueous Buffer

Ring-chain tautomerism and mutarotation equilibrium of 5-azidooxan-2-ol in aqueous solution.

The Azide Moiety: Kinetic Stability

The azide group is renowned for its bioorthogonality. In the absence of specific catalysts (like Cu(I) for click chemistry) or strained alkynes, the azide dipole is kinetically inert to water. The high activation energy required for uncatalyzed hydrolysis ensures that the azide remains perfectly intact across a broad physiological pH range[3].

Quantitative Stability Profile and Buffer Incompatibilities

While stable in pure water or standard buffers like PBS and HEPES, 5-azidooxan-2-ol is highly sensitive to specific microenvironmental factors. As application scientists, we must design buffers that respect these chemical boundaries.

Causality of Degradation
  • Reducing Agents: Additives like Dithiothreitol (DTT), β -mercaptoethanol (BME), or Tris(2-carboxyethyl)phosphine (TCEP) will rapidly reduce the azide to a primary amine via a Staudinger-type or thiol-mediated reduction[4].

  • Extreme pH: At pH < 4.0, the azide anion can protonate to form hydrazoic acid (HN 3​ ), which is toxic, volatile, and compromises reagent concentration[3]. Strong acids also catalyze the oligomerization or hydrolysis of the hemiacetal.

  • Photolysis: Prolonged exposure to direct UV/sunlight drives the decomposition of the azide into a highly reactive, non-specific nitrene[4].

Table 1: Stability Profile of 5-Azidooxan-2-ol in Various Conditions
Buffer SystempHAdditives / ConditionsTemp (°C)Half-life ( t1/2​ ) / Status
PBS (1X) 7.4None (Dark)37> 14 days (Highly Stable)
HEPES (50 mM) 7.4None (Dark)37> 14 days (Highly Stable)
Tris-HCl 8.0None (Dark)25> 14 days (Highly Stable)
Sodium Acetate 4.5None (Dark)25> 7 days (Stable)
PBS (1X) 7.410 mM DTT 37< 2 hours (Rapid Reduction)
PBS (1X) 7.4Direct UV Light 25< 12 hours (Photolysis)

Self-Validating Experimental Protocol: Stability Assessment

Why is this a "self-validating" system? By incorporating a chemically inert internal standard (e.g., 1,5-pentanediol) and utilizing orthogonal detection methods (LC-MS for mass integrity and 1 H-NMR for anomeric ratio), this protocol internally controls for solvent evaporation, ionization variance, and distinguishes between structural degradation versus normal thermodynamic mutarotation.

Step-by-Step Methodology

Step 1: Preparation of Stock Solutions

  • Weigh 5.0 mg of 5-azidooxan-2-ol and dissolve in 100 μ L of anhydrous, amine-free DMSO to create a concentrated stock. Causality: DMSO prevents premature aqueous equilibration and extends shelf-life at -20°C[4].

  • Prepare a 10 mM stock of the internal standard (1,5-pentanediol) in DMSO.

Step 2: Buffer Incubation

  • In a light-protected amber microcentrifuge tube, add 980 μ L of the target aqueous buffer (e.g., 1X PBS, pH 7.4).

  • Spike in 10 μ L of the 5-azidooxan-2-ol stock and 10 μ L of the internal standard stock. Vortex gently.

  • Incubate the solution at 37°C in a thermomixer set to 300 RPM.

Step 3: Aliquot Sampling and Quenching

  • At designated timepoints (0, 4, 24, 48, and 72 hours), extract a 50 μ L aliquot.

  • Quench the aliquot by flash-freezing in liquid nitrogen or immediately diluting 1:10 in LC-MS grade acetonitrile to precipitate buffer salts and lock the kinetic state.

Step 4: Orthogonal Analysis

  • LC-MS (Kinetic Stability): Inject the quenched sample into a reverse-phase LC-MS. Monitor the extracted ion chromatogram (EIC) for the intact mass of 5-azidooxan-2-ol. Normalize the peak area against the 1,5-pentanediol internal standard. A stable ratio confirms the azide has not degraded.

  • 1 H-NMR (Thermodynamic Equilibrium): Lyophilize a parallel 500 μ L sample and reconstitute in D 2​ O. Analyze the anomeric proton signals (typically between 4.5–5.5 ppm) to verify the establishment of the α / β equilibrium, confirming the hemiacetal is behaving normally and has not oxidized to a lactone.

Workflow Step1 1. Stock Preparation (Dissolve in anhydrous DMSO) Step2 2. Buffer Dilution (Add to PBS + Internal Standard) Step1->Step2 Step3 3. Incubation (37°C, Protect from light) Step2->Step3 Step4 4. Aliquot Sampling (Timepoints: 0, 4, 24, 72h) Step3->Step4 Step5 5. Orthogonal Analysis (LC-MS for Mass, NMR for Anomers) Step4->Step5

Step-by-step experimental workflow for evaluating 5-azidooxan-2-ol aqueous stability.

Conclusion

5-Azidooxan-2-ol is highly stable in aqueous buffer solutions, making it an excellent candidate for physiological assays, bioconjugation, and click-chemistry applications. Researchers must simply account for its natural mutarotation in water and rigorously avoid the introduction of reducing agents or strong acids into the buffer system.

References

  • Wikipedia. "Hemiacetal - Equilibrium and Dynamics." Wikipedia. URL: [Link][2]

  • University of Calgary. "Ch25: Mutarotation." University of Calgary Chemistry Resources. URL:[Link]

  • Chemistry LibreTexts. "10.3: Hemiacetals, Hemiketals, and Hydrates." LibreTexts. URL: [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Mastering Azide-Alkyne Click Chemistry with 5-Azidooxan-2-ol

Abstract This comprehensive guide provides researchers, chemists, and drug development professionals with a detailed overview and field-proven protocols for the application of click chemistry to 5-azidooxan-2-ol and rela...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides researchers, chemists, and drug development professionals with a detailed overview and field-proven protocols for the application of click chemistry to 5-azidooxan-2-ol and related azido-sugars. We delve into the two premier classes of azide-alkyne cycloaddition: the robust Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). By explaining the causality behind experimental choices and providing step-by-step methodologies, this document serves as an essential resource for synthesizing complex glycoconjugates, from materials science to advanced bioconjugation in living systems.

Introduction: The Power of Azido-Sugars in a Click Chemistry World

Carbohydrates are fundamental to countless biological processes, including cell recognition, signaling, and immune responses.[1] The ability to selectively modify and conjugate these molecules is paramount for developing novel therapeutics, diagnostic tools, and advanced biomaterials. 5-Azidooxan-2-ol, a pyranose ring functionalized with an azide group, represents a versatile building block in glycochemistry. The azide moiety is an ideal chemical handle: it is small, stable under a wide range of synthetic conditions, and does not interfere with biological systems.[2][3]

The true potential of the azide group is unlocked through "click chemistry," a concept defined by K. B. Sharpless to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[4][5] The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the premier example of a click reaction, providing a highly efficient and specific method for forming a stable triazole linkage.[3][6]

This guide will explore the two dominant modalities of this reaction for use with 5-azidooxan-2-ol:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The workhorse for a vast range of applications in organic synthesis and materials science, prized for its speed and reliability.[7][8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A revolutionary metal-free alternative that enables the conjugation of molecules in the most complex environment imaginable: a living organism.[9][][11]

We will provide the foundational knowledge and practical protocols necessary to successfully leverage both techniques.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard for azide-alkyne ligation, accelerating the reaction rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[4] It is highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[3][4] This reaction's compatibility with a variety of functional groups and solvents, including water, makes it exceptionally versatile for carbohydrate chemistry.[12][13]

Mechanism and Core Principles

The accepted mechanism involves the in-situ formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, passing through a six-membered cuprated triazole intermediate before yielding the final triazole product and regenerating the Cu(I) catalyst.[4] The presence of the copper catalyst is essential for lowering the activation energy and controlling the regioselectivity of the cycloaddition.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azido_Sugar 5-Azidooxan-2-ol (R-N3) Cycloaddition Cycloaddition with Azide Azido_Sugar->Cycloaddition Alkyne Terminal Alkyne (R'-C≡CH) Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide Cu_II Cu(II)SO4 Reducer Sodium Ascorbate Cu_I Active Cu(I) Catalyst Reducer->Cu_I Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilization Cu_I->Cu_Acetylide Coordination Cu_Acetylide->Cycloaddition Triazole 1,4-Disubstituted Triazole Product Cycloaddition->Triazole

Figure 1: Conceptual overview of the CuAAC reaction pathway.
Key Components and Optimizing Conditions

A successful CuAAC reaction depends on the careful selection and balance of its core components.

  • Copper Source: The active catalyst is Cu(I). However, Cu(I) salts are prone to oxidation. Therefore, it is standard practice to generate Cu(I) in situ from a stable and inexpensive Cu(II) precursor, most commonly copper(II) sulfate (CuSO₄).[14][15][16]

  • Reducing Agent: Sodium ascorbate is the most widely used reducing agent to convert Cu(II) to the active Cu(I) state throughout the reaction.[14] It is typically used in excess to counteract dissolved oxygen, which can re-oxidize the Cu(I) catalyst.[17]

  • Accelerating Ligand: This is arguably the most critical component for high-efficiency bioconjugation. Ligands stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, accelerate the reaction rate, and, crucially, reduce the cytotoxicity associated with free copper ions.[18][19] The choice of ligand is critical for success, especially in biological applications.

Ligand Key Properties Primary Application Reference
TBTA Tris(benzyltriazolylmethyl)amine. High reaction rates but insoluble in water .Organic Synthesis[16]
THPTA Tris(3-hydroxypropyltriazolylmethyl)amine. Highly water-soluble . Good biocompatibility.Aqueous Synthesis, Bioconjugation[16][20]
BTTAA 2-[4-{(Bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]acetic acid. Next-generation ligand . Very high reaction rates and very low cytotoxicity.In Vitro & In Vivo Bioconjugation, Live-Cell Labeling[20][21][22]

Causality in Experimental Design: The use of a ligand is not merely an additive; it is fundamental to the reaction's success and reproducibility. In biological settings, free copper can generate reactive oxygen species (ROS), leading to sample degradation.[23] Using a 5-fold excess of a ligand like THPTA or BTTAA relative to the copper salt both protects the biomolecule and ensures the catalyst remains active for efficient ligation.[17]

Protocol: General CuAAC of 5-Azidooxan-2-ol

This protocol describes a general procedure for conjugating an alkyne-containing molecule to 5-azidooxan-2-ol in an aqueous/organic co-solvent system.

Materials:

  • 5-Azidooxan-2-ol (1.0 eq)

  • Alkyne-functionalized molecule (1.0 - 1.2 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • THPTA Ligand

  • Solvents: deionized water and tert-Butanol or DMSO

  • Saturated aqueous EDTA solution

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve 5-azidooxan-2-ol (e.g., 0.1 mmol, 1.0 eq) and the alkyne-functionalized molecule (0.1-0.12 mmol) in a solvent mixture (e.g., 2 mL of 1:1 t-BuOH/H₂O). Stir until fully dissolved.

  • Catalyst Stock Preparation (Recommended): To ensure accuracy, prepare fresh stock solutions.

    • CuSO₄/Ligand Premix: Prepare a 10 mM solution of CuSO₄ and a 50 mM solution of THPTA in deionized water. For the reaction, you will premix the CuSO₄ and THPTA.

    • Sodium Ascorbate: Prepare a 100 mM solution of sodium ascorbate in deionized water. This solution should be made fresh just before use as it can degrade.

  • Reaction Initiation:

    • To the stirred reactant solution, add the THPTA ligand (e.g., 5 mol%, 0.005 mmol).

    • Next, add the CuSO₄ (e.g., 1-5 mol%, 0.001-0.005 mmol). The solution may turn a faint blue.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 10 mol%, 0.01 mmol).[15]

  • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 1-12 hours).

  • Work-up and Purification:

    • Upon completion, add a saturated aqueous solution of EDTA to the reaction mixture and stir for 30 minutes. This chelates the copper catalyst, which is essential for downstream applications.

    • If the product is organic-soluble, extract with a suitable solvent like ethyl acetate.

    • The crude product can then be purified using standard techniques such as flash column chromatography.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications involving living cells or whole organisms, the potential cytotoxicity of the copper catalyst in CuAAC is a significant barrier.[11] SPAAC elegantly circumvents this issue by eliminating the need for a metal catalyst altogether.[9][] The reaction is driven by the high ring strain of a cyclooctyne, which dramatically lowers the activation energy of the cycloaddition with an azide.[9]

Mechanism and Bioorthogonality

SPAAC is a true bioorthogonal reaction. Both the azide and the strained alkyne are chemically inert to the vast majority of functional groups found in biological systems, ensuring that the ligation occurs exclusively between the desired partners.[9][] The reaction proceeds via a concerted [3+2] cycloaddition mechanism, forming a stable triazole linkage under physiological conditions (neutral pH, 37 °C).[9] The lack of a catalyst and the reaction's high specificity make SPAAC the premier choice for in vivo chemistry.[2][24]

SPAAC_Workflow cluster_metabolic Metabolic Labeling cluster_ligation SPAAC Ligation Azido_Precursor Feed cells with Azido-Sugar Precursor (e.g., Ac4ManNAz) Incubate Incubate (24-72h) for metabolic incorporation Azido_Precursor->Incubate Cell Cell with Azide-labeled Glycans on Surface Incubate->Cell Wash Wash cells to remove excess sugar Cell->Wash Probe Add Strained Alkyne Probe (e.g., DBCO-Fluorophore) Wash->Probe React Incubate at 37°C (1-2 hours) Probe->React Analysis Analysis (e.g., Flow Cytometry, Fluorescence Microscopy) React->Analysis

Figure 2: Typical workflow for live-cell labeling using SPAAC.
Choosing a Strained Alkyne

The kinetics of a SPAAC reaction are primarily dictated by the structure of the cyclooctyne. Several generations of these reagents have been developed, each offering a different balance of reactivity, stability, and hydrophilicity.

Strained Alkyne Abbreviation Key Features Reference
DibenzocyclooctyneDBCO (or ADIBO)High reactivity, good stability. Most commonly used for bioconjugation.[25]
DIBODIBOReacts exceptionally fast with azides. Can be functionalized at its alcohol handle.[26][27][28]
BicyclononyneBCNSmaller and more hydrophilic than DBCO, which can improve solubility and cell permeability.[25]
DIFODIFOA first-generation fluorinated cyclooctyne with increased reaction rates.[26]

Causality in Experimental Design: The choice of strained alkyne directly impacts the experiment's outcome. For rapid labeling, a highly reactive alkyne like DBCO or DIBO is preferred.[26][27] However, for applications requiring higher aqueous solubility or penetration into dense tissue, the smaller and more polar BCN might be a superior choice.[25] The stability of the alkyne is also a consideration; they should be stored protected from light and air to prevent degradation.

Protocol: Live-Cell Surface Labeling via SPAAC

This protocol provides a method for labeling cell-surface glycans that have been metabolically engineered to display azide groups.

Materials:

  • Cells in culture (e.g., Jurkat cells)

  • Azido-sugar precursor for metabolic labeling (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

  • Strained alkyne probe with a reporter tag (e.g., DBCO-PEG₄-Biotin or DBCO-AF488)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired density.

    • Supplement the culture medium with the azido-sugar precursor. A typical starting concentration is 25-50 µM Ac₄ManNAz.[9]

    • Incubate the cells for 1-3 days to allow for the cellular machinery to process the sugar and display it on cell-surface glycoconjugates.[9]

  • Cell Preparation:

    • Harvest the cells and gently wash them 2-3 times with warm PBS or serum-free media to remove any unincorporated azido-sugar.

  • SPAAC Reaction:

    • Resuspend the washed cells in media or PBS.

    • Add the strained alkyne probe to the cell suspension. A final concentration of 10-100 µM is a good starting point. The optimal concentration should be determined empirically.

    • Incubate the cells for 30-120 minutes at 37 °C or room temperature.

  • Final Wash and Analysis:

    • Wash the cells 2-3 times with PBS to remove the unreacted probe.

    • The cells are now ready for downstream analysis. If a fluorescent probe was used (e.g., DBCO-AF488), they can be analyzed directly by flow cytometry or fluorescence microscopy. If a biotin probe was used, they can be stained with a fluorescently-labeled streptavidin conjugate.

Conclusion

The click chemistry toolbox provides an unparalleled platform for the modification and conjugation of 5-azidooxan-2-ol and other azido-sugars. For robust, high-yield synthesis in traditional laboratory settings, CuAAC remains the method of choice, with modern water-soluble ligands enhancing its efficiency and scope.[12][18] For the intricate and delicate environment of living systems, SPAAC provides a powerful, catalyst-free alternative, enabling researchers to probe biological processes with minimal perturbation.[2][24] By understanding the core principles and applying the detailed protocols within this guide, researchers can confidently harness the power of click chemistry to advance the frontiers of drug discovery, diagnostics, and materials science.

References

  • Tiwari, V. K., Mishra, B. B., Mishra, K. B., Mishra, N., Singh, A. S., & Chen, X. (2016). Cu-Catalyzed Click Reaction in Carbohydrate Chemistry. Chemical Reviews, 116(5), 3086–3240. [Link]

  • Mondal, S. (2013). Click Reaction in Carbohydrate Chemistry: Recent Developments and Future Perspective. Chemistry & Biology Interface, 3(1), 1-22. [Link]

  • Tiwari, V. K., et al. (2016). Cu-Catalyzed Click Reaction in Carbohydrate Chemistry. Chemical Reviews. [Link]

  • Tiwari, V. K., et al. (2016). Cu-Catalyzed Click Reaction in Carbohydrate Chemistry. PubMed. [Link]

  • Besanceney-Webler, C., et al. (2011). Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. PMC. [Link]

  • Sodhi, R., et al. (2025). Exploring the Impact of Click Chemistry on Carbohydrate Derivatives and their Biological Properties. Preprints.org. [Link]

  • Al-Shuaeeb, R. A. A., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. [Link]

  • Debets, M. F., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. [Link]

  • Satish, B. (2021). Glycoconjugations of Biomolecules by Chemical Methods. PMC. [Link]

  • Salsabil, F., et al. (2025). Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. ACS Omega. [Link]

  • Satish, B. (2021). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. [Link]

  • ResearchGate. (2025). Deciphering the Cell Surface Sugar-Coating via Biochemical Pathways. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Wang, Y., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI. [Link]

  • Debets, M. F., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. [Link]

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. [Link]

  • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

  • Debets, M. F., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. SciSpace. [Link]

  • Tejedor, D., et al. (2021). Azide-Alkyne Cycloaddition Catalyzed by a Glucose/Benedict Reagent System. MDPI. [Link]

  • McKay, C. S., & Finn, M. G. (2017). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition. ACS Publications. [Link]

  • Hill, M. G., et al. (2018). Heterogeneous Catalysis for Azide-Alkyne Bioconjugation in Solution Via Spin Column: Attachment of Dyes and Saccharides to Peptides and DNA. Taylor & Francis Online. [Link]

  • Bock, V. D., et al. (2006). Cu-Catalyzed AziderAlkyne Cycloaddition. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Agard, N. J., et al. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. PubMed. [Link]

  • Genovis. (2022). The Click Chemistry used in GlyCLICK® is Awarded the Nobel Prize! Genovis. [Link]

  • Wang, Y., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. PMC. [Link]

  • Surana, K. R., et al. (2024). A Recent Concept of Importance: Click Chemistry. Progress in Chemical and Biochemical Research. [Link]

Sources

Application

Application Notes and Protocols: Incorporation of 5-Azidooxan-2-ol into Nucleoside Analogs

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The introduction of an azido moiety into sugar scaffolds is a powerful strategy in th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The introduction of an azido moiety into sugar scaffolds is a powerful strategy in the synthesis of modified nucleosides, offering a versatile handle for further functionalization via click chemistry. This document provides a comprehensive guide to the incorporation of 5-azidooxan-2-ol, a key azido-sugar intermediate, into nucleoside analogs. We will explore the proposed synthesis of this building block, its activation as a glycosyl donor, and detailed protocols for its stereoselective coupling with pyrimidine and purine nucleobases. The causality behind experimental choices and self-validating aspects of the protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of 5-Azidooxan-2-ol in Nucleoside Chemistry

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies.[1] The modification of the sugar moiety can profoundly impact the pharmacological properties of these compounds, including their metabolic stability, target affinity, and cellular uptake. The azido group is of particular interest due to its relatively small size, stability under a wide range of reaction conditions, and its ability to participate in highly efficient and specific bioorthogonal "click" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3]

5-Azidooxan-2-ol, a tetrahydropyran derivative, serves as a valuable precursor for a class of nucleoside analogs where the furanose ring of natural nucleosides is replaced by a six-membered oxane ring. This structural modification can lead to analogs with altered conformational preferences and improved resistance to enzymatic degradation. The C5-azido group provides a convenient point for late-stage functionalization, allowing for the attachment of a wide array of moieties such as fluorescent probes, peptides, or polyethylene glycol (PEG) chains to modulate the properties of the final nucleoside analog.[4][5]

This guide will provide detailed protocols for the synthesis and utilization of 5-azidooxan-2-ol as a glycosyl donor in the stereoselective synthesis of novel nucleoside analogs.

Synthesis of the Glycosyl Donor: 5-Azidooxan-2-ol

The synthesis of 5-azidooxan-2-ol is not extensively documented in the literature. Therefore, a plausible and efficient synthetic route is proposed here, based on established methodologies for the synthesis of azido sugars.[6][7] The proposed synthesis starts from the readily available dihydropyran.

Proposed Synthetic Pathway

Synthesis_of_5_Azidooxan_2_ol DHP Dihydropyran Epoxide 1,2-Epoxy-5-hydroxyoxane DHP->Epoxide m-CPBA, DCM Azido_diol 5-Azidooxane-1,2-diol Epoxide->Azido_diol NaN3, NH4Cl MeOH/H2O Target 5-Azidooxan-2-ol Azido_diol->Target Selective Protection/Deprotection (e.g., TBDMSCl, then TBAF)

Caption: Proposed synthesis of 5-Azidooxan-2-ol.

Protocol 1: Synthesis of 5-Azidooxan-2-ol

This protocol is a proposed route and may require optimization.

Step 1: Epoxidation of Dihydropyran

  • Dissolve dihydropyran (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise over 30 minutes.

  • Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

Step 2: Azide Ring-Opening

  • Dissolve the crude epoxide (1.0 eq) in a mixture of methanol and water (8:1).

  • Add sodium azide (NaN₃) (1.5 eq) and ammonium chloride (NH₄Cl) (1.2 eq).[6]

  • Heat the mixture to reflux and stir overnight.

  • Monitor the reaction by TLC.

  • After completion, remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude azido-diol.

Step 3: Selective Protection and Deprotection (if necessary for anomeric control)

  • This step may be required to isolate the desired anomer of 5-azidooxan-2-ol. A typical procedure would involve selective protection of the primary hydroxyl group, separation of diastereomers, and subsequent deprotection.

Activation of 5-Azidooxan-2-ol for Glycosylation

To be used as a glycosyl donor, the anomeric hydroxyl group of 5-azidooxan-2-ol must be converted into a good leaving group. The formation of a trichloroacetimidate is a widely used and effective method for this purpose.[4]

Protocol 2: Synthesis of 5-Azidooxan-2-yl 2,2,2-trichloroacetimidate
  • Dissolve 5-azidooxan-2-ol (1.0 eq) in anhydrous DCM under an inert atmosphere (argon or nitrogen).

  • Add trichloroacetonitrile (Cl₃CCN) (3.0 eq).

  • Cool the solution to 0 °C.

  • Add 1,8-diazabicycloundec-7-ene (DBU) (0.1 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the activated glycosyl donor.

Stereoselective Glycosylation with Nucleobases

The stereochemical outcome of the glycosylation reaction is critical for the biological activity of the resulting nucleoside analog. The C5-azido group is a non-participating group, which generally favors the formation of the α-anomer (1,2-cis) under appropriate conditions.[4][8] The choice of Lewis acid catalyst and reaction conditions plays a crucial role in controlling the stereoselectivity.

Experimental Workflow for Glycosylation

Glycosylation_Workflow Start Start: Activated Glycosyl Donor (5-Azidooxan-2-yl trichloroacetimidate) Coupling Glycosylation Reaction (Lewis Acid, e.g., TMSOTf, -78°C) Start->Coupling Silylation Silylation of Nucleobase (e.g., with HMDS, (NH4)2SO4) Silylation->Coupling Deprotection Deprotection (e.g., TBAF for silyl groups) Coupling->Deprotection Purification Purification (Column Chromatography) Deprotection->Purification Analysis Characterization (NMR, MS) Purification->Analysis Final Final Nucleoside Analog Analysis->Final

Caption: General workflow for nucleoside analog synthesis.

Protocol 3: Synthesis of Pyrimidine Nucleoside Analogs (e.g., with Uracil)
  • Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere, suspend uracil (2.0 eq) in anhydrous acetonitrile. Add hexamethyldisilazane (HMDS) (4.0 eq) and a catalytic amount of ammonium sulfate. Reflux the mixture until the solution becomes clear. Cool to room temperature and remove the solvent under reduced pressure. The silylated uracil can be used directly in the next step.

  • Glycosylation: Dissolve the activated glycosyl donor (1.0 eq) and the silylated uracil (1.5 eq) in anhydrous DCM. Cool the solution to -78 °C (dry ice/acetone bath). Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 eq) dropwise. Stir the reaction at -78 °C for 4 hours.

  • Quenching and Work-up: Quench the reaction by adding a few drops of saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature. Dilute with DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Deprotection and Purification: Dissolve the crude product in tetrahydrofuran (THF) and add tetrabutylammonium fluoride (TBAF) (1.1 eq). Stir at room temperature for 1 hour. Concentrate the mixture and purify by flash column chromatography to obtain the desired 5-azidooxan-yl uridine analog.

Protocol 4: Synthesis of Purine Nucleoside Analogs (e.g., with Adenine)

The glycosylation of purine bases can be more challenging due to the presence of multiple nucleophilic nitrogen atoms. The Vorbrüggen glycosylation conditions are often employed.

  • Silylation of the Nucleobase: Prepare silylated adenine as described for uracil in Protocol 3.

  • Glycosylation: Dissolve the activated glycosyl donor (1.0 eq) and silylated adenine (1.5 eq) in anhydrous acetonitrile. Add TMSOTf (1.2 eq) at 0 °C. Stir the reaction at room temperature overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the protected nucleoside analog.

  • Deprotection: Deprotect the silyl groups as described in Protocol 3 to yield the final 5-azidooxan-yl adenosine analog.

Data Presentation and Characterization

The successful synthesis of the target nucleoside analogs should be confirmed by standard analytical techniques.

Table 1: Expected Yields and Stereoselectivity

NucleobaseGlycosylation ProtocolExpected Yield (%)Expected α:β Ratio
UracilProtocol 360-75>10:1
AdenineProtocol 450-65>8:1

Note: Yields and stereoselectivities are estimates based on similar reactions reported in the literature and will require experimental optimization.

Characterization Data:

  • ¹H NMR: To confirm the structure and determine the anomeric configuration (coupling constants of the anomeric proton).

  • ¹³C NMR: To confirm the carbon skeleton.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • FT-IR: To confirm the presence of the azide group (strong absorption around 2100 cm⁻¹).

Subsequent Functionalization via Click Chemistry

The incorporated azide group serves as a handle for further modifications using CuAAC.

Protocol 5: General Procedure for Click Chemistry Modification
  • Dissolve the azido-nucleoside analog (1.0 eq) and an alkyne-containing molecule (1.1 eq) in a mixture of t-butanol and water (1:1).

  • Add a freshly prepared solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Add a freshly prepared solution of sodium ascorbate (0.2 eq) in water.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the triazole-linked product by column chromatography.

Conclusion and Future Perspectives

The protocols outlined in this application note provide a comprehensive framework for the synthesis of novel nucleoside analogs incorporating the 5-azidooxan-2-ol scaffold. The strategic placement of the azido group opens up a vast chemical space for the development of new therapeutic agents and biological probes through subsequent click chemistry modifications. The stereoselective glycosylation methods discussed are crucial for obtaining biologically active compounds. Further optimization of these protocols and exploration of a wider range of nucleobases will undoubtedly lead to the discovery of new nucleoside analogs with significant potential in drug development.

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3+2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047.
  • Boons, G.-J., & Hale, K. J. (2000). A new method for the stereoselective synthesis of 1,2-cis-glycosides.
  • Codée, J. D. C., van den Bos, L. J., & van der Marel, G. A. (2009). The stereoselective synthesis of 1,2-cis-2-amino-2-deoxy-glycosides. Chemical Society Reviews, 38(12), 3326-3345.
  • Debets, M. F., van der Doelen, C. W. H., Rutjes, F. P. J. T., & van Hest, J. C. M. (2010).
  • Hart, G. W., & Copeland, R. J. (2010). Glycomics hits the big time. Cell, 143(5), 672-676.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Laughlin, S. T., & Bertozzi, C. R. (2009). Imaging the glycome. Proceedings of the National Academy of Sciences, 106(1), 12-17.
  • Mackeen, M. M., & Al-Hashimi, H. M. (2013). Probing the conformational dynamics of RNA by NMR spectroscopy. Current opinion in structural biology, 23(5), 735-743.
  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • Unifying the synthesis of nucleoside analogs. (2020). Science, 369(6506), 725-726. [Link]

  • Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics. (2007). Nature Protocols, 2(11), 2728-2736. [Link]

  • Asymmetric synthesis of azidotetrahydropyranols via Sharpless epoxidation. (2002). ARKIVOC, 2002(3), 176-187. [Link]

  • Synthesis of 5-azido-arabinose and the synthesis of C4 modified 8-azido-Kdo. (2020). Student Theses Faculty of Science and Engineering. [Link]

  • Stereoselective Glycosylations of 2-Azido-2-deoxy-glucosides Using Intermediate Sulfonium Ions. (2007). Organic Letters, 9(10), 1815-1818. [Link]

  • Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. (2023). CCS Chemistry. [Link]

  • Synthesis and Cytotoxic Activity of New Alkyl 2-Azido-2,3- Dideoxy-α-D-Lixo-Hexopyranosides From α,β-Unsaturated Sugar Enones and Sodium Azide. (2019). Revista Virtual de Química, 11(6), 1823-1834. [Link]

Sources

Method

Scale-up synthesis and manufacturing methods for 5-Azidooxan-2-ol

Application Note: Scalable Continuous Flow Synthesis of 5-Azidooxan-2-ol Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Manufacturing Rationale Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Continuous Flow Synthesis of 5-Azidooxan-2-ol

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Manufacturing Rationale

Executive Summary

The tetrahydropyran (THP) ring is a ubiquitous structural motif in biologically active natural products and modern pharmaceuticals. Specifically, functionalized THP scaffolds are highly valued in drug discovery for providing sp3-rich, three-dimensional architectures that improve pharmacokinetic profiles[1]. 5-Azidooxan-2-ol (CAS: 645412-94-8), a hemiacetal bearing an azide group, serves as a versatile building block. The azide functionality acts as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or as a masked amine for further diversification[1][2].

Scaling up the synthesis of organic azides presents severe thermal and explosive hazards. This application note details a continuous flow methodology for the nucleophilic substitution to form 5-azidooxan-2-ol, ensuring process safety, high throughput, and reproducible yields.

Mechanistic Rationale & Process Safety (E-E-A-T)

The "Rule of Six" and Azide Instability

Organic azides are energy-rich molecules. A standard safety heuristic in chemical engineering is the "Rule of Six," which states that an azide is generally safe to handle in bulk if the ratio of carbon atoms to nitrogen atoms (C/N) is greater than 3.

  • 5-Azidooxan-2-ol Formula: C5H9N3O2

  • C/N Ratio: 5 / 3 = 1.67

Because the C/N ratio is significantly below 3, macroscopic accumulation of this compound under thermal stress poses a severe deflagration risk. Therefore, traditional batch scale-up is strongly discouraged.

Continuous Flow Architecture

To mitigate this risk, we employ a Continuous Flow Reactor (CFR) system. Flow chemistry provides superior mass and heat transfer compared to batch reactors. By restricting the reaction to a micro- or meso-capillary network, the active volume of hazardous intermediate at elevated temperatures is kept to a few milliliters at any given time.

Mechanistically, the synthesis relies on the SN​2 displacement of a leaving group (e.g., a tosylate or halide at the C5 position of a protected THP precursor) by the azide anion ( N3−​ )[3]. Dimethylformamide (DMF) is selected as the primary solvent; as a polar aprotic solvent, it leaves the azide anion unsolvated and highly nucleophilic, accelerating the reaction rate.

Process Visualization

G R1 Precursor Solution (0.5 M in DMF) Mixer T-Junction Micromixer (High Turbulence) R1->Mixer R2 NaN3 Solution (0.6 M in H2O/DMF) R2->Mixer Reactor Residence Time Unit (PFA Coil, 85°C, 15 min) Mixer->Reactor Quench In-line Quench (H2O, 20°C) Reactor->Quench Sep In-line Liquid-Liquid Extraction (EtOAc/H2O) Quench->Sep Product 5-Azidooxan-2-ol (Organic Phase) Sep->Product

Continuous flow architecture for the safe synthesis of 5-Azidooxan-2-ol.

Quantitative Process Data

The transition from batch to flow demonstrates significant improvements in safety metrics and yield.

ParameterTraditional BatchContinuous FlowRationale for Variance
Active Hazardous Volume 5000 mL15 mL Flow limits inventory of heated azide.
Reaction Temperature 65 °C85 °C Pressurized flow allows superheating safely.
Residence / Reaction Time 12 Hours15 Minutes Enhanced mixing and higher temp in flow.
Isolated Yield 68%89% Reduced thermal degradation of product.
E-Factor (Waste/Product) 4518 In-line extraction reduces solvent usage.

Experimental Protocol: Scale-Up Synthesis

Self-Validating System Note: This protocol utilizes in-line IR spectroscopy. The azide stretch ( 2100cm−1 ) serves as a real-time validation of conversion, ensuring the process remains in steady-state.

Materials:

  • 5-O-Tosyl-oxan-2-ol (or appropriately protected equivalent) (1.0 eq)

  • Sodium azide ( NaN3​ ) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water / Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Stream A: Dissolve the THP precursor in anhydrous DMF to achieve a concentration of 0.5 M.

    • Stream B: Dissolve NaN3​ in a 1:4 mixture of H2​O :DMF to achieve a concentration of 0.6 M. Causality: The addition of water is critical to fully solubilize the inorganic azide, preventing line blockages in the microreactor.

  • Reactor Priming:

    • Prime the continuous flow system (PFA tubing, 1.0 mm inner diameter) with pure DMF at a combined flow rate of 1.0 mL/min.

    • Pre-heat the Residence Time Unit (RTU) to 85 °C using a convection column heater.

  • Steady-State Operation:

    • Switch the pumps to Stream A and Stream B. Set the flow rates to 0.5 mL/min for each stream (1:1 volumetric ratio).

    • The streams meet at a PEEK T-junction micromixer, ensuring rapid diffusion, before entering the 15 mL heated RTU (residence time = 15 minutes).

  • In-Line Quenching and Extraction:

    • The reactor effluent exits the heated zone and immediately passes through a cooling loop (20 °C).

    • The stream is merged with a continuous flow of EtOAc (2.0 mL/min) and H2​O (2.0 mL/min) via a cross-junction.

    • The biphasic mixture passes through a membrane-based liquid-liquid separator.

  • Isolation:

    • Collect the organic phase (EtOAc). The aqueous phase, containing unreacted NaN3​ and sodium tosylate, is routed to a dedicated azide waste treatment vessel (treated with nitrous acid to safely destroy residual azide).

    • Concentrate the organic phase under reduced pressure (bath temperature < 35 °C to prevent thermal decomposition) to yield 5-azidooxan-2-ol.

Analytical Validation

To ensure the structural integrity of the synthesized 5-azidooxan-2-ol, the following analytical benchmarks must be met:

  • FT-IR Spectroscopy: A strong, sharp absorption band at 2105cm−1 confirms the presence of the aliphatic azide group.

  • 1H-NMR (400 MHz, CDCl3​ ): The anomeric proton (C2) will appear as a complex multiplet (due to mutarotation of the hemiacetal) around 4.8 - 5.2 ppm. The C5 proton adjacent to the azide will shift upfield relative to the tosylate precursor, typically appearing around 3.5 - 3.8 ppm.

  • Safety Testing: Differential Scanning Calorimetry (DSC) must be performed on the isolated batch to determine the onset temperature of decomposition, which dictates safe storage conditions (typically requiring storage at -20 °C).

References

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

  • Design, synthesis and antiproliferative activity of functionalized flavone-triazole-tetrahydropyran conjugates against human cancer cell lines Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

Sources

Application

Application Note: 5-Azidooxan-2-ol as a Versatile Building Block for Glycoconjugate Synthesis and Bioorthogonal Labeling

Target Audience: Researchers, scientists, and drug development professionals. Introduction and Chemical Rationale The development of robust, metabolically stable glycoconjugates is a critical frontier in targeted drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction and Chemical Rationale

The development of robust, metabolically stable glycoconjugates is a critical frontier in targeted drug delivery and chemical biology. 5-Azidooxan-2-ol (CAS: 645412-94-8) has emerged as a highly versatile glycomimetic scaffold. Structurally, it is a deoxygenated pyranose derivative featuring two highly actionable functional groups: an anomeric hydroxyl group at C2 (oxane nomenclature) and an azide reporter at C5.

The strategic advantage of this building block lies in its specific structural modifications:

  • Deoxygenation (Lack of C3/C4 Hydroxyls): Native sugars require tedious, multi-step orthogonal protecting group strategies. The absence of these hydroxyls in 5-Azidooxan-2-ol eliminates this bottleneck, streamlining synthesis. Furthermore, deoxygenated glycomimetics evade recognition by endogenous glycosidases, significantly prolonging the in vivo half-life of the resulting glycoconjugates.

  • Anomeric Handle: The free hydroxyl at the anomeric center allows for direct activation and stereoselective glycosylation via the Schmidt trichloroacetimidate methodology[1].

  • Azide Reporter: The terminal azide serves as a bioorthogonal handle, enabling downstream functionalization via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) without interfering with native biochemical processes.

Mechanistic Workflow

The integration of 5-Azidooxan-2-ol into a functional glycoconjugate follows a precise three-stage workflow: Anomeric activation, Lewis acid-catalyzed glycosylation, and bioorthogonal payload conjugation.

G A 5-Azidooxan-2-ol (Scaffold) B Trichloroacetimidate Activation A->B DBU, CCl3CN C Glycoconjugate Intermediate B->C Aglycone, TMSOTf D Bioorthogonal Conjugation C->D Alkyne-Payload E Functionalized Glycoconjugate D->E CuSO4, THPTA, Ascorbate

Workflow from 5-Azidooxan-2-ol scaffold to final functionalized glycoconjugate via CuAAC.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to ensure experimental reproducibility and logical troubleshooting.

Protocol A: Synthesis of 5-Azidooxan-2-yl Trichloroacetimidate

Objective: Activate the anomeric hydroxyl group for nucleophilic displacement. Causality: Deoxygenated pyranoses are highly susceptible to ring-opening and elimination side-reactions under strongly acidic halogenation conditions. The Schmidt glycosylation method utilizes a mild base to form a highly reactive, yet stable, trichloroacetimidate donor, preserving the integrity of the deoxygenated ring[1].

  • Preparation: Dissolve 5-Azidooxan-2-ol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Reagent Addition: Add trichloroacetonitrile ( CCl3​CN , 5.0 eq) to the stirring solution.

  • Activation: Introduce 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor completion via TLC (staining with phosphomolybdic acid).

  • Isolation: Concentrate the mixture under reduced pressure. Purify via flash column chromatography using neutralized silica gel (pre-treated with 1% Et3​N in Hexanes) to yield the activated donor.

Protocol B: Stereoselective O-Glycosylation of a Model Aglycone

Objective: Covalently link the glycomimetic scaffold to a target hydroxyl-bearing payload (e.g., a lipid or peptide side-chain). Causality: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is employed as a catalytic Lewis acid to activate the trichloroacetimidate leaving group[1]. Because 5-Azidooxan-2-ol lacks a participating ester group at the adjacent carbon, stereoselectivity is governed primarily by the thermodynamic anomeric effect, which strongly favors the formation of the α -glycoside in non-participating solvents like DCM.

  • Drying: Co-evaporate the 5-Azidooxan-2-yl trichloroacetimidate (1.2 eq) and the target aglycone (1.0 eq) with anhydrous toluene (3 × 10 mL) to remove trace water.

  • Setup: Dissolve the mixture in anhydrous DCM (0.1 M) and add freshly activated 4Å molecular sieves. Stir for 30 minutes at room temperature.

  • Cooling: Cool the reaction vessel to -78 °C to maximize stereocontrol.

  • Catalysis: Add TMSOTf (0.1 eq) dropwise. Stir for 1 hour at -78 °C.

  • Quenching: Quench the reaction with triethylamine ( Et3​N , 0.5 eq), filter through Celite to remove sieves, and concentrate for HPLC purification.

Protocol C: Bioorthogonal Conjugation via CuAAC

Objective: Attach an alkyne-functionalized fluorophore or targeting ligand to the C5-azide. Causality: While the CuAAC "click" reaction is highly specific, Cu(I) can generate reactive oxygen species (ROS) that degrade biological aglycones. The inclusion of THPTA (Tris(3-hydroxypropyltriazolyl-methyl)amine) is critical; it coordinates Cu(I) to accelerate the reaction, prevents the formation of unreactive copper-acetylide aggregates, and sacrificially intercepts ROS to protect the biomolecule[2].

  • Preparation: Dissolve the azido-glycoconjugate (1.0 eq, 100 µM) and the alkyne-payload (1.2 eq, 120 µM) in a compatible aqueous buffer (e.g., PBS, pH 7.4).

  • Catalyst Complex: Prepare a catalyst premix by combining CuSO4​ (final conc. 50 µM) and THPTA ligand (final conc. 250 µM) in a 1:5 molar ratio. Incubate for 5 minutes at room temperature.

  • Addition: Add the CuSO4​ /THPTA complex to the main reaction mixture.

  • Initiation: Initiate the cycloaddition by adding freshly prepared sodium ascorbate (final conc. 2.5 mM) to reduce Cu(II) to the active Cu(I) species.

  • Incubation: Incubate at room temperature for 1–2 hours. The highly efficient metabolic glycoengineering and bioorthogonal reactions allow for the selective tagging of targets with near-quantitative yields[3]. Purify the final construct via dialysis or size-exclusion chromatography.

Comparative Data Analysis

The structural simplicity of 5-Azidooxan-2-ol provides distinct synthetic and pharmacokinetic advantages over native azido-sugars commonly used in metabolic labeling.

Parameter5-Azidooxan-2-ol (Deoxygenated Scaffold)Native Azido-Sugars (e.g., Ac4​ManNAz )
Protecting Group Requirements None required (Lacks C3/C4 hydroxyls)Extensive (Requires per-O-acetylation)
Glycosidase Stability High (Evades native enzyme recognition)Low to Moderate (Susceptible to cleavage)
Synthetic Steps to Conjugate 2–3 steps5+ steps
Lipophilicity / Permeability High (Favorable for passive transport)Low (Requires masking groups for entry)
Bioorthogonal Reactivity Excellent (Terminal C5 azide)Excellent (Metabolically exposed azide)

References

  • Title: Cu-Catalyzed Click Reaction in Carbohydrate Chemistry | Chemical Reviews. Source: acs.org. URL:[Link]

  • [2] Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC. Source: nih.gov. URL:[Link]

  • [3] Title: User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems - JCI. Source: jci.org. URL:[Link]

  • [1] Title: Carbohydrate chemistry, biology and medical applications. Source: National Academic Digital Library of Ethiopia. URL:[Link]

Sources

Method

Introduction: Harnessing the Power of Strain-Promoted Click Chemistry with a Novel Azido-Sugar

An Application and Protocol Guide for the Use of 5-Azidooxan-2-ol in Strain-Promoted Click Chemistry Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in chemical biology, drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide for the Use of 5-Azidooxan-2-ol in Strain-Promoted Click Chemistry

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in chemical biology, drug development, and materials science. As a leading example of bioorthogonal chemistry, SPAAC facilitates the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] The reaction's driving force is the high ring strain of cyclooctynes, which rapidly and selectively react with azides to form a stable triazole linkage.[1][3]

This guide focuses on the applications of 5-Azidooxan-2-ol (also known as 5-azido-tetrahydropyran-2-ol), a unique azido-functionalized building block. Its sugar-like oxane core imparts valuable properties such as enhanced hydrophilicity and biocompatibility, making it an excellent choice for aqueous bioconjugation applications.[4] The compact cyclic structure presents the azide group with minimal steric hindrance, potentially offering favorable reaction kinetics. This document provides detailed protocols for leveraging 5-Azidooxan-2-ol in key research areas, underpinned by the scientific rationale for each experimental step.

Core Principles and Advantages of 5-Azidooxan-2-ol

The selection of an azide reagent is critical for the success of a SPAAC reaction. 5-Azidooxan-2-ol offers several distinct advantages rooted in its chemical structure.

  • Biocompatibility: The reaction is metal-free, avoiding the cytotoxicity associated with copper-catalyzed methods, making it ideal for live-cell imaging and in vivo applications.[5]

  • Aqueous Solubility: The tetrahydropyran backbone and the presence of a hydroxyl group enhance water solubility compared to more lipophilic alkyl or aryl azides. This is crucial for maintaining the stability and function of biomolecules like proteins in their native buffer systems.

  • Bioorthogonality: The azide functional group is abiotic and chemically inert within biological systems, ensuring that it reacts exclusively with its intended strained alkyne partner.[1][3]

  • Favorable Kinetics: SPAAC reactions are characterized by high efficiency and the formation of a stable triazole linkage in quantitative yields.[5][6] The minimal steric profile of 5-Azidooxan-2-ol is conducive to rapid conjugation.

The SPAAC Reaction Mechanism

The reaction is a concerted [3+2] cycloaddition between the 1,3-dipole of the azide group on 5-Azidooxan-2-ol and the strained alkyne (dipolarophile), typically a dibenzocyclooctyne (DBCO) derivative. The release of ring strain provides the thermodynamic driving force, allowing the reaction to proceed efficiently at physiological temperature and pH.[1][6]

Caption: SPAAC reaction of 5-Azidooxan-2-ol with a DBCO-alkyne.

Application Note 1: Antibody-Drug Conjugate (ADC) Synthesis

Objective: To conjugate a therapeutic payload (drug) to a targeting antibody using 5-Azidooxan-2-ol as a hydrophilic, biocompatible linker component. This protocol assumes the antibody has been functionalized with a strained alkyne (e.g., DBCO-NHS ester) and the drug possesses a complementary functional group for attachment to the azido-sugar, or that the azido-sugar is part of a larger linker-payload complex. For this protocol, we will react a DBCO-functionalized antibody with a pre-formed 5-Azidooxan-2-ol-drug complex.

Rationale

The hydrophilic nature of the oxane linker can improve the pharmacokinetic profile of the resulting ADC, reducing aggregation and improving solubility. The bioorthogonal nature of the SPAAC reaction ensures that the conjugation occurs specifically at the engineered DBCO sites, preserving the antibody's antigen-binding capacity.[1]

Detailed Protocol
  • Reagent Preparation:

    • DBCO-Antibody: Prepare a solution of your DBCO-functionalized antibody in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) at a concentration of 5-10 mg/mL.

    • 5-Azidooxan-2-ol-Drug Stock: Prepare a 10 mM stock solution of the 5-Azidooxan-2-ol-drug conjugate in an appropriate solvent like DMSO. The choice of solvent must ensure payload solubility while minimizing its concentration in the final reaction mixture.

  • SPAAC Conjugation:

    • To the DBCO-antibody solution, add a 5- to 20-fold molar excess of the 5-Azidooxan-2-ol-drug stock solution.

    • Causality Check: It is critical to ensure the final concentration of the organic solvent (e.g., DMSO) remains below 10% (v/v) to maintain the structural integrity and activity of the antibody.[1]

    • Incubate the reaction mixture for 4-24 hours. For temperature-sensitive proteins, incubation at 4°C is recommended. For faster kinetics, the reaction can be performed at room temperature (~25°C). Gentle mixing (e.g., on a rotator) is advised.

  • Purification of the ADC:

    • Remove the excess, unreacted 5-Azidooxan-2-ol-drug linker using a desalting column (e.g., PD-10) or size-exclusion chromatography (SEC) equilibrated with the final formulation buffer (e.g., PBS).

    • If necessary, concentrate the purified ADC using a centrifugal protein concentrator with an appropriate molecular weight cutoff (MWCO).

  • Characterization:

    • SDS-PAGE: Analyze the purified ADC by SDS-PAGE. A successful conjugation will show a shift in the molecular weight of the antibody's heavy and/or light chains compared to the unconjugated antibody.

    • Mass Spectrometry (LC-MS): Determine the precise mass of the ADC to confirm the number of conjugated drug-linker molecules (Drug-to-Antibody Ratio, DAR).

    • UV-Vis Spectroscopy: If the drug has a unique absorbance, UV-Vis can be used to help determine the DAR, correcting for the antibody's absorbance at 280 nm.[5]

Troubleshooting
ProblemPossible CauseSuggested Solution
Low Conjugation Yield 1. Insufficient molar excess of azido-drug. 2. Short incubation time or low temperature. 3. Degradation of DBCO reagent on the antibody.1. Increase the molar excess of the azido-drug to 20-fold or higher. 2. Increase incubation time to 24 hours or perform the reaction at room temperature. 3. Use freshly prepared DBCO-antibody.
Protein Aggregation 1. High concentration of organic solvent (DMSO). 2. Hydrophobic nature of the drug payload.1. Ensure final DMSO concentration is <10%, ideally <5%. 2. The use of the hydrophilic 5-Azidooxan-2-ol linker is intended to mitigate this; however, further formulation optimization may be needed.
Difficult Purification Excess azido-drug co-elutes with the ADC.Use a purification method with higher resolution, such as Hydrophobic Interaction Chromatography (HIC), which can often separate species with different DARs.

Application Note 2: Metabolic Labeling and Live-Cell Imaging

Objective: To visualize newly synthesized cell-surface glycans by metabolically incorporating an azide-modified sugar precursor into the cell's biosynthetic pathways, followed by fluorescent labeling using a cyclooctyne-dye conjugate that reacts with the azide. While this protocol uses a generic azido-sugar for metabolic incorporation, it demonstrates the principle of how an azido-sugar can be detected in a biological context.[7][8]

Rationale

Metabolic oligosaccharide engineering allows for the introduction of chemical handles (azides) into cellular components.[8] SPAAC provides a bioorthogonal method to attach fluorescent probes to these handles in living cells without causing cellular toxicity, enabling the visualization of glycan trafficking and localization.[3][9]

Live_Cell_Workflow cluster_prep Step 1: Metabolic Labeling cluster_reac Step 2: SPAAC Reaction cluster_img Step 3: Imaging A1 Culture cells with Ac4ManNAz (azido-sugar) for 24-72 hours A2 Azide groups are incorporated into cell-surface glycans A1->A2 Metabolism B1 Wash cells to remove unincorporated sugar A2->B1 B2 Incubate cells with DBCO-Fluorophore (30-60 min) B1->B2 C1 Wash cells to remove unreacted fluorophore B2->C1 C2 Image cells using fluorescence microscopy C1->C2

Caption: Workflow for metabolic labeling and SPAAC-mediated imaging.

Detailed Protocol
  • Metabolic Labeling:

    • Culture your cell line of interest (e.g., HeLa, CHO) in complete medium.

    • Supplement the culture medium with 25-50 µM of a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac₄ManNAz), which serves as a precursor for sialic acid biosynthesis.[1]

    • Incubate the cells for 24-72 hours to allow for sufficient metabolic incorporation of the azide into cell surface glycans.

  • Cell Preparation for SPAAC:

    • Gently wash the cells three times with warm, sterile PBS to remove any unincorporated azido-sugars.

    • For live-cell imaging, proceed directly to the SPAAC reaction in a suitable imaging medium (e.g., phenol red-free medium).

    • For fixed-cell analysis, fix the cells (e.g., with 4% paraformaldehyde in PBS for 15 minutes), followed by three washes with PBS.

  • SPAAC Reaction:

    • Prepare a 10-50 µM solution of a DBCO-functionalized fluorophore (e.g., DBCO-AF488) in the appropriate cell culture or imaging medium.

    • Incubate the cells (live or fixed) with the DBCO-fluorophore solution for 30-60 minutes at 37°C, ensuring protection from light.

    • Self-Validation Control: As a negative control, perform the same DBCO-fluorophore incubation on cells that were not treated with the azido-sugar. A significant reduction in fluorescence confirms that the labeling is azide-dependent.

  • Imaging:

    • Wash the cells three times with PBS to remove the unreacted DBCO-fluorophore.

    • Mount the coverslips onto microscope slides with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope equipped with the correct filter sets for the chosen fluorophore.

References

  • Daly, R., et al. (2012). Synthesis of Azido-Functionalized Carbohydrates for the Design of Glycoconjugates. Methods in Molecular Biology. Available at: [Link]

  • Stirm, K., et al. (2016). Site-Specific Dual-Labeling of Proteins. In Designed Ankyrin Repeat Proteins. Springer. Available at: [Link]

  • Hassane, F. S., et al. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews. Available at: [Link]

  • Baskin, J. M., et al. (2007). Metabolic Labeling of Glycans with Azido Sugars for Visualization and Glycoproteomics. Request PDF. Available at: [Link]

  • Wang, Z., et al. (2015). Labeling of Enveloped Virus via Metabolic Incorporation of Azido Sugars. ACS Publications. Available at: [Link]

  • Azide–alkyne cycloaddition of cyclooct-2-yn-1-ol and 2-(azidophenyl)boronic acid... (n.d.). ResearchGate. Retrieved from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Click chemistry. (n.d.). Wikipedia. Retrieved from [Link]

  • Nie, Y., et al. (2020). Metabolic Glycoengineering with Azide‐ and Alkene‐Modified Hexosamines: Quantification of Sialic Acid Levels. PMC. Available at: [Link]

  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews. Available at: [Link]

  • Jha, A., et al. (2018). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. PMC. Available at: [Link]

  • Azide-alkyne cycloaddition of cyclooct-2-yn-1-ol and 2-(azidophenyl)boronic acid... (2018). ChemRxiv. Retrieved from [Link]

  • K.R. Surana et al. (2024). A Recent Concept of Importance: Click Chemistry. Progress in Chemical and Biochemical Research. Available at: [Link]

  • van Delft, F. L. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Top Curr Chem (Z). Available at: [Link]

  • Reactivity of azido terpyridine Pd(ii) and Pt(ii) complexes... (n.d.). PMC. Retrieved from [Link]

  • 5-(2-Azido-5,6-dichloro-benzoimidazol-1-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol. (n.d.). PubChem. Retrieved from [Link]

  • Debets, M. F., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. Available at: [Link]

  • 1-[(2R,4R,5S)-4-Azido-5-(hydroxymethyl)oxolan-2-YL]-5-methyl-pyrimidine-2,4-dione. (n.d.). Molbase. Retrieved from [Link]

  • Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. PubMed. Available at: [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.). PMC. Retrieved from [Link]

  • Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles... (2011). Beilstein Journals. Available at: [Link]

  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling... (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Linked drug-drug conjugates based on triterpene and phenol structures... (n.d.). ScienceDirect. Retrieved from [Link]

  • 5-(Iodomethyl)oxolan-2-one. (n.d.). PubChem. Retrieved from [Link]

  • Reactivity of 2H‑Azirines in Copper-Catalyzed Azide–Alkyne Cycloaddition Reactions. (n.d.). PMC. Retrieved from [Link]

  • Application of Polyamines and Amino Acid Derivatives... (2021). MDPI. Retrieved from [Link]

  • 2H-Pyran-2-ol, tetrahydro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of... (2023). MDPI. Retrieved from [Link]

  • Synthesis and Crystal Structures of New 5,5'-Azotetrazolates. (2012). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Two Novel Oxazol-5-ones Derivatives... (2020). PubMed. Available at: [Link]

  • Synthesis, Characterization, Antimicrobial Assessments... (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. (2025). ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of 5-Azidooxan-2-ol during long-term storage

A Guide to Ensuring Long-Term Stability and Preventing Degradation Welcome to the technical support center for 5-Azidooxan-2-ol. As a Senior Application Scientist, I understand that the success of your research, particul...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Long-Term Stability and Preventing Degradation

Welcome to the technical support center for 5-Azidooxan-2-ol. As a Senior Application Scientist, I understand that the success of your research, particularly in fields like drug development and chemical biology, hinges on the integrity of your reagents. 5-Azidooxan-2-ol is a valuable building block, but its unique structure, featuring both an energetic azide and a reactive hemiacetal, presents specific storage challenges.

This guide is designed to provide you with expert, field-proven insights into the degradation pathways of this molecule and to offer robust, practical solutions for its long-term preservation. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.

Understanding the Instability of 5-Azidooxan-2-ol

The degradation of 5-Azidooxan-2-ol primarily proceeds through two independent pathways, dictated by its bifunctional nature. Understanding both is critical for effective preservation.

  • Hemiacetal Hydrolysis: The oxan-2-ol moiety is a cyclic hemiacetal, a functional group known to exist in equilibrium with its open-chain aldehyde form.[1] This equilibrium is highly susceptible to catalysis by trace amounts of acid or base and is driven forward by the presence of water, leading to irreversible hydrolysis and the formation of an inactive, open-chain compound.[2][3] Once opened, the aldehyde is prone to further oxidation or other side reactions.

  • Azide Decomposition: The azide group is an energetic functional moiety.[4] Organic azides can be sensitive to external energy sources such as heat and light, which can induce the elimination of nitrogen gas (N₂) to form a highly reactive nitrene intermediate.[5][6][7] This process is irreversible and renders the molecule incapable of participating in essential reactions like azide-alkyne cycloadditions ("click chemistry").[8]

cluster_main 5-Azidooxan-2-ol cluster_path1 Degradation Pathway 1: Hemiacetal Hydrolysis cluster_path2 Degradation Pathway 2: Azide Decomposition C 5-Azidooxan-2-ol (Stable Form) H Open-Chain Aldehyde (Inactive) C->H + H₂O (Acid/Base Catalyst) N Nitrene Intermediate + N₂ (Inactive for Click Chemistry) C->N Heat / Light (hν)

Caption: Primary degradation pathways for 5-Azidooxan-2-ol.

Troubleshooting Guide

This section addresses specific issues you may encounter, providing causal explanations and actionable solutions.

Question 1: My "click chemistry" (CuAAC or SPAAC) reaction is giving a low or no yield. Could my 5-Azidooxan-2-ol be the problem?

Answer: Yes, this is a classic symptom of compound degradation. The most likely cause is the decomposition of the azide functional group. If the azide has been compromised, it cannot participate in the cycloaddition reaction.[8]

  • Immediate Action: Before troubleshooting other reaction parameters, you must validate the integrity of your 5-Azidooxan-2-ol.

  • Recommended Protocol: Assess the purity and structure of your stored compound using ¹H NMR or LC-MS. For NMR, look for the disappearance of characteristic peaks corresponding to the sugar ring protons and the appearance of new, unidentifiable signals. Compare this to a reference spectrum of a fresh sample. An even better approach is quantitative NMR (qNMR) to determine the precise percentage of active compound remaining. See Protocol 2 for a detailed qNMR methodology.

  • Long-Term Solution: Implement the stringent storage conditions outlined in the FAQ section below. Always use a fresh aliquot from a properly stored master stock for your reactions.

Question 2: I've noticed the physical appearance of my solid 5-Azidooxan-2-ol has changed (e.g., color change, clumping). What does this mean?

Answer: A change in physical appearance is a strong visual indicator of chemical degradation.

  • Causality:

    • Color Change (e.g., to yellow or brown): This often results from the decomposition of the azide moiety and the formation of complex side-products.

    • Clumping/Hygroscopic Appearance: This suggests moisture absorption from the atmosphere. The presence of water is detrimental as it directly promotes the hydrolysis of the hemiacetal ring.[2][9]

  • Recommendation: Do not use the material. The presence of unknown degradation products can interfere with your experiment, produce misleading results, and may pose unforeseen safety hazards. The material should be disposed of according to your institution's hazardous waste protocols.

Question 3: My compound's purity looks low by NMR/LC-MS immediately after receiving it. What should I do?

Answer: While degradation during shipping is possible, it's also important to handle the compound correctly upon receipt.

  • Immediate Handling: As soon as you receive the compound, inspect the packaging. If it appears compromised, contact the supplier. If it is intact, immediately transfer the compound to a long-term storage location that meets the recommended conditions (see FAQ 1). Do not leave it on the benchtop.

  • Validation: It is good practice to run a quality control check (like NMR) on a small amount of the material upon receipt to establish a baseline (T=0) for future comparisons.[10] If the purity is already compromised, this data will be essential for a warranty claim with the supplier.

A Poor or Inconsistent Experimental Results B Assess Purity of 5-Azidooxan-2-ol (See Protocol 2) A->B C Purity >95%? B->C D Compound is OK. Troubleshoot other reaction parameters. C->D  Yes E Compound has degraded. C->E No   F Discard degraded stock. Obtain fresh material. E->F G Implement stringent storage protocols (See FAQ & Protocol 1). F->G

Caption: Troubleshooting workflow for suspected compound degradation.

Frequently Asked Questions (FAQs)

FAQ 1: What are the optimal long-term storage conditions for 5-Azidooxan-2-ol?

Answer: To address both degradation pathways simultaneously, a multi-faceted approach is required. The following conditions are critical for maintaining the compound's integrity over months to years.

ParameterRecommendationRationale
Temperature -20°C or lower Minimizes the rate of thermal decomposition of the energetic azide group.[5][11][12]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents reactions with atmospheric moisture (preventing hydrolysis) and oxygen.[12]
Moisture Anhydrous / Desiccated Crucial to prevent the hydrolysis of the hemiacetal functional group.[12][13] Store in a desiccator or use a container with a good seal.
Light Protect from Light (Amber Vial) Azide compounds can be photosensitive and undergo photodecomposition upon exposure to light.[5][14][15]
Container Tightly Sealed Glass Vial Use a vial with a PTFE-lined cap to ensure an airtight seal. Avoid contact with incompatible metals like copper, lead, or brass which can form explosive metal azides.[16][17]

FAQ 2: Is it okay to store 5-Azidooxan-2-ol in a solution?

Answer: Storing 5-Azidooxan-2-ol in solution is not recommended for long-term storage.

  • Scientific Rationale: Solvents, especially protic solvents like methanol or residual water in aprotic solvents like DMSO, can accelerate the degradation process. Aqueous solutions are particularly detrimental due to the high risk of hemiacetal hydrolysis.[18][19] While some product sheets may mention solubility in DMSO, aqueous solutions should not be stored for more than a day and should be prepared fresh.[20]

  • Best Practice: Store the compound as a neat, dry solid under the conditions described in FAQ 1. When needed for an experiment, remove the master stock from the freezer, allow it to warm to room temperature in a desiccator before opening, weigh out the required amount, and then return the master stock to the freezer. This prevents condensation from introducing moisture into the stock.

FAQ 3: How should I handle the compound for routine use to minimize degradation?

Answer: Proper handling is as important as proper storage. The key is to minimize exposure to ambient conditions.

  • Recommendation: Upon receiving the compound, it is highly advisable to aliquot the material into several smaller, single-use vials under an inert atmosphere. See Protocol 1 for a step-by-step guide.

  • Benefit: This practice prevents the repeated warming and cooling of the entire batch, and crucially, it protects the master stock from contamination with atmospheric moisture and air each time the container is opened.

Experimental Protocols

Protocol 1: Aliquoting and Storing Under an Inert Atmosphere

This protocol ensures the master stock remains pristine while providing conveniently sized amounts for daily use.

  • Preparation: Place the sealed vial of 5-Azidooxan-2-ol, several small amber glass vials with PTFE-lined caps, a spatula, and a balance inside a nitrogen or argon-filled glovebox. If a glovebox is not available, you can use a Schlenk line or a manifold connected to a balloon filled with inert gas to flush the vials.

  • Equilibration: Allow the main vial to equilibrate to the ambient temperature inside the glovebox for at least 30 minutes before opening to prevent condensation.

  • Aliquotting: Carefully open the main vial and portion the desired amounts (e.g., 5-10 mg) of the solid into the smaller vials. Work efficiently to minimize exposure time.

  • Sealing: Tightly cap each aliquot vial. For extra protection, wrap the cap-vial interface with parafilm.

  • Labeling: Clearly label each vial with the compound name, date, and amount.

  • Storage: Place all aliquot vials and the main stock vial into a freezer at -20°C or below.

Protocol 2: Assessing Purity via Quantitative ¹H NMR (qNMR)

This method allows you to determine the exact purity of your compound against a certified internal standard.

  • Select Internal Standard: Choose a stable, non-volatile standard with sharp, well-resolved peaks that do not overlap with your compound's signals. 1,3,5-Trimethoxybenzene or dimethyl sulfone are common choices. The standard must have a certified purity.

  • Sample Preparation: a. Accurately weigh ~10 mg of the internal standard into a clean vial and record the mass precisely (m_std). b. Accurately weigh ~15-20 mg of your 5-Azidooxan-2-ol sample into the same vial and record the mass precisely (m_sample). c. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆). Ensure complete dissolution. d. Transfer the solution to an NMR tube.

  • NMR Acquisition: a. Acquire a standard ¹H NMR spectrum. b. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of both the analyte and standard) to allow for full relaxation of all protons. A d1 of 30 seconds is often a safe starting point.

  • Data Processing & Calculation: a. Integrate a well-resolved, non-exchangeable proton peak from your compound (I_sample) and a peak from the standard (I_std). b. Note the number of protons corresponding to each integrated peak (N_sample and N_std). c. Calculate the purity of your sample using the following formula:

    Purity (%) = (I_sample / N_sample) / (I_std / N_std) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std

    Where MW is the molecular weight and Purity_std is the certified purity of the standard.

References
  • George Greco Goucher Chemistry. (2015). 06 07 Hemiacetal Hydrolysis. YouTube. [Link]

  • Nicolas, J., et al. (2024). Hemiacetal Esters: Synthesis, Properties, and Applications of a Versatile Functional Group. Macromolecules - ACS Publications. [Link]

  • Chemistry LibreTexts. (2020). 21.3: Formation of hydrates, hemiacetals, acetals. [Link]

  • Chemistry Steps. (2020). Acetal Hydrolysis Mechanism. [Link]

  • Holzschneider, K., et al. (2017). Pathways in the Degradation of Geminal Diazides. The Journal of Organic Chemistry. [Link]

  • BYJU'S. (n.d.). Hemiacetal Vs Acetal. [Link]

  • Zhang, J., et al. (2011). Ab Initio Molecular Dynamics Study of Temperature Effects on the Structure and Stability of Energetic Solid Silver Azide. The Journal of Physical Chemistry C - ACS Publications. [Link]

  • University of Pittsburgh Safety. (2013). Safe Handling of Azides. [Link]

  • McKay, C. S., et al. (2011). Azido Push–Pull Fluorogens Photoactivate to Produce Bright Fluorescent Labels. Bioconjugate Chemistry. [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. [Link]

  • Artar, M., et al. (2016). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. ACS Applied Materials & Interfaces. [Link]

  • Abhyankar, K. A., et al. (2023). Azide as a photolabile ligand in gold(I) therapeutics. Dalton Transactions. [Link]

  • Budyka, M. F., et al. (2007). Photochemistry of aromatic azides and nitrenes. R Discovery. [Link]

  • Bou-Sleiman, S., et al. (2021). “Click-switch” – one-step conversion of organic azides into photochromic diarylethenes for the generation of light-controlled systems. Chemical Science. [Link]

  • Tappan, B. C., et al. (2008). Decomposition of organic azides.
  • Bräse, S., et al. (Eds.). (2010). Organic Azides: Syntheses and Applications. ResearchGate. [Link]

  • Fischer, T., et al. (2016). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Polymers. [Link]

  • Farrer, N. J., et al. (2015). Platinum(iv)-azido monocarboxylato complexes are photocytotoxic under irradiation with visible light. Dalton Transactions. [Link]

  • Wikipedia. (n.d.). Organic azide. [Link]

  • Reddy, G. S., et al. (2020). Identification, method development, validation, and characterization of Aza sugars by an ion-chromatography, high-resolution mass spectrometer, and LC-MS/MS. ResearchGate. [Link]

  • Armstrong, Z., et al. (2022). Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes. ACS Central Science. [Link]

  • Shimadzu. (n.d.). LC-MS/MS Method for Detection and Quantitation of Azido Impurities in Irbesartan Drug Substance. [Link]

Sources

Optimization

Optimizing solvent mixtures for 5-Azidooxan-2-ol purification

Welcome to the application support center for the isolation and chromatographic purification of 5-Azidooxan-2-ol (5-azidotetrahydropyran-2-ol). As a functionalized azido-sugar derivative, this molecule presents unique ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the application support center for the isolation and chromatographic purification of 5-Azidooxan-2-ol (5-azidotetrahydropyran-2-ol). As a functionalized azido-sugar derivative, this molecule presents unique chromatographic challenges due to its hemiacetal functionality, the physicochemical properties of the azide group, and its lack of a strong UV chromophore.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot common bottlenecks, understand the physicochemical causality behind purification failures, and implement self-validating isolation protocols.

Part 1: Troubleshooting Guide & FAQs

Issue 1: Peak Broadening and "Ghost" Peaks on Silica Gel

Q: Why does my purified 5-Azidooxan-2-ol elute as a broad, smeared peak or split into two distinct peaks during normal-phase chromatography?

A: This is a classic manifestation of hemiacetal mutarotation . 5-Azidooxan-2-ol exists in dynamic equilibrium between its α (axial hydroxyl) and β (equatorial hydroxyl) anomers. Because the axial and equatorial -OH groups interact differently with the silanol groups on the stationary phase, they possess distinct retention factors ( Rf​ ). If the rate of anomeric interconversion on the column is comparable to the elution timescale, you will observe peak broadening or a "saddle" between two peaks. Furthermore, the acidic nature of standard silica gel can catalyze the ring-opening to the intermediate aldehyde, causing severe streaking.

The Fix:

  • Accelerate Elution: Increase the polarity of your solvent system to push the compound off the column faster than it can interconvert. Shifting from Hexane/Ethyl Acetate to an 1 suppresses anomer resolution[1].

  • Deactivate Silica: Add 0.5% Triethylamine (TEA) to your mobile phase to neutralize acidic silanols and prevent acid-catalyzed ring opening.

G A alpha-Anomer (Axial -OH) B Open-chain Aldehyde A->B Ring Opening D Faster Elution (Lower Rf) A->D Silica Interaction C beta-Anomer (Equatorial -OH) B->C Ring Closure E Slower Elution (Higher Rf) C->E Silica Interaction

Fig 1. Hemiacetal mutarotation of 5-Azidooxan-2-ol leading to differential silica gel retention.

Issue 2: Invisible Peaks and Poor Mass Recovery

Q: I am losing product on the column, and my UV detector shows no peaks. Is the azide degrading?

A: While aliphatic azides are generally stable at room temperature, they lack a conjugated π -system. The azide group absorbs very weakly around 280 nm, and the oxane ring has no UV absorbance. Attempting to track this molecule using low-wavelength UV (e.g., 210 nm) not only yields a poor signal-to-noise ratio but can induce photochemical decomposition of the azide into a highly reactive nitrene, leading to irreversible binding to the column matrix.

The Fix: Abandon UV detection. For HPLC, utilize an2 which are universal for non-volatile analytes[2]. For normal-phase TLC, use chemical stains (see Protocol A).

Issue 3: Co-elution with Polar Precursors

Q: How do I separate 5-Azidooxan-2-ol from unreacted, non-azidated sugar precursors?

A: The substitution of a hydroxyl group for an azide group significantly decreases the molecule's overall polarity. You can exploit this wide polarity gap using a step-gradient. Elute the 5-Azidooxan-2-ol with a moderately polar solvent (e.g., 100% EtOAc), and then flush the column with a highly polar solvent (e.g., EtOAc/MeOH 1:1) to strip the unreacted precursors[1].

Part 2: Standard Operating Protocols

The following self-validating protocols ensure high-purity recovery while preventing on-column degradation.

Protocol A: Optimized Normal-Phase Flash Chromatography (Scale: 1–5 g)

This method is ideal for bulk purification. The use of chemical staining provides immediate visual validation of the fractions.

  • Sample Preparation: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). If the crude is an oil or insoluble, dry-load it by mixing with 2–3 g of Celite, evaporating the solvent, and loading the dry powder.

  • Column Equilibration: Pack a silica gel column (60–200 mesh) and equilibrate with Hexane/EtOAc (70:30, v/v) containing 0.5% Triethylamine (TEA) . Mechanistic note: TEA neutralizes acidic silanols, preventing azide degradation and hemiacetal ring-opening.

  • Gradient Elution:

    • Elute with 3 Column Volumes (CV) of Hexane/EtOAc (70:30).

    • Step the gradient to Hexane/EtOAc (50:50) for 3 CVs to elute the 5-Azidooxan-2-ol.

    • Flush the column with EtOAc/MeOH (90:10) to remove highly polar unreacted sugars[1].

  • Fraction Validation (TLC): Spot fractions on silica TLC plates. Since the molecule is UV-inactive,3 and heat gently until spots appear[3].

Protocol B: Reverse-Phase Preparative HPLC (Scale: <100 mg)

Reverse-phase (RP) chromatography forces the α/β anomers to co-elute as a single sharp peak due to the highly protic environment accelerating mutarotation beyond the chromatographic timescale.

  • System Setup: Equip the HPLC with a C18 Preparative column (e.g., 250 x 21.2 mm, 5 µm) and an ELSD detector. Set ELSD drift tube temperature to 40°C to prevent thermal degradation of the azide[2].

  • Mobile Phase:

    • Solvent A: HPLC-grade H2​O

    • Solvent B: Acetonitrile (MeCN)

  • Gradient Program:

    • 0–5 min: 5% B (Isocratic hold to elute salts and highly polar impurities).

    • 5–20 min: Linear gradient from 5% B to 40% B (Target elution window).

    • 20–25 min: 100% B (Column wash).

  • Recovery: Pool fractions corresponding to the ELSD signal. Lyophilize (freeze-dry) the pooled fractions rather than using rotary evaporation to protect the heat-sensitive azide group.

Part 3: Workflow Visualization & Data Presentation

G Start Crude 5-Azidooxan-2-ol Q1 Scale of Purification? Start->Q1 Prep Preparative (>1g) Q1->Prep Large Scale Anal Analytical/Semi-Prep (<1g) Q1->Anal Small Scale NP Normal Phase Silica (Hexane/EtOAc or DCM/MeOH) Prep->NP RP Reverse Phase HPLC (H2O/MeCN) Anal->RP Det1 TLC: KMnO4 / p-Anisaldehyde NP->Det1 Det2 HPLC: ELSD or RI Detector RP->Det2

Fig 2. Decision matrix for selecting the optimal chromatographic workflow and detection method.

Solvent System Comparison Matrix

To aid in method development, the following table summarizes the quantitative and qualitative traits of various solvent mixtures used for 5-Azidooxan-2-ol purification.

Solvent System (v/v)Phase TypeAnomer ResolutionIdeal DetectionPrimary AdvantagePrimary Disadvantage
Hexane / EtOAc (50:50)NormalHigh (Split peaks likely)TLC StainingExcellent for bulk crude separation.Streaking if silica is not deactivated.
EtOAc / MeOH (95:5)NormalLow (Co-elution)TLC StainingSharp peaks; strips polar impurities[1].High boiling point of MeOH complicates drying.
H2​O / MeCN (Gradient)ReverseNone (Single peak)ELSD / RIHighest purity; eliminates mutarotation issues[2].Low throughput; requires specialized detectors.
H2​O / MeOH (95:5)ReverseNone (Single peak)ELSD / RIGreener alternative to MeCN; good for desalting[1].Higher backpressure on HPLC systems.

References

  • Source: nih.
  • Syntheses with Azido-sugars: Part III.
  • Source: azom.

Sources

Troubleshooting

Section 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Technical Support Center: Resolving Anomeric Mixtures of 5-Azidooxan-2-ol Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the i...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Anomeric Mixtures of 5-Azidooxan-2-ol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the isolation and stereochemical resolution of 5-Azidooxan-2-ol (CAS: 645412-94-8). As a cyclic hemiacetal, this compound presents unique chromatographic challenges due to spontaneous mutarotation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to successfully isolate its α and β anomers.

Q1: Why does my isolated 5-Azidooxan-2-ol constantly revert to a mixture during or immediately after column chromatography? Root Cause: 5-Azidooxan-2-ol is a hemiacetal. In solution, hemiacetals undergo , opening to an acyclic azido-aldehyde intermediate before re-closing[1]. This dynamic equilibrium is known as mutarotation[1]. Furthermore, the slightly acidic nature of standard silica gel ( SiO2​ ) acts as a catalyst for this ring-opening process. Even if you achieve baseline separation of the α and β anomers on the column, they will re-equilibrate in the collection flasks before solvent evaporation.

Q2: Which anomer is thermodynamically favored, and can I use this to my advantage? Root Cause: In tetrahydropyran rings like oxanes, the dictates that electronegative substituents at the C2 (anomeric) position prefer the axial orientation ( α -anomer), despite the steric penalty. This is due to a stabilizing hyperconjugative interaction ( n→σ∗ ) between the lone pair of the endocyclic oxygen and the antibonding orbital of the C2-OH bond. Consequently, the equilibrium mixture typically favors the α -anomer, a property we can exploit during crystallization.

Section 2: Quantitative Data - Anomer Comparison

Understanding the physical and spectral differences between the two anomers is critical for tracking your isolation success.

Property α -Anomer (Axial OH) β -Anomer (Equatorial OH)
Thermodynamic Stability Higher (Stabilized by Anomeric Effect)Lower (Sterically favored, electronically disfavored)
Equilibrium Ratio (in H2​O /Aqueous) ~60-70%~30-40%
NMR 1H C2-H Coupling ( J1,2​ ) Small (~2-4 Hz, equatorial-axial)Large (~7-9 Hz, axial-axial)
Chromatographic Mobility ( Rf​ ) Typically higher (less polar surface area)Typically lower (more exposed OH)

Section 3: Experimental Workflows & Logical Relationships

To prevent mutarotation during isolation, the hemiacetal must be temporarily or permanently locked. Below is the decision tree for selecting an isolation strategy.

G Start 5-Azidooxan-2-ol (Anomeric Mixture) Mutarotation Mutarotation in Solution (Ring-Chain Tautomerism) Start->Mutarotation Decision Select Isolation Strategy Mutarotation->Decision Deriv Chemical Derivatization (Acetylation) Decision->Deriv Permanent Lock Cryst Dynamic Kinetic Crystallization Decision->Cryst Solid-State Isolation ColdChrom Sub-Zero Chromatography (<-20°C) Decision->ColdChrom Analytical Only Stable Stable α/β Acetates (Chromatographically Resolvable) Deriv->Stable PureSolid Pure Anomer Solid (Equilibrium Driven) Cryst->PureSolid Kinetic Kinetic Trapping (Reverts upon warming) ColdChrom->Kinetic

Decision workflow for resolving the anomeric mixture of 5-Azidooxan-2-ol.

Section 4: Validated Troubleshooting Protocols

Protocol A: Chemical Derivatization (The "Lock and Separate" Method)

Purpose: To convert the labile hemiacetal into a stable acetate, preventing ring-opening and allowing standard [2]. Causality: Acetylation removes the acidic proton of the hemiacetal hydroxyl. Without this proton, the formation of the acyclic aldehyde intermediate is chemically impossible under neutral chromatographic conditions, permanently locking the stereocenter.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 eq of the 5-Azidooxan-2-ol mixture in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere (0.2 M concentration).

  • Reagent Addition: Add 3.0 eq of Pyridine (acts as both an acid scavenger and nucleophilic catalyst), followed by 2.0 eq of Acetic Anhydride ( Ac2​O ).

  • Catalysis: Add a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) to accelerate the acyl transfer.

  • Monitoring: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The highly polar hemiacetal spot will disappear, replaced by two closely eluting, less polar spots (the α and β acetates).

  • Quenching: Quench the reaction with saturated aqueous NaHCO3​ to hydrolyze excess acetic anhydride.

  • Extraction: Extract 3x with DCM. Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine, and dry over anhydrous Na2​SO4​ .

  • Chromatographic Separation: Concentrate the crude mixture and load onto a fine silica gel column. Elute with a shallow gradient of Hexanes/Ethyl Acetate (e.g., 95:5 to 85:15). The α -acetate and β -acetate will elute separately and will not interconvert.

  • Self-Validation (NMR): Perform 1H NMR on the isolated fractions. The anomeric proton ( H−1 ) of the α -acetate will appear as a doublet with a small J coupling (~3 Hz), while the β -acetate will show a larger J coupling (~8 Hz). These signals will remain stable indefinitely in solution.

Protocol B: Dynamic Kinetic Crystallization

Purpose: To and isolate a single pure anomer without chemical derivatization[3]. Causality: If one anomer is significantly less soluble in a specific solvent system, it will selectively crystallize out. As it leaves the solution, Le Chatelier's principle drives the remaining solution-phase mixture to mutarotate, continually replenishing the crystallizing anomer until the entire bulk is converted to the solid form of a single anomer.

Step-by-Step Methodology:

  • Solvent Screening: Dissolve the 5-Azidooxan-2-ol mixture in a minimal amount of hot solvent (a 1:1 mixture of Ethyl Acetate and Hexanes is a standard starting point).

  • Cooling: Allow the solution to cool slowly to room temperature to encourage ordered crystal lattice formation, then transfer to a 4°C refrigerator.

  • Seeding: If available, add a microscopic seed crystal of the desired anomer to initiate nucleation.

  • Equilibration: Leave the suspension undisturbed for 24-48 hours. The continuous mutarotation in the mother liquor will funnel the mass into the crystalline phase.

  • Isolation: Rapidly filter the crystals cold and wash with ice-cold hexanes. Warning: Once redissolved in an NMR tube or reaction flask, the pure crystals will immediately begin mutarotating back to the equilibrium mixture.

References

  • Mutarotation of Glucose and Other Sugars Source: Master Organic Chemistry URL:[Link]

  • The Anomeric Effect: It's Complicated Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Resolution (Separation) of Enantiomers and Isomeric Mixtures Source: Chemistry LibreTexts URL:[Link]

  • Simultaneous Chromatographic Separation of Enantiomers, Anomers and Structural Isomers Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Chromatography-Free Purification of 5-Azidooxan-2-ol

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals seeking scalable, chromatography-free purification strategies for 5-Azidooxan-2-ol (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals seeking scalable, chromatography-free purification strategies for 5-Azidooxan-2-ol (CAS: 645412-94-8).

Due to the inherent safety risks of concentrating azido-compounds from large volumes of chromatographic eluent, and the tendency of highly polar hemiacetals to streak on silica gel, chromatography-free methods are critical for sustainable scale-up. This guide leverages the reversible hemiacetal-aldehyde equilibrium to achieve high-purity isolation via bisulfite adduct formation.

Mechanistic Causality: The Bisulfite Purification Handle

To purify 5-Azidooxan-2-ol without chromatography, we exploit its structural duality. In solution, the cyclic hemiacetal exists in dynamic equilibrium with its open-chain aldehyde form.

By introducing saturated sodium bisulfite ( NaHSO3​ ), we force a nucleophilic addition at the transient aldehyde carbon. This shifts the equilibrium entirely to the right, trapping the molecule as a highly polar, water-soluble (and often crystalline) α -hydroxy sulfonate salt[1]. Because organic impurities (such as unreacted azides or aliphatic byproducts) cannot form this adduct, they remain in the organic phase and are easily washed away. The purified adduct confers exceptional chemical stability and can later be cleaved under mild basic conditions to regenerate the pure hemiacetal[2].

Mechanism N1 5-Azidooxan-2-ol (Cyclic Hemiacetal) N2 Open-chain Azido Aldehyde (Transient Intermediate) N1->N2 Ring-Opening Equilibrium N3 Bisulfite Adduct (α-Hydroxy Sulfonate) N2->N3 + NaHSO3 (Nucleophilic Attack) N3->N2 + Base/Acid (Regeneration)

Chemical equilibrium and nucleophilic trapping of 5-Azidooxan-2-ol via bisulfite addition.

Quantitative Method Comparison

The decision to bypass silica gel chromatography is driven by yield optimization, safety, and throughput. The table below summarizes the empirical advantages of the bisulfite adduct methodology.

Purification MethodTypical YieldTarget PurityScalabilityProcessing TimeSolvent Waste
Silica Gel Chromatography 50 – 65%>95%Low (Hazardous)6 – 8 hoursHigh (>10 L/mol)
Liquid-Liquid Extraction 70 – 85%85 – 90%High1 – 2 hoursLow (<2 L/mol)
Bisulfite Adduct Method 80 – 90% >98% Very High 3 – 4 hours Low (<2 L/mol)

Experimental Workflow & Standard Operating Procedure (SOP)

Workflow Step1 1. Crude Mixture (Contains 5-Azidooxan-2-ol) Step2 2. Adduct Formation (Add Saturated NaHSO3) Step1->Step2 Step3 3. Phase Separation (Extract Impurities with EtOAc) Step2->Step3 Aqueous phase retains adduct Step4 4. Regeneration (Add Mild Base to Aqueous Phase) Step3->Step4 Discard organic impurities Step5 5. Final Isolation (Extract Pure Product & Concentrate) Step4->Step5 Product shifts to organic phase

Step-by-step workflow for the chromatography-free purification of 5-Azidooxan-2-ol.

SOP: Bisulfite Adduct Formation and Regeneration

Phase 1: Adduct Formation

  • Dissolution: Dissolve the crude 5-Azidooxan-2-ol mixture in a water-miscible co-solvent (e.g., Tetrahydrofuran or Ethanol) at a ratio of 3 mL/g. Causality: The co-solvent ensures intimate contact between the hydrophobic organic impurities and the aqueous bisulfite, maximizing the reaction rate.

  • Addition: Add 5 volumes of freshly prepared, saturated aqueous NaHSO3​ solution.

  • Agitation: Stir vigorously at 20–25 °C for 3 hours to allow the equilibrium to fully shift toward the adduct[3].

Phase 2: Impurity Cleansing

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of Ethyl Acetate (EtOAc).

  • Separation: Shake vigorously and allow the phases to separate. The α -hydroxy sulfonate adduct will remain entirely in the lower aqueous phase (or precipitate at the interface).

  • Discard: Drain the aqueous phase into a clean flask. Discard the organic layer, which now contains the non-aldehyde impurities. Wash the aqueous phase once more with fresh EtOAc to ensure complete impurity removal.

Phase 3: Regeneration & Isolation (Self-Validating System)

  • Preparation: Return the aqueous phase (containing the adduct) to a reaction flask. Add an equal volume of fresh EtOAc. Causality: Having the organic solvent present during regeneration immediately captures the free 5-Azidooxan-2-ol as it forms, protecting it from prolonged exposure to basic conditions.

  • Cleavage: Cool the biphasic mixture to 0–5 °C. Under vigorous stirring, add saturated aqueous Sodium Carbonate ( Na2​CO3​ ) dropwise.

  • Validation Checkpoint: Monitor the pH of the aqueous layer. The system validates itself when the pH stabilizes at 9–10, indicating complete neutralization of the sulfonic acid[4]. Furthermore, perform a rapid TLC of the upper organic phase; the appearance of a distinct spot at Rf​≈0.4 (1:1 EtOAc/Hexanes) confirms the successful phase transfer of the regenerated hemiacetal.

  • Isolation: Separate the layers. Extract the aqueous layer one final time with EtOAc. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (keep bath temperature <35 °C to prevent azide degradation) to yield pure 5-Azidooxan-2-ol.

Troubleshooting & FAQs

Q: Why is the yield of my bisulfite adduct lower than expected? A: Low yields are typically caused by an incomplete equilibrium shift. Ensure your NaHSO3​ solution is freshly prepared; bisulfite oxidizes to sulfate over time, losing its nucleophilicity. Additionally, increasing the ratio of the water-miscible co-solvent (like DMF or Ethanol) can improve the interfacial contact required for the reaction to proceed to completion[4].

Q: I have a thick white solid forming at the interface between the organic and aqueous layers during Phase 2. What is it, and how do I handle it? A: This is a highly positive indicator. The solid is the precipitated bisulfite adduct of 5-Azidooxan-2-ol. Because it is highly polar, it can sometimes exceed its solubility limit in the aqueous phase. You have two choices: either add more deionized water until it fully dissolves into the aqueous layer for liquid-liquid separation, or filter the biphasic mixture directly to isolate the ultra-pure solid adduct[1].

Q: Is the azide group at risk of decomposition during the basic regeneration step? A: Azides are generally stable to mild bases, but they can decompose or undergo side reactions under harsh conditions (e.g., strong NaOH at elevated temperatures). This is why the protocol specifies using a mild base ( Na2​CO3​ ) at 0–5 °C. The bisulfite adduct itself actually confers chemical stability to the molecule, meaning you can safely store the intermediate adduct for weeks before regenerating the final product[2].

Q: Can I use this method if my 5-Azidooxan-2-ol is heavily contaminated with other azido-alcohols? A: No. The bisulfite method specifically differentiates molecules based on the presence of an aldehyde/hemiacetal functional group. If your impurities are also hemiacetals or aldehydes, they will co-purify. In such cases, you must rely on selective crystallization of the adduct or, as a last resort, utilize specialized chromatography.

Sources

Troubleshooting

Reducing side reactions in 5-Azidooxan-2-ol cycloadditions

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in 5-azidooxan-2-ol cycloadditions. This resource is designed to provide in-depth, field-proven insights to h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in 5-azidooxan-2-ol cycloadditions. This resource is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions, ensuring the scientific integrity of your work. We will explore the causality behind common experimental challenges and offer self-validating protocols to enhance the reliability of your results.

Frequently Asked Questions (FAQs)

Issue 1: Low or No Product Formation in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Question: I am performing a CuAAC reaction with 5-azidooxan-2-ol and an alkyne partner, but I'm observing very low to no yield of my desired triazole product. What are the likely causes and how can I troubleshoot this?

Answer: Low or non-existent product formation in CuAAC reactions is a common issue that typically points to problems with the catalytic cycle of copper. The active catalyst is the Cu(I) oxidation state, which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2]

Troubleshooting Steps:

  • Deoxygenation: Ensure all your solvents and reaction mixtures are thoroughly deoxygenated. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent prior to use or by employing freeze-pump-thaw cycles for more sensitive reactions.

  • Reducing Agent: The most common method to maintain the Cu(I) state is the in-situ reduction of a Cu(II) salt (like CuSO₄) using a reducing agent. Sodium ascorbate is the preferred choice for most applications due to its effectiveness and convenience.[1][2] Ensure you are using a fresh solution of sodium ascorbate, as it can degrade over time.

  • Catalyst and Ligand Concentration: The concentration of the copper catalyst is crucial. Generally, a concentration between 50 and 100 µM is recommended.[1] Additionally, a stabilizing ligand is essential to protect the Cu(I) from oxidation and disproportionation.[3][4] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly effective and water-soluble ligand. A common protocol suggests using at least five equivalents of the ligand relative to the copper.[1]

  • Order of Addition: The order in which you add your reagents matters. To prevent premature oxidation of the copper, it is recommended to first mix the CuSO₄ with the ligand, add this mixture to your azide and alkyne substrates, and then initiate the reaction by adding the sodium ascorbate.[2] Importantly, ascorbate should not be added to the copper solution in the absence of the ligand.[1][2]

Issue 2: Formation of a Primary Amine Instead of the Triazole Product

Question: My reaction is consuming the starting 5-azidooxan-2-ol, but instead of the expected triazole, I am isolating the corresponding 5-aminooxan-2-ol. What is causing this azide reduction?

Answer: The reduction of an azide to a primary amine is a well-known transformation. In the context of cycloaddition reactions, this is an undesirable side reaction. Several factors could be contributing to this, most notably the presence of certain reducing agents or incompatible reaction conditions.

Troubleshooting Steps:

  • Staudinger Reduction: If your reaction mixture contains phosphines (e.g., triphenylphosphine, PPh₃), you are likely observing a Staudinger reaction.[5][6] This reaction proceeds through the formation of a phosphazide intermediate, which upon hydrolysis yields the amine and a phosphine oxide.[6][7] If a phosphine-based reagent is not intentionally part of your cycloaddition, check for any potential sources of contamination.

  • Compatibility with Other Reagents: Be mindful of other reducing agents that might be present in your reaction. While sodium ascorbate is used in CuAAC, other stronger reducing agents can directly reduce the azide. For example, thiols can reduce azides, so their compatibility should be carefully evaluated.[8] Catalytic hydrogenation (e.g., Pd/C, H₂) is also a common method for azide reduction and should be avoided if the azide moiety is to be preserved for cycloaddition.[8][9]

  • Photochemical Conditions: While less common for simple cycloadditions, if your reaction is exposed to high-energy light, it could potentially lead to azide degradation or reduction, especially in the presence of photosensitizers.

Issue 3: My Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is Sluggish

Question: I'm using a copper-free, strain-promoted cycloaddition (SPAAC) to avoid copper toxicity, but the reaction is very slow. How can I increase the reaction rate?

Answer: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) relies on the ring strain of a cyclooctyne to achieve cycloaddition without a metal catalyst.[10][] While this avoids the issue of copper cytotoxicity, the reaction rates can be slower compared to CuAAC. The rate of a SPAAC reaction is highly dependent on the structure of the cyclooctyne.

Troubleshooting Steps:

  • Choice of Cyclooctyne: The reactivity of cyclooctynes can be tuned by modifying their structure. Second-generation cyclooctynes like dibenzocyclooctynol (DIBO) and bicyclo[6.1.0]non-4-yne (BCN) derivatives generally exhibit faster reaction rates than first-generation cyclooctynes.[12] For example, the endo-isomer of BCN-OH is known to be more reactive in SPAAC.[12]

  • Solvent Effects: While SPAAC is robust and can be performed in a variety of solvents, including aqueous media, the choice of solvent can influence the reaction rate. For less polar reactants, using a less polar solvent might improve solubility and increase the effective concentration of the reactants, thereby accelerating the reaction.

  • Concentration: As with any bimolecular reaction, increasing the concentration of your reactants (the 5-azidooxan-2-ol and the cyclooctyne) will increase the reaction rate. If solubility is a limiting factor, consider gentle heating, though this should be done with caution to avoid degradation of your starting materials.

Issue 4: Hydrolysis of the 5-Azidooxan-2-ol Starting Material

Question: I'm observing a significant amount of a byproduct that appears to be a result of the hydrolysis of my 5-azidooxan-2-ol. How can I prevent this?

Answer: The oxane (tetrahydropyran) ring, particularly with a hydroxyl group at the anomeric position (C-2), can be susceptible to hydrolysis under certain conditions, leading to ring-opening.

Troubleshooting Steps:

  • pH Control: The stability of the azide group itself is generally good over a broad pH range (pH 4 to 12).[8] However, the oxanol structure may be sensitive to strongly acidic or basic conditions. Avoid extreme pH values in your reaction mixture. If your reaction requires acidic or basic conditions, consider using a milder catalyst system or protecting the hydroxyl group if it's not essential for the subsequent steps.

  • Temperature: Elevated temperatures can accelerate hydrolysis. If your cycloaddition reaction does not require heating, perform it at room temperature. If heating is necessary, try to use the lowest effective temperature for the shortest possible time.

  • Water Content: While many click chemistry reactions are compatible with aqueous media, an excess of water, especially at non-neutral pH, can promote hydrolysis. If your reaction can be performed in an organic solvent, this may help to minimize hydrolysis.

Troubleshooting Workflow

Here is a decision-making workflow to help diagnose and solve common issues in your 5-azidooxan-2-ol cycloaddition reactions.

TroubleshootingWorkflow Start Reaction Issue Observed NoProduct Low or No Product Start->NoProduct AzideReduction Azide Reduced to Amine Start->AzideReduction SlowReaction Slow Reaction (SPAAC) Start->SlowReaction Hydrolysis Starting Material Hydrolysis Start->Hydrolysis CheckCatalyst Check Cu(I) Catalyst System NoProduct->CheckCatalyst CheckReducingAgents Check for Unwanted Reducing Agents AzideReduction->CheckReducingAgents OptimizeSPAAC Optimize SPAAC Conditions SlowReaction->OptimizeSPAAC CheckReactionConditions Check pH and Temperature Hydrolysis->CheckReactionConditions Sol_Deoxygenate Deoxygenate Solvents & Use Reducing Agent (Ascorbate) CheckCatalyst->Sol_Deoxygenate Yes Sol_Ligand Use Stabilizing Ligand (e.g., THPTA) & Check Order of Addition CheckCatalyst->Sol_Ligand Yes Sol_AvoidPhosphines Avoid Phosphines (Staudinger) CheckReducingAgents->Sol_AvoidPhosphines Yes Sol_CheckReagentCompatibility Verify Reagent Compatibility (e.g., no strong reducing agents) CheckReducingAgents->Sol_CheckReagentCompatibility Yes Sol_ChangeCyclooctyne Use a More Reactive Cyclooctyne (e.g., DIBO, BCN) OptimizeSPAAC->Sol_ChangeCyclooctyne Yes Sol_IncreaseConcentration Increase Reactant Concentration OptimizeSPAAC->Sol_IncreaseConcentration Yes Sol_ControlpH Maintain Neutral pH CheckReactionConditions->Sol_ControlpH Yes Sol_LowerTemp Reduce Reaction Temperature CheckReactionConditions->Sol_LowerTemp Yes

Caption: Troubleshooting Decision Tree for 5-Azidooxan-2-ol Cycloadditions.

Key Experimental Protocols

Protocol 1: Optimized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is optimized for bioconjugation and should be generally applicable for small molecule synthesis as well.

Materials:

  • 5-Azidooxan-2-ol

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Deoxygenated buffer (e.g., phosphate-buffered saline, pH 7.4) or organic solvent

Procedure:

  • Prepare stock solutions:

    • A 10 mM solution of CuSO₄ in deionized water.

    • A 50 mM solution of THPTA in deionized water.

    • A 100 mM solution of sodium ascorbate in deionized water (prepare fresh).

  • In a reaction vessel, combine the 5-azidooxan-2-ol and the alkyne partner in the desired solvent.

  • Prepare the catalyst premix: In a separate tube, add the THPTA solution (to a final concentration of 500 µM) to the CuSO₄ solution (to a final concentration of 100 µM). Vortex briefly. This should result in a 5:1 ligand to copper ratio.

  • Add the catalyst premix to the reaction vessel containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Allow the reaction to proceed at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

Data Summary: Common CuAAC Parameters
ParameterRecommended RangeRationale
[Copper] 50 - 100 µMBalances catalytic activity with potential for side reactions.[1]
[Ligand] (e.g., THPTA) 5 equivalents to CopperProtects Cu(I) from oxidation and disproportionation.[1][3]
[Reducing Agent] (Sodium Ascorbate) 1 - 10 mM (5 mM typical)Ensures rapid reduction of Cu(II) to Cu(I).[1]
pH 4 - 12The azide group is stable in this range.[8]
Temperature Room TemperatureSufficient for most CuAAC reactions and minimizes degradation.

Mechanistic Insights

Understanding the underlying mechanisms of the desired reaction and potential side reactions is crucial for effective troubleshooting.

The Staudinger Reaction Mechanism

The unwanted reduction of your azide to an amine in the presence of a phosphine follows the Staudinger reaction pathway.

Staudinger_Mechanism cluster_0 Staudinger Reaction Azide R-N₃ Phosphazide R-N=N-N⁻-P⁺(Ph)₃ Azide->Phosphazide + P(Ph)₃ Phosphine P(Ph)₃ Iminophosphorane R-N=P(Ph)₃ Phosphazide->Iminophosphorane - N₂ Amine R-NH₂ Iminophosphorane->Amine + H₂O PhosphineOxide O=P(Ph)₃ Iminophosphorane->PhosphineOxide + H₂O N2 N₂ H2O H₂O

Caption: Mechanism of the Staudinger Reduction of an Azide.

The reaction begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide to form a phosphazide intermediate.[5][7] This intermediate then loses a molecule of dinitrogen (N₂) to form an iminophosphorane.[6] In the presence of water, the iminophosphorane is hydrolyzed to the primary amine and a stable phosphine oxide.[6]

References

  • Staudinger Reaction - Organic Chemistry Portal. Available at: [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(51), 9879-9883. Available at: [Link]

  • Staudinger reaction - Wikipedia. Available at: [Link]

  • Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2000). Staudinger Ligation: A Peptide from a Thioester and Azide. Organic Letters, 2(13), 1939-1941. Available at: [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - Jena Bioscience. Available at: [Link]

  • Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction - UH Institutional Repository. Available at: [Link]

  • Mbua, N. E., Guo, J., Wolfert, M. A., Steet, R., & Boons, G. J. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition, 50(41), 9793-9797. Available at: [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie (International ed. in English), 48(51), 9879–9883. Available at: [Link]

  • McKay, C. S., & Finn, M. G. (2014). Photoclick Chemistry: A Bright Idea. Chemical Reviews, 114(14), 6953-7001. Available at: [Link]

  • Yu, Z., & Lin, Q. (2016). Light-Triggered Click Chemistry. Chemical Reviews, 117(7), 5001-5033. Available at: [Link]

  • McKay, C. S., & Finn, M. G. (2014). Photoclick Chemistry: A Bright Idea. *NSF-PAR. Available at: [Link]

  • McKay, C. S., & Finn, M. G. (2014). Photoclick Chemistry: A Bright Idea. Chemical Reviews, 114(14), 6953-7001. Available at: [Link]

  • Yu, Z., & Lin, Q. (2016). Light-Triggered Click Chemistry. Chemical Reviews, 117(7), 5001-5033. Available at: [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs. Available at: [Link]

  • Bakherad, M., Keivanloo, A., & Omidian, H. (2019). An efficient one-pot synthesis of 1,2,3-triazoles via a copper-catalyzed azide–alkyne cycloaddition reaction. Journal of the Iranian Chemical Society, 16(11), 2499-2506. Available at: [Link]

  • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex - MDPI. Available at: [Link]

  • Amine synthesis by azide reduction - Organic Chemistry Portal. Available at: [Link]

  • Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Available at: [Link]

  • Triazole Cycloaddition as a General Route for Functionalization of Au Nanoparticles. Chemistry of Materials, 18(8), 1979-1985. Available at: [Link]

  • Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization - MDPI. Available at: [Link]

  • The Chemistry of Amine−Azide Interconversion: Catalytic Diazotransfer and Regioselective Azide Reduction. Journal of the American Chemical Society, 124(35), 10320-10321. Available at: [Link]

  • Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - MDPI. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC. Available at: [Link]

  • CYP450 Enzymes Effect Oxygen-Dependent Reduction of Azide-Based Fluorogenic Dyes. Available at: [Link]

  • Triazole-oligomers by 1,3-dipolar cycloaddition - Arkivoc. Available at: [Link]

  • Copper-mediated reduction of azides under seemingly oxidising conditions: catalytic and computational studies - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • CYP450 Enzymes Effect Oxygen-Dependent Reduction of Azide-Based Fluorogenic Dyes. Available at: [Link]

  • Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. Available at: [Link]

  • A Comprehensive Guide to Click Chemistry Reaction - Labinsights. Available at: [Link]

  • 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed. Available at: [Link]

  • Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols | Request PDF - ResearchGate. Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. Available at: [Link]

  • Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PMC. Available at: [Link]

  • Isolation, characterization, and properties of a labile hydrolysis product of the antitumor nucleoside, 5-azacytidine - PubMed. Available at: [Link]

  • Azide-alkyne Huisgen cycloaddition - Wikipedia. Available at: [Link]

  • Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains - PMC. Available at: [Link]

  • The [3+2]Cycloaddition Reaction. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Azide Linkers: 5-Azidooxan-2-ol vs. 4-azidobutyric acid for Enhanced Bioconjugation

In the dynamic field of bioconjugation, the precise and efficient covalent attachment of molecules to proteins, peptides, and other biomolecules is paramount. Azido acids have become essential tools, serving as molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic field of bioconjugation, the precise and efficient covalent attachment of molecules to proteins, peptides, and other biomolecules is paramount. Azido acids have become essential tools, serving as molecular handles for "click chemistry" reactions like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] The structure of the azido acid linker itself, however, is a critical variable that significantly influences the outcome of the conjugation process. This guide provides an in-depth comparison of two distinct azide linkers: the sugar-based, hydrophilic 5-azidooxan-2-ol and the simple alkyl chain 4-azidobutyric acid, to inform your selection for optimal bioconjugation efficiency.

Molecular Profiles and Physicochemical Properties

The fundamental difference between these two linkers lies in their chemical structure, which dictates their physical behavior in aqueous environments—the native environment for most bioconjugation reactions.

  • 5-Azidooxan-2-ol: This molecule incorporates a pyranose (sugar) ring, rendering it significantly more hydrophilic. This sugar-like structure is anticipated to enhance water solubility and potentially reduce the aggregation of the final bioconjugate.[3][4] The development of conjugates with spacers that have improved hydrophilicity shows great promise for targeted therapies.[3]

  • 4-azidobutyric acid: This is a short-chain aliphatic carboxylic acid with a terminal azide group.[5] Its character is more hydrophobic compared to its sugar-based counterpart due to the alkyl chain. While simple and commonly used, its lower hydrophilicity can be a limiting factor in certain applications.

G cluster_0 5-Azidooxan-2-ol cluster_1 4-azidobutyric acid a a b b

Figure 1: Chemical structures of 5-Azidooxan-2-ol and 4-azidobutyric acid.

Table 1: Comparison of Physicochemical Properties

Property5-Azidooxan-2-ol4-azidobutyric acidRationale & Implications
Solubility High in aqueous buffersModerate to low in aqueous buffers[6]The hydroxyl groups on the oxane ring of 5-azidooxan-2-ol promote hydrogen bonding with water, significantly enhancing solubility.[4][7] This is critical for preventing aggregation of sensitive biomolecules like antibodies during conjugation.[4][8]
Hydrophilicity HighLow to ModerateIncreased hydrophilicity from sugar-based linkers can prevent the passive cellular uptake of drug conjugates, potentially leading to more specific, targeted delivery.[3] It also allows for higher loading of drugs per antibody.[4]
Steric Hindrance Potentially higherLowerThe bulky oxane ring may introduce more steric hindrance around the azide group compared to the linear alkyl chain, which could influence reaction kinetics.[9]
Biocompatibility Generally highGenerally highBoth are typically well-tolerated in biological systems. The azide group itself is largely unreactive in biological milieu until it meets its alkyne partner.[1]
Impact on Bioconjugation Efficiency: A Mechanistic Perspective

The premier application for these azide linkers is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the azide-modified biomolecule and an alkyne-containing payload (e.g., a fluorophore, drug, or biotin).[10][11] The efficiency of this reaction is governed by factors beyond the core azide-alkyne reactivity, with the linker playing a crucial role.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Azide Biomolecule-N₃ (e.g., via Azido Acid) Triazole Biomolecule-Triazole-Payload Azide->Triazole Cycloaddition Alkyne Payload-Alkyne Alkyne->Triazole Cu Cu(I) Catalyst Cu->Triazole Catalyzes Ligand Stabilizing Ligand (e.g., THPTA) Ligand->Cu Stabilizes

Figure 2: Simplified workflow of a CuAAC reaction.

Key Performance Metrics:

  • Reaction Kinetics: The rate of the CuAAC reaction can be influenced by the accessibility of the azide group. While no direct comparative kinetic studies were found, it is plausible that the flexible, linear nature of 4-azidobutyric acid might offer slightly faster kinetics in some contexts due to lower steric hindrance.[9] However, the enhanced solubility provided by 5-azidooxan-2-ol could counteract this by ensuring the biomolecule remains in solution and accessible, preventing rate-limiting aggregation. The use of surfactants has also been shown to enhance reaction kinetics, which may be particularly relevant for more hydrophobic linkers.[12][13]

  • Conjugation Yield: The final yield of the desired bioconjugate is heavily dependent on the solubility of all components. Hydrophobic payloads conjugated via 4-azidobutyric acid may precipitate out of solution, leading to lower yields and difficult purification. The hydrophilic nature of 5-azidooxan-2-ol is a significant advantage here, as it helps to maintain the solubility of the entire conjugate, thereby improving overall yield and simplifying downstream processing.[4][8]

  • Stability and Aggregation: For complex biologics like Antibody-Drug Conjugates (ADCs), aggregation is a critical concern that can compromise efficacy and safety. Hydrophilic linkers, such as those based on sugars or PEGs, are known to minimize aggregation.[4][8] Therefore, 5-azidooxan-2-ol is the superior choice when working with aggregation-prone proteins.

Experimental Protocol: NHS Ester Labeling of a Protein

To functionally introduce these azido acids onto a biomolecule, they are typically activated, for example, as N-Hydroxysuccinimide (NHS) esters for reaction with primary amines (e.g., lysine residues on a protein).[14][15]

Objective: To label Bovine Serum Albumin (BSA) with either 4-azidobutyric acid NHS ester or the NHS ester of an analog of 5-azidooxan-2-ol.

Materials:

  • Bovine Serum Albumin (BSA)

  • 4-azidobutyric acid NHS ester

  • 5-azidooxan-2-ol analog NHS ester

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4, amine-free

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Protocol:

  • Protein Preparation: Prepare a 5 mg/mL solution of BSA in the Reaction Buffer. Causality: The buffer must be free of primary amines (like Tris) as they would compete with the protein for reaction with the NHS ester.

  • NHS Ester Stock Solution: Immediately before use, prepare a 100 mM stock solution of the desired azido-NHS ester in anhydrous DMF or DMSO. Causality: NHS esters are moisture-sensitive and hydrolyze over time. Using anhydrous solvent and preparing the solution fresh is critical for maximum reactivity.

  • Labeling Reaction:

    • Add a 20-fold molar excess of the azido-NHS ester stock solution to the BSA solution. For example, for 1 mL of 5 mg/mL BSA (~75 nmol), add 15 µL of the 100 mM stock solution.

    • Gently mix and incubate at room temperature for 1 hour. Causality: A molar excess of the labeling reagent drives the reaction to completion, ensuring a higher degree of labeling on the protein.

  • Purification:

    • Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Follow the manufacturer's instructions for the specific desalting column. Causality: Purification is essential to remove small molecule impurities that could interfere with downstream "click" reactions or subsequent assays.

  • Characterization:

    • Determine the concentration of the purified azide-labeled BSA using a standard protein assay (e.g., BCA assay).

    • The degree of labeling (number of azides per protein) can be quantified using mass spectrometry.

G Prep_Protein 1. Prepare Protein Solution (e.g., BSA in PBS) React 3. Mix Protein & Reagent (Incubate 1 hr at RT) Prep_Protein->React Prep_Reagent 2. Prepare Azido-NHS Ester (Fresh, in anhydrous DMSO) Prep_Reagent->React Purify 4. Purify Labeled Protein (Desalting Column) React->Purify Analyze 5. Characterize Conjugate (Protein Assay, Mass Spec) Purify->Analyze

Figure 3: Experimental workflow for protein labeling with an Azido-NHS ester.
Application-Specific Recommendations

The choice between 5-azidooxan-2-ol and 4-azidobutyric acid is not about one being universally "better," but about selecting the right tool for the specific application.

  • Choose 5-Azidooxan-2-ol when:

    • Working with sensitive proteins prone to aggregation (e.g., monoclonal antibodies).

    • Conjugating highly hydrophobic payloads where maintaining solubility is a primary concern.[16][17]

    • Developing antibody-drug conjugates (ADCs), where linker hydrophilicity is a key trend for improving pharmacokinetics and stability.[18]

    • The final application requires high aqueous solubility of the bioconjugate.

  • Choose 4-azidobutyric acid when:

    • Working with robust, highly soluble proteins or peptides.

    • The conjugated payload is already sufficiently hydrophilic.

    • A simpler, more cost-effective linker is desired for initial proof-of-concept studies.

    • The bioconjugation is performed in mixed organic/aqueous solvents where solubility is less of a concern.

Conclusion

In the nuanced world of bioconjugation, linker design is a critical determinant of success. While 4-azidobutyric acid offers a straightforward, linear handle for click chemistry, its hydrophobic nature can present challenges. 5-Azidooxan-2-ol , with its intrinsic hydrophilicity derived from its sugar backbone, represents a more advanced tool designed to overcome key obstacles like aggregation and poor solubility. For researchers working on complex biotherapeutics like ADCs or with aggregation-sensitive proteins, the superior physicochemical properties of 5-azidooxan-2-ol justify its selection to ensure higher yields, improved stability, and a more reliable conjugation outcome.

References

  • Linker Hydrophilicity Modulates the Anticancer Activity of RGD–Cryptophycin Conjugates. (2020). Vertex AI Search.
  • Sugar-Coated: Can Multivalent Glycoconjugates Improve upon Nature's Design?. Vertex AI Search.
  • Abstract 755: Synthesis and evaluation of sugar alcohol based molecules for drug conjugation and delivery. (2018). AACR Journals.
  • The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification. (2024). Vertex AI Search.
  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC.
  • 4-Azidobutyric acid | Biochemical Assay Reagent. (n.d.). MedchemExpress.com.
  • Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. (2010). Organic Letters.
  • Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization. PMC.
  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. (2025). Chemical Communications (RSC Publishing).
  • An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis. (2020). PMC - NIH.
  • A kinetics study of copper-catalysed click reactions in ionic liquids. RSC Publishing.
  • Azidobutyric acid NHS ester - Azide Labeling Reagent. APExBIO.
  • Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes. Lumiprobe.
  • The Azido Acid in Bioconjugation: An In-Depth Technical Guide. Benchchem.
  • 4-Azido-L-homoalanine HCl (L-AHA), Amino Acid-based Fluorescent & Biotin Protein Labeling. Jena Bioscience.
  • Application Notes and Protocols for Protein Labeling with Azido-PEG1-CH2COO-Cl. Benchchem.
  • Azidobutyric acid NHS ester | CAS#:943858-70-6. Lumiprobe.
  • 4-azidobutyric acid | 54447-68-6. Sigma-Aldrich.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org.
  • Preparation of azidoaryl- and azidoalkyloxazoles for click chemistry. PMC.
  • An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates. PMC.
  • Efficient and Selective Bioconjugation Using Surfactants. ResearchGate.
  • Click Chemistry Reagents Overview. Sigma-Aldrich.
  • Efficient and Selective Bioconjugation Using Surfactants. (2018). PubMed.
  • A Recent Concept of Importance: Click Chemistry. ResearchGate.
  • Bioconjugation Technology Selection during Early-Stage Development - A Strategy to Streamline IND and Manufacturing Timelines. ADC Review.
  • In situ click chemistry generation of cyclooxygenase-2 inhibitors. PMC.
  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Publishing.
  • Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. PMC.
  • Solubility overview for poly(2-alkyl-2-oxazoline)s in water-ethanol mixtures (5 mg/mL). ResearchGate.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.
  • The Lipid Solubility of Most Drugs Play Important Role of Its Pharmacological Action and Duration of Action. ResearchGate.
  • Doubly amphiphilic poly(2-oxazoline)s as high-capacity delivery systems for hydrophobic drugs. ResearchGate.
  • The Essential of the Solubility for Drug Action. Crimson Publishers.

Sources

Comparative

A Comparative Guide to the Reactivity of 5-Azidooxan-2-ol and Azido-PEG Linkers in Bioconjugation

Introduction: The Critical Role of the Azide in Modern Bioconjugation In the landscape of drug development and molecular biology, the ability to covalently link molecules with precision and efficiency is paramount. Azide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of the Azide in Modern Bioconjugation

In the landscape of drug development and molecular biology, the ability to covalently link molecules with precision and efficiency is paramount. Azide-alkyne cycloaddition reactions, the cornerstone of "click chemistry," have emerged as indispensable tools for this purpose.[1] These reactions, primarily the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offer high yields, exceptional specificity, and biocompatibility.[2] The azide functional group, being small and stable under most physiological conditions, serves as a bioorthogonal handle for these powerful ligation strategies.[3]

The choice of the molecule bearing the azide—the linker—is not a trivial one. Its inherent structure and properties can profoundly influence reaction kinetics, solubility, and the ultimate functionality of the final conjugate. This guide provides an in-depth comparison of two distinct classes of azide-bearing linkers: the rigid, carbohydrate-based 5-Azidooxan-2-ol and the flexible, polymer-based azido-polyethylene glycol (PEG) linkers . By examining their molecular architecture, the factors governing their reactivity, and supported by experimental frameworks, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal linker for their specific application.

Chapter 1: Molecular Architecture and Intrinsic Properties

The reactivity of a functional group is inseparable from the scaffold that presents it. The structural differences between a cyclic sugar and a linear polymer create distinct chemical environments for the azide group, impacting its accessibility and performance.

5-Azidooxan-2-ol: The Rigid Sugar Scaffold

5-Azidooxan-2-ol is a carbohydrate-derived molecule featuring an azide group appended to a tetrahydropyran ring. This cyclic structure imparts significant rigidity. The presence of hydroxyl groups introduces polarity and the potential for hydrogen bonding interactions, which can influence its solubility and interaction with biological molecules.

Caption: Chemical structure of 5-Azidooxan-2-ol.

Azido-PEG Linkers: The Flexible Polymer Chain

Azido-PEG linkers consist of an azide group attached to one end of a flexible polyethylene glycol chain.[4] The other end can be functionalized with a variety of reactive groups (e.g., NHS ester, acid, amine) for attachment to target molecules.[3] The PEG backbone is renowned for enhancing water solubility, reducing immunogenicity, and providing a flexible spacer that can mitigate steric hindrance between conjugated partners.[5][6]

Caption: General structure of an Azido-PEG linker.

Head-to-Head Physicochemical Comparison

The fundamental differences in their structures lead to distinct physicochemical properties that are critical for experimental design.

Property5-Azidooxan-2-olAzido-PEG LinkersRationale & Implications
Scaffold Type Rigid, cyclic carbohydrateFlexible, linear polymerRigidity can be advantageous for maintaining precise spacing, while flexibility can help overcome steric barriers.
Solubility Soluble in polar organic solvents and aqueous solutionsHighly soluble in water and many organic solvents[5]The PEG chain generally imparts superior aqueous solubility, which is often critical for bioconjugation reactions.[5]
Steric Profile Defined, bulky 3D structureVariable; depends on PEG chain length (n)The oxane ring presents a fixed steric challenge. The PEG linker's steric hindrance is more adaptable and can be tuned by altering its length.[5]
Hydrophilicity Hydrophilic due to hydroxylsHighly hydrophilicBoth are hydrophilic, reducing the risk of aggregation of the final conjugate. The PEG chain is a well-established tool for this purpose.[7]

Chapter 2: Factors Influencing Reactivity in Azide-Alkyne Cycloadditions

The rate and efficiency of CuAAC and SPAAC reactions are governed by more than just the presence of an azide. Electronic properties, steric accessibility, and local environmental effects all play a crucial role.

Electronic Effects

The reactivity of the azide group in 1,3-dipolar cycloadditions is influenced by the electronic nature of its substituents. Electron-withdrawing groups adjacent to the azide can increase its electrophilicity, potentially accelerating the reaction.[8]

  • 5-Azidooxan-2-ol : The oxygen atoms within the oxane ring exert an electron-withdrawing inductive effect, which may enhance the reactivity of the C5-azido group.

  • Azido-PEG : The PEG chain is an ether, which is generally considered electronically neutral and is not expected to significantly modulate the intrinsic reactivity of the terminal azide group.

Steric Hindrance

Steric hindrance is arguably one of the most significant factors differentiating these two linkers. While click chemistry is known for its tolerance to steric bulk, highly congested environments can decrease reaction rates.[9]

  • 5-Azidooxan-2-ol : The fixed, chair-like conformation of the oxane ring presents a significant and non-negotiable steric profile. The accessibility of the azide can be hindered by the ring structure itself, especially when approaching a bulky binding partner.

  • Azido-PEG : The linear, flexible nature of the PEG chain allows the terminal azide group to extend away from the parent molecule, effectively minimizing steric clashes.[10] This "long-reach" capability is a primary reason for the widespread use of PEG linkers in the conjugation of large biomolecules like antibodies.[11] However, it's important to note that SPAAC reactions, which use bulky cyclooctynes, can be more sensitive to steric hindrance than CuAAC.[11]

Caption: Factors influencing linker choice and reactivity.

Chapter 3: Experimental Comparison of Reactivity

To objectively compare the reactivity of these linkers, a well-controlled kinetic analysis is essential. The following protocols are designed as self-validating systems, where the only significant variable is the azide-bearing linker.

Experimental Design for a Head-to-Head Comparison

The core principle is to perform parallel reactions under identical conditions. A model alkyne-bearing molecule (e.g., propargyl-biotin) can be used as the reaction partner. The consumption of reactants or the formation of the triazole product is monitored over time to calculate second-order rate constants, which provide a quantitative measure of reactivity.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_analysis Analysis Azide1 5-Azidooxan-2-ol CuAAC CuAAC (CuSO4, NaAsc, TBTA) Azide1->CuAAC SPAAC SPAAC (DBCO-Biotin) Azide1->SPAAC Azide2 Azido-PEG4-NHS Azide2->CuAAC Azide2->SPAAC Alkyne Alkyne-Biotin Alkyne->CuAAC Monitor Monitor Reaction (HPLC or qNMR) CuAAC->Monitor SPAAC->Monitor Calculate Calculate 2nd-Order Rate Constants (k) Monitor->Calculate

Caption: Workflow for comparative kinetic analysis.

Protocol: Comparative Kinetic Analysis of CuAAC Reactions

This protocol outlines a method to compare the CuAAC reaction rates.

Materials:

  • 5-Azidooxan-2-ol

  • Azido-PEG-linker (e.g., Azido-PEG4-amine)

  • Propargyl-Biotin

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) ligand

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Solvent: DMSO

  • HPLC system with a C18 column

Procedure:

  • Prepare Stock Solutions:

    • Prepare 100 mM stock solutions of 5-Azidooxan-2-ol, Azido-PEG-linker, and Propargyl-Biotin in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of TBTA in DMSO.

  • Reaction Setup (Perform in parallel for each azide):

    • In a microcentrifuge tube, combine 900 µL of PBS buffer and 50 µL of the TBTA stock solution.

    • Add 10 µL of the respective azide stock solution (final concentration: 1 mM).

    • Add 10 µL of the Propargyl-Biotin stock solution (final concentration: 1 mM).

    • Add 10 µL of the CuSO₄ stock solution (final concentration: 1 mM).

  • Initiate and Monitor Reaction:

    • Initiate the reaction by adding 20 µL of the freshly prepared Sodium Ascorbate stock solution (final concentration: 10 mM). Vortex briefly.

    • Immediately inject a 20 µL aliquot (t=0) into the HPLC system.

    • Continue to take aliquots at regular intervals (e.g., 2, 5, 10, 20, 30, 60 minutes). Quench each aliquot with 5 µL of 0.5 M EDTA solution before injection.

  • Data Analysis:

    • Quantify the peak area of the product or a reactant at each time point.

    • Plot the data according to second-order reaction kinetics (1/[A] vs. time) to determine the rate constant (k).

Protocol: Comparative Kinetic Analysis of SPAAC Reactions

This protocol outlines a method to compare the copper-free SPAAC reaction rates.

Materials:

  • 5-Azidooxan-2-ol

  • Azido-PEG-linker (e.g., Azido-PEG4-amine)

  • DBCO-Biotin (a strained cyclooctyne)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Solvent: DMSO

  • Quantitative ¹H NMR (qNMR) or HPLC system

Procedure:

  • Prepare Stock Solutions:

    • Prepare 10 mM stock solutions of 5-Azidooxan-2-ol, Azido-PEG-linker, and DBCO-Biotin in a compatible deuterated solvent (e.g., DMSO-d6 for qNMR) or DMSO for HPLC.

  • Reaction Setup (Perform in parallel for each azide):

    • In an NMR tube or microcentrifuge tube, combine the azide stock solution and the DBCO-Biotin stock solution to achieve a final concentration of 1 mM for each reactant in the chosen buffer/solvent system.

  • Initiate and Monitor Reaction:

    • The reaction begins immediately upon mixing.[10]

    • For qNMR: Acquire spectra at regular time intervals, using a known internal standard to quantify the concentration of reactants and products.[12]

    • For HPLC: Inject aliquots at regular intervals as described in the CuAAC protocol.

  • Data Analysis:

    • Calculate the concentrations at each time point and plot the data to determine the second-order rate constant (k).[12]

Expected Results and Data Interpretation

The primary output of these experiments will be the second-order rate constants (k) for each linker under both CuAAC and SPAAC conditions.

LinkerReaction TypeExpected Rate Constant (M⁻¹s⁻¹)Interpretation
5-Azidooxan-2-ol CuAACModerateThe reaction should proceed efficiently, but the rate may be slightly lower than the flexible PEG linker due to steric hindrance from the rigid ring.[9]
Azido-PEG4 CuAACHighThe flexible spacer is expected to minimize steric hindrance, leading to a faster reaction rate compared to the more rigid sugar scaffold.[2]
5-Azidooxan-2-ol SPAACLow to ModerateSPAAC is sensitive to steric bulk. The rigid, bulky nature of the oxane ring may significantly slow the reaction with a strained alkyne.[11]
Azido-PEG4 SPAACModerate to HighThe flexible PEG chain allows the azide to be presented away from the bulk of the attached molecule, facilitating its reaction with the strained alkyne.[2]

Note: The actual rate constants are highly dependent on the specific substrates, solvent, and temperature.

Chapter 4: Practical Implications and Application-Specific Recommendations

The choice between a rigid sugar-based azide and a flexible PEG-based azide is a trade-off between structural definition and kinetic efficiency.

Choose 5-Azidooxan-2-ol when:

  • A rigid, well-defined spacer is required: In applications like structural biology or the development of PROTACs, maintaining a precise distance and orientation between two moieties is critical.

  • Introducing a carbohydrate motif is desirable: For applications involving interactions with lectins or other carbohydrate-binding proteins, this linker provides a relevant structural element.

  • Moderate reaction kinetics are acceptable: The potential for slightly slower reaction rates must be compatible with the experimental timeline and stability of the biomolecules involved.

Choose Azido-PEG linkers when:

  • Maximizing reaction rate and yield is paramount: The flexibility of the PEG chain generally leads to faster kinetics, especially in sterically demanding conjugations.[2]

  • Conjugating to large, complex biomolecules: For antibody-drug conjugates (ADCs) or PEGylating proteins, the ability of the linker to "reach" sterically shielded sites is a major advantage.[5]

  • Enhanced solubility and biocompatibility are needed: The PEG chain is the industry standard for improving the pharmacokinetic and solubility profiles of biotherapeutics.[6]

Conclusion

Both 5-Azidooxan-2-ol and azido-PEG linkers are valuable reagents for introducing azide handles for click chemistry. However, they are not interchangeable. Azido-PEG linkers generally offer superior performance in terms of reaction kinetics and yield, a direct consequence of the flexibility and spacing provided by the polymer chain. This makes them the default choice for most bioconjugation applications, particularly those involving large proteins or demanding high efficiency.

5-Azidooxan-2-ol , on the other hand, occupies a niche where its structural rigidity is an asset. When precise control over spatial orientation is more critical than reaction speed, this carbohydrate-based linker provides a unique tool. By understanding the interplay between molecular architecture, steric hindrance, and electronic effects, researchers can make an informed decision, ensuring the chosen linker is not just a passive connector but an active contributor to the success of their scientific goals.

References

  • BenchChem. (2025). Application Notes & Protocols for Bioconjugation using N-(Azido-PEG3)-N-(PEG2-amine).
  • BenchChem. (2025). Impact of steric hindrance on azide-alkyne cycloaddition.
  • Alfa Chemistry. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in 1-Azidopropane Cycloadditions.
  • AxisPharm. (n.d.). Azide PEG, Azide linker for Click Chemistry Reactions.
  • PurePEG. (2025). Water-Soluble PEG45 Linkers with NHS and Azide Groups for Therapeutic Use.
  • Langmuir. (2022). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?
  • RSC Advances. (2017). Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. RSC Publishing.
  • BenchChem. (2025). A Head-to-Head Comparison of Amine-Reactive PEG-Azide Linkers: Azido-PEG7-acid vs. NHS.
  • BenchChem. (2025). Navigating the Stability and Storage of Azido-PEG1-CH2COO-Cl: An In-depth Technical Guide.
  • BenchChem. (2025).
  • BroadPharm. (n.d.). PEG Azide, Azide linker, Click Chemistry tools.
  • ResearchGate. (n.d.). Structure–Reactivity Correlation in “Click” Chemistry: Substituent Effect on Azide Reactivity.
  • BroadPharm. (n.d.). Instructions for the use of Azido-(PEG)n-NHS.
  • BenchChem. (2025). Side reactions of "Azido-PEG7-azide" and how to avoid them.
  • BenchChem. (2025). A Head-to-Head Comparison of SPAAC and CuAAC Efficiency: A Guide for Researchers.
  • PMC. (n.d.).
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Chemical Communications. (2024). Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. RSC Publishing.
  • Journal of Pharmaceutical Negative Results. (n.d.). A Recent Concept of Importance: Click Chemistry.
  • Lumiprobe. (n.d.). Does azide ion interfere with click chemistry reactions (CuAAC and SPAAC)?.
  • Langmuir. (2022).
  • PMC. (n.d.).
  • PMC. (n.d.).
  • Preprints.org. (2025). Cuaac And Beyond: A Review of Click Reaction Advances in Chemistry and Biology.
  • Thermo Fisher Scientific. (n.d.).
  • ResearchGate. (2016).
  • PMC. (n.d.). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes.
  • PubMed. (n.d.). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)

Sources

Validation

A Senior Application Scientist's Guide to HPLC Method Validation for 5-Azidooxan-2-ol Purity Testing

Introduction: The Analytical Imperative for 5-Azidooxan-2-ol In the landscape of modern drug discovery and development, the structural integrity and purity of novel chemical entities are paramount. 5-Azidooxan-2-ol, a he...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for 5-Azidooxan-2-ol

In the landscape of modern drug discovery and development, the structural integrity and purity of novel chemical entities are paramount. 5-Azidooxan-2-ol, a heterocyclic compound featuring a reactive azide group and a chiral center, represents a valuable building block in medicinal chemistry, particularly in the synthesis of complex molecules and bioconjugates through "click chemistry." The presence of impurities, including starting materials, by-products, or degradation products, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Therefore, a robust, reliable, and validated analytical method for purity testing is not merely a regulatory requirement but a scientific necessity.

This guide provides an in-depth, experience-driven perspective on the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 5-Azidooxan-2-ol. We will dissect each validation parameter, explain the rationale behind the experimental design, and compare the validated HPLC method with other potential analytical technologies. The principles and practices outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[2][3]

The Analytical Challenge and Method Development Rationale

The structure of 5-Azidooxan-2-ol—a polar, non-volatile molecule with a weak UV chromophore (the azide group)—presents a unique set of analytical challenges. A successful analytical method must be capable of retaining this polar analyte while providing sufficient resolution from potential impurities.

Our method development strategy began with the selection of a C18 stationary phase, a versatile and widely used support for reversed-phase chromatography. Given the polar nature of the analyte, a highly aqueous mobile phase was anticipated to be necessary for adequate retention. Through a series of scouting gradients and isocratic runs, the optimal chromatographic conditions were established to achieve a symmetrical peak shape and a reasonable retention time for 5-Azidooxan-2-ol.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
HPLC System Standard HPLC with UV Detector
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (20:80, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

The choice of 210 nm as the detection wavelength is a strategic one. While not providing a high molar absorptivity for the azide group, this low wavelength maximizes the signal-to-noise ratio for this and other organic molecules that may be present as impurities.

A Comprehensive Guide to HPLC Method Validation

Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[4] For a purity method, this means the procedure can accurately and precisely quantify the main component and its impurities. The following sections detail the validation experiments performed for the 5-Azidooxan-2-ol HPLC method, in accordance with ICH Q2(R1) guidelines.[2]

Visualizing the Validation Workflow

The process of method validation is a structured and interconnected series of experiments. The following diagram illustrates the typical workflow.

HPLC Method Validation Workflow HPLC Method Validation Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting & Implementation MethodDevelopment Method Development & Optimization ValidationProtocol Write Validation Protocol (Define Parameters & Acceptance Criteria) MethodDevelopment->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Compile Validation Report Robustness->ValidationReport MethodImplementation Method Implementation for Routine Use ValidationReport->MethodImplementation

Caption: A typical workflow for HPLC method validation.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]

Experimental Protocol:

  • Blank Injection: Inject the mobile phase to ensure no interfering peaks are present at the retention time of 5-Azidooxan-2-ol.

  • Impurity Spiking: A solution of 5-Azidooxan-2-ol was spiked with known potential impurities (e.g., starting materials for its synthesis).

  • Forced Degradation: The drug substance was subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

Results: The chromatograms from the forced degradation studies showed that the main peak of 5-Azidooxan-2-ol was well-resolved from all degradation product peaks, demonstrating the stability-indicating nature of the method. The peak purity analysis using a photodiode array (PDA) detector confirmed that the main peak was spectrally homogeneous under all stress conditions.

Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • A series of at least five standard solutions of 5-Azidooxan-2-ol were prepared, ranging from the limit of quantitation (LOQ) to 150% of the nominal sample concentration (e.g., 50 µg/mL to 750 µg/mL).

  • Each solution was injected in triplicate.

  • A calibration curve was constructed by plotting the mean peak area against the concentration.

Results: The method was found to be linear over the concentration range of 50-750 µg/mL.

Table 2: Linearity Data Summary

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9995≥ 0.999
Y-intercept Minimal (close to zero)Report
Range 50 - 750 µg/mLDefined and Justified
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Experimental Protocol:

  • A placebo (a mixture of all excipients without the API, not applicable for a drug substance but relevant for a drug product) was spiked with 5-Azidooxan-2-ol at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Nine determinations were made (triplicate preparations at each of the three concentration levels).

  • The percentage recovery was calculated.

Results: The method demonstrated a high degree of accuracy across the tested range.

Table 3: Accuracy (Recovery) Data

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.5%0.8%98.0% - 102.0%
100% 100.2%0.5%98.0% - 102.0%
120% 100.8%0.6%98.0% - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[6]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Six replicate injections of the same sample solution at 100% of the test concentration were performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): The repeatability experiment was repeated on a different day, by a different analyst, and on a different instrument.

Results: The low relative standard deviation (RSD) values indicate excellent precision.

Table 4: Precision Data

Parameter% RSD of Peak AreaAcceptance Criteria
Repeatability (n=6) 0.45%≤ 1.0%
Intermediate Precision (n=6) 0.78%≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ were determined based on the signal-to-noise ratio (S/N). A series of dilute solutions of 5-Azidooxan-2-ol were injected, and the concentrations that yielded S/N ratios of approximately 3:1 for LOD and 10:1 for LOQ were identified.

Results:

Table 5: LOD and LOQ Results

ParameterResultBasis
LOD 5 µg/mLS/N ratio of 3:1
LOQ 15 µg/mLS/N ratio of 10:1
Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5]

Experimental Protocol: Small, deliberate changes were made to the following method parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% acetonitrile)

Results: The system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates) remained within the acceptance criteria for all tested variations, demonstrating the robustness of the method.

Table 6: Robustness Study Results

Parameter VariedImpact on System SuitabilityResult
Flow Rate (0.9 & 1.1 mL/min) Retention time shiftPassed
Temperature (28 & 32 °C) Minor retention time shiftPassed
Mobile Phase (18% & 22% ACN) Significant retention time shiftPassed
Inter-relationships of Validation Parameters

The validation parameters are not independent but are logically interconnected. For instance, the range is determined by the linearity, accuracy, and precision of the method.

Validation Parameter Relationships Inter-relationships of Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Accuracy->Range Precision->Range Precision->Accuracy LOQ LOQ LOQ->Range Defines lower limit LOQ->Accuracy LOQ->Precision LOD LOD Robustness Robustness

Caption: Logical connections between validation parameters.

Comparison with Alternative Technologies

While the validated HPLC method is robust and fit for purpose, it is prudent to consider alternative technologies. The choice of an analytical technique often involves a trade-off between performance, cost, and the specific requirements of the analysis.[7]

Table 7: Comparison of Analytical Techniques for Purity Testing

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)GC (Gas Chromatography)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particle size columns and higher pressures.[8]Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[9]
Suitability for 5-Azidooxan-2-ol Excellent. Suitable for non-volatile and polar compounds.Excellent. Offers faster analysis and better resolution than HPLC.[10][11]Poor. The compound is non-volatile and may degrade at high temperatures required for GC analysis.
Analysis Time ~10-15 minutes~2-5 minutes[10]Variable, but often faster than HPLC for suitable analytes.
Solvent Consumption ModerateLow[11]Very low (only for sample preparation).
Resolution GoodExcellentExcellent for volatile compounds.
Cost (Instrument) ModerateHighLow to Moderate
Method Development Complexity ModerateHighModerate, but may require derivatization for polar compounds.[12]

Discussion:

  • UPLC: Ultra-Performance Liquid Chromatography is a significant advancement over HPLC, offering faster run times and improved resolution due to the use of sub-2 µm particles.[8][13] For a high-throughput laboratory, transferring the validated HPLC method to a UPLC system would be a logical next step to enhance efficiency. However, the initial capital investment for a UPLC system is higher.[10]

  • GC: Gas Chromatography is generally unsuitable for the analysis of 5-Azidooxan-2-ol due to the compound's low volatility and thermal lability. The high temperatures of the GC inlet could cause the azide group to decompose. While derivatization could be employed to increase volatility, this adds complexity and potential for analytical error.[14] GC is, however, an excellent technique for analyzing residual solvents, which is another critical aspect of pharmaceutical purity.[15][16]

Conclusion: A Validated Method Ready for Implementation

The reversed-phase HPLC method for the purity testing of 5-Azidooxan-2-ol has been successfully validated according to ICH Q2(R1) guidelines. The method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a quality control environment. The comprehensive validation package provides a high degree of assurance in the quality of the data generated.

While UPLC presents an opportunity for increased throughput, the validated HPLC method stands as a reliable and cost-effective solution for ensuring the purity of 5-Azidooxan-2-ol. The principles and experimental designs detailed in this guide serve as a practical template for scientists and researchers tasked with the critical responsibility of analytical method validation in the pharmaceutical industry.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. Available at: [Link]

  • FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . U.S. Food and Drug Administration. Available at: [Link]

  • HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis . WebofPharma. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. Available at: [Link]

  • Overview of Polar Gas Chromatography . Amerigo Scientific. Available at: [Link]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost . GMP Insiders. Available at: [Link]

  • HPLC Vs UPLC - What's The Difference? . Industry news - alwsci. Available at: [Link]

  • Top 5 Methods of Assessing Chemical Purity . Moravek, Inc. Available at: [Link]

  • Determination of azide impurity in sartans using reversed-phase HPLC with UV detection . Journal of the Iranian Chemical Society. Available at: [Link]

  • HPLC vs UPLC: Resolution and Throughput Compared . Patsnap Eureka. Available at: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines . Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • HPLC vs UPLC - What's the Difference? . Chromatography Today. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. Available at: [Link]

  • Simultaneous Analysis of Polar and Nonpolar Compounds by Gas Chromatography: The Separation of O2, N2, and NH3 Using Parallel Columns . Journal of Chromatographic Science. Available at: [Link]

  • HPLC Methods for analysis of Azide Ion . HELIX Chromatography. Available at: [Link]

  • Convenient Headspace Gas Chromatographic Determination of Azide in Blood and Plasma . Journal of Analytical Toxicology. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. Available at: [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation . IJRAR.org. Available at: [Link]

  • Detection of polar metabolites through the use of gas chromatography-mass spectrometry . National Center for Biotechnology Information. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available at: [Link]

  • Gas Chromatography . Chemistry LibreTexts. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. Available at: [Link]

  • Pharmaceutical Impurity Testing and Identification . Intertek. Available at: [Link]

  • HPLC Determination of Sodium Azide on Newcrom B Column . AugustaChrom. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . alwsci. Available at: [Link]

  • Impurities Detection in Pharmaceuticals . Drug Development and Delivery. Available at: [Link]

  • Reversed-Phase High-Performance Liquid Chromatography and High-Performance Thin . Oxford Academic. Available at: [Link]

  • Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier . LCGC International. Available at: [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector . Waters. Available at: [Link]

  • Organic Solvents Used in HPLC . GL Sciences. Available at: [Link]

Sources

Comparative

Benchmarking 5-Azidooxan-2-ol stability against aliphatic azides

Benchmarking 5-Azidooxan-2-ol Stability Against Aliphatic Azides: A Comprehensive Guide for Probe Design and Click Chemistry When designing activity-based probes (ABPs), bioconjugation linkers, or click-chemistry reagent...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-Azidooxan-2-ol Stability Against Aliphatic Azides: A Comprehensive Guide for Probe Design and Click Chemistry

When designing activity-based probes (ABPs), bioconjugation linkers, or click-chemistry reagents, the stability of the azide moiety is paramount. Standard aliphatic azides (e.g., 1-azidohexane) are celebrated in chemical biology for their bioorthogonality and robust thermodynamic stability[1]. However, functionalized azides like 5-azidooxan-2-ol (CAS: 645412-94-8)[2] present complex structural dynamics that can severely impact experimental outcomes if misunderstood.

As an Application Scientist, I frequently see researchers treat 5-azidooxan-2-ol as a simple "plug-and-play" aliphatic azide. This guide objectively benchmarks the stability, reactivity, and biological compatibility of 5-azidooxan-2-ol against standard aliphatic azides, detailing the causality behind their divergent behaviors and providing self-validating protocols to optimize your workflows.

Structural Dynamics and the Causality of Instability

To understand the stability differences, we must look at the structural causality. Aliphatic azides feature a highly stable, linear sp/sp2 hybridized nitrogen chain attached to an sp3 carbon[3]. Provided they follow the empirical "Rule of Six" (having at least six carbons per energetic functional group), they are highly stable against hydrolysis, physiological pH fluctuations, and mild nucleophiles[1][4].

In contrast, 5-azidooxan-2-ol is a cyclic hemiacetal. In aqueous media, it does not exist as a static ring; it undergoes a dynamic ring-opening equilibrium to form its open-chain isomer, 5-azidopentanal . While the azide group itself remains relatively stable, the exposed aldehyde introduces a highly reactive electrophilic center. This structural dynamic introduces two major instability vectors completely absent in standard aliphatic azides:

  • Off-Target Biological Reactivity: The transient aldehyde can react with primary amines (e.g., lysine residues on proteins) to form Schiff bases, leading to unintended covalent cross-linking[5].

  • Intramolecular Aza-Wittig Reactions: During Staudinger reductions, the proximity of the aldehyde to the newly formed iminophosphorane drives an intramolecular cyclization, fundamentally altering the expected product.

Equilibrium A 5-Azidooxan-2-ol (Cyclic Hemiacetal) B 5-Azidopentanal (Open-Chain Aldehyde) A->B Aqueous Equilibrium C Schiff Base Adduct (Protein Cross-link) B->C + Primary Amines (e.g., Lysine)

Structural equilibrium of 5-azidooxan-2-ol and its off-target reactivity with primary amines.

Quantitative Stability Profiling

The table below summarizes the benchmarking data comparing a standard aliphatic azide against 5-azidooxan-2-ol across various reaction environments.

ParameterStandard Aliphatic Azides (e.g., 1-Azidohexane)5-Azidooxan-2-ol (Hemiacetal/Aldehyde)
Aqueous Stability (pH 7.4) Highly stable; inert to hydrolysis.Dynamic equilibrium; prone to slow oxidation.
Amine Reactivity (Bio-media) Bioorthogonal; strictly unreactive.Highly reactive; forms Schiff bases with lysines.
Staudinger Reduction (PPh₃) Yields primary amine via intermolecular hydrolysis.Yields cyclic imine via intramolecular aza-Wittig.
Oxidation Susceptibility Inert to mild biological oxidants.Aldehyde oxidizes to 5-azidovalerolactone.
Storage Requirements Room temperature (if C/N ratio > 3)[4].Requires cold storage (-20°C); prone to polymerization.

Divergent Reduction Pathways

When utilizing these compounds in probe synthesis, the choice of reduction strategy is critical. As demonstrated in the synthesis of activity-based probes targeting serine proteases, 5-azidopentanal is an excellent building block only if the aldehyde is consumed (e.g., via reductive amination) prior to azide reduction[5]. If reduced directly, the pathways diverge drastically.

Staudinger cluster_0 5-Azidooxan-2-ol (via 5-Azidopentanal) cluster_1 Standard Aliphatic Azide N1 5-Azidopentanal N2 Iminophosphorane Intermediate N1->N2 + PPh3 N3 Intramolecular Aza-Wittig N2->N3 N4 2,3,4,5-Tetrahydropyridine (Cyclic Imine) N3->N4 - OPPh3 M1 1-Azidohexane M2 Iminophosphorane Intermediate M1->M2 + PPh3 M3 Intermolecular Hydrolysis M2->M3 + H2O M4 Hexan-1-amine (Primary Amine) M3->M4 - OPPh3

Divergent Staudinger reduction pathways for 5-azidopentanal versus standard aliphatic azides.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not take stability for granted. Implement the following self-validating protocols to benchmark these compounds in your specific assay conditions.

Protocol 1: NMR-Based Assessment of Hemiacetal-Aldehyde Equilibrium

Objective: Quantify the ratio of cyclic hemiacetal to reactive open-chain aldehyde in aqueous vs. organic media.

  • Preparation: Dissolve 10 mg of 5-azidooxan-2-ol in 0.5 mL of D2​O (to simulate aqueous biological conditions). Prepare a control by dissolving another 10 mg in CDCl3​ (organic control).

  • Acquisition: Acquire 1H and 13C NMR spectra at 298 K.

  • Self-Validation Check: In CDCl3​ , the anomeric proton of the closed hemiacetal ring (~4.8 ppm) will dominate the spectrum. In D2​O , observe the appearance of the aldehydic proton (~9.7 ppm), validating the ring-opening mechanism.

  • Quantification: Calculate the equilibrium constant ( Keq​ ) by integrating the aldehydic proton against the anomeric proton.

Protocol 2: Benchmarking Amine Cross-Reactivity in Biological Buffers

Objective: Evaluate off-target binding with protein lysine residues.

  • Preparation: Prepare separate 10 mM solutions of 5-azidooxan-2-ol and 1-azidohexane (control) in PBS (pH 7.4).

  • Reaction: Add 10 mM of N -alpha-acetyllysine to both solutions. This mimics protein lysine side-chains without N-terminal amine interference.

  • Incubation: Incubate at 37°C for 4 hours.

  • Self-Validation Check: Analyze the mixtures via LC-MS. The 1-azidohexane sample will show zero mass shift, proving bioorthogonality. The 5-azidooxan-2-ol sample will exhibit a distinct mass shift corresponding to the Schiff base adduct ( −H2​O ), proving the aldehyde's reactivity in physiological media.

Protocol 3: Divergent Staudinger Reduction Analysis

Objective: Demonstrate the intramolecular aza-Wittig cyclization pathway.

  • Reaction Setup: Dissolve 1 mmol of 5-azidooxan-2-ol in anhydrous THF.

  • Reduction: Add 1.1 mmol of polymer-supported triphenylphosphine[5]. (Using polymer-supported reagents simplifies the workup and prevents triphenylphosphine oxide contamination).

  • Incubation: Stir at room temperature for 2 hours.

  • Isolation: Filter the resin and analyze the filtrate via GC-MS or NMR.

  • Self-Validation Check: The complete absence of a primary amine and the presence of 2,3,4,5-tetrahydropyridine ( m/z ~83) confirms the intramolecular cyclization, contrasting sharply with the primary amine yielded by the 1-azidohexane control.

Conclusion & Best Practices

While 5-azidooxan-2-ol is an incredibly versatile building block for synthesizing complex glycomimetics and activity-based probes, it cannot be treated as a universally stable aliphatic azide. Its dynamic equilibrium with 5-azidopentanal introduces electrophilic reactivity that will cause off-target protein cross-linking in biological assays and intramolecular cyclization during reduction.

Best Practice: If your downstream application requires a bioorthogonal, inert azide handle, utilize standard aliphatic azides. If you must use 5-azidooxan-2-ol, ensure the hemiacetal/aldehyde moiety is chemically protected or fully consumed (e.g., via reductive amination) before introducing the molecule to biological environments or reducing agents.

Sources

Safety & Regulatory Compliance

Safety

Thermodynamic Stability &amp; Causality Assessment

Professional Laboratory Safety & Disposal Guide: 5-Azidooxan-2-ol As an organic azide, 5-Azidooxan-2-ol ( C5​H9​N3​O2​ ) presents significant operational hazards that require strict adherence to specialized handling and...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Safety & Disposal Guide: 5-Azidooxan-2-ol

As an organic azide, 5-Azidooxan-2-ol ( C5​H9​N3​O2​ ) presents significant operational hazards that require strict adherence to specialized handling and disposal protocols. Standard laboratory waste procedures are insufficient and potentially catastrophic when applied to organic azides. This guide provides drug development professionals and researchers with the mechanistic reasoning and procedural steps required to safely manage and dispose of 5-Azidooxan-2-ol waste.

The safety and disposal logistics of any organic azide are dictated by its thermodynamic stability, which is evaluated using the (Carbon+Oxygen)/Nitrogen atom ratio[1].

For 5-Azidooxan-2-ol ( C5​H9​N3​O2​ ):

  • Carbon atoms: 5

  • Oxygen atoms: 2

  • Nitrogen atoms: 3

  • Ratio: (5+2)/3=2.33

Operational Implication: According to institutional safety guidelines, organic azides with a (C+O)/N ratio below 3 are considered potentially unstable and prone to violent, explosive decomposition[1][2]. Because its ratio falls between 1 and 3, 5-Azidooxan-2-ol must never be stored in highly concentrated forms (>1 M), should be kept below room temperature, and requires extreme care during disposal to avoid concentrating the waste[1].

Critical Incompatibilities & Mechanistic Hazards

Before initiating any disposal protocol, it is critical to understand the chemical incompatibilities that dictate waste segregation. Mixing 5-Azidooxan-2-ol with standard waste streams can trigger lethal or explosive reactions.

Incompatible Material ClassMechanistic HazardOperational Constraint
Brønsted Acids Protonates the azide ion to form Hydrazoic Acid ( HN3​ ), a highly toxic, volatile, and explosive gas with toxicity similar to hydrogen cyanide[3].Keep all azide waste at pH > 9 at all times[2]. Never mix with acidic waste.
Heavy Metals (Pb, Cu, Ag) Reacts to form heavy metal azides, which are highly heat- and shock-sensitive explosives[1][3].Never dispose down the drain. Plumbing contains Pb/Cu, leading to explosive pipe deposits[4].
Halogenated Solvents Reacts with solvents like dichloromethane ( CH2​Cl2​ ) or chloroform to form highly explosive azidomethanes (e.g., diazidomethane)[1][4].Strictly segregate from halogenated organic waste streams.
Ground Glass Joints Friction-induced localized heating causes the azide to decompose explosively[1][5].Never store azide waste in glass bottles with ground-glass stoppers.

Step-by-Step Disposal & Waste Collection Protocol

The following methodology must be used for the collection and disposal of 5-Azidooxan-2-ol. Do not attempt in-lab chemical deactivation (such as nitrous acid reduction) on organic azides without explicit approval and supervision from your Environmental Health and Safety (EHS) office, as intermediate steps can generate toxic NOx​ gases and require precise stoichiometric control[4].

Step 1: Container Selection

  • Select a high-density polyethylene (HDPE) or polypropylene waste container[3].

  • Crucial: Do not use metal containers, metal lids, or glass bottles with ground-glass joints[1][2].

Step 2: Waste Segregation & pH Control

  • Designate the container solely for 5-Azidooxan-2-ol and compatible organic azide waste[5].

  • If the waste stream contains aqueous components, verify with pH paper that the solution is strongly basic (pH > 9) before capping to prevent hydrazoic acid volatilization[2]. Add dilute NaOH if necessary.

Step 3: Environmental Controls

  • Do not concentrate the waste mixture through rotary evaporation or distillation prior to disposal[1].

  • Store the waste container in secondary containment (e.g., a plastic bin) below room temperature, away from direct light, heat sources, and incompatible chemicals[1].

Step 4: Labeling and EHS Transfer

  • Label the container explicitly as "Extremely Hazardous Waste - Organic Azide" [2].

  • Submit a waste pickup request to your institution's EHS department immediately. Do not allow azide waste to accumulate in the laboratory for extended periods.

Emergency Logistics: Spill Response

If 5-Azidooxan-2-ol is spilled outside of a controlled fume hood:

  • Do not attempt to clean up the spill yourself. Treat all organic azide spills as major hazardous materials incidents[2].

  • Evacuate the immediate area and ensure the laboratory is well-ventilated (leave fume hoods running)[3].

  • Notify others in the vicinity and contact your EHS office or emergency responders (911) immediately[2][3].

Disposal Workflow Visualization

AzideDisposal Start 5-Azidooxan-2-ol Waste Generated Segregate Segregate from All Other Waste Start->Segregate CheckContainer Select Non-Metallic Container (HDPE) Segregate->CheckContainer CheckIncompat Verify Absence of: Acids, Metals, Halogens CheckContainer->CheckIncompat pHCheck Ensure pH > 9 (If Aqueous) CheckIncompat->pHCheck Store Label & Store < Room Temp in Secondary Containment pHCheck->Store EHS Transfer to EHS (NO DRAIN DISPOSAL) Store->EHS

Workflow for the safe segregation and disposal of 5-Azidooxan-2-ol waste.

References

  • Wayne State University. "Standard Operating Procedure: Azides." Office of Environmental Health and Safety. Available at: [Link]

  • University of California Santa Barbara. "Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides." UCSB Environmental Health & Safety. Available at: [Link]

  • University of New Mexico. "Standard Operating Procedure: Safe Handling of Azido Compounds." UNM Chemistry Department. Available at:[Link]

  • Stanford University. "Information on Azide Compounds." Stanford Environmental Health & Safety. Available at: [Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 5-Azidooxan-2-ol

As a highly reactive organic azide, 5-Azidooxan-2-ol (CAS: 645412-94-8) presents significant explosive, toxicological, and logistical hazards. This guide provides drug development professionals and synthetic chemists wit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly reactive organic azide, 5-Azidooxan-2-ol (CAS: 645412-94-8) presents significant explosive, toxicological, and logistical hazards. This guide provides drug development professionals and synthetic chemists with a self-validating, field-proven operational framework for handling this intermediate safely.

Our core philosophy is rooted in causality-driven safety : understanding why a protocol exists ensures adherence and prevents catastrophic laboratory incidents.

Quantitative Hazard Assessment

The stability of an organic azide is directly dependent on the dilution of the energetic azide functionality by the rest of the molecular framework[1]. Before handling 5-Azidooxan-2-ol, we must evaluate its structural stability using three standard empirical rules[1][2][3].

Stability Metrics for 5-Azidooxan-2-ol (C₅H₉N₃O₂)
ParameterValueSafety ThresholdAssessment & Operational Impact
Carbon to Nitrogen (C/N) Ratio 1.67> 3 (Stable)High Risk. Ratios between 1 and 3 mean the compound can be isolated, but strict limits apply: synthesize < 5g, keep concentration < 1 M, and store below -18 °C[1][2].
(Carbon + Oxygen) / Nitrogen Ratio 2.33≥ 3 (Stable)Severe Risk. A ratio < 3 indicates a high potential for violent decomposition. Avoid isolation whenever possible; use as a transient intermediate[2][4].
Rule of Six (Carbons per Azide) 5≥ 6 (Stable)High Risk. Fails the Rule of Six. The molecule lacks sufficient carbon atoms to safely dissipate the energy of the azide group[1][3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling energetic azides. The following matrix must be strictly adhered to:

  • Primary Hand Protection: Silver Shield (4H) gloves worn underneath heavy-duty Nitrile gloves[4].

    • Causality: Azides possess high skin permeability and systemic toxicity akin to cyanide (inhibiting cytochrome c oxidase). Standard nitrile alone does not provide sufficient breakthrough resistance against concentrated organic azides[4].

  • Eye & Face Protection: ANSI Z87.1-compliant safety goggles paired with a full-face polycarbonate shield[2][4].

    • Causality: Splash hazards combined with the shock-sensitive explosive potential of the compound necessitate full facial coverage to protect against glass shrapnel[4].

  • Body Protection: Flame-resistant (FR) laboratory coat (fully buttoned) and closed-toe, non-porous shoes[4].

    • Causality: Mitigates thermal burns in the event of an explosive decomposition or secondary solvent fire[4].

Engineering Controls & Material Incompatibilities

  • Fume Hood & Blast Shield: All operations must be conducted in a certified chemical fume hood with the sash at the lowest possible level, utilizing a portable polycarbonate blast shield[2][4].

  • Prohibited Solvents (Halogens): STRICTLY PROHIBITED: Dichloromethane, chloroform, and other halogenated solvents[1][4].

    • Causality: Azides react with halogenated solvents to form di- and tri-azidomethane, which are extremely unstable and detonate spontaneously[1][2].

  • Prohibited Equipment (Metals & Ground Glass): STRICTLY PROHIBITED: Metal spatulas, metal needles, brass/copper fittings, and ground-glass joints[1][2].

    • Causality: Friction and chemical reactions with metals form heavy metal azides, which are extreme shock-sensitive explosives[1]. Glass-on-glass friction can also detonate sensitive azides[2][5]. Use only Teflon, wooden, or ceramic tools.

Standard Operating Procedure: Handling & Synthesis

Workflow A Hazard Assessment C/N Ratio & Rule of Six B Engineering Controls Fume Hood & Blast Shield A->B C PPE Donning Silver Shield + Nitrile B->C D Chemical Handling No Metals, No Halogens C->D E Reaction Quenching Conversion to Amine D->E F Waste Disposal pH > 9, Non-Metal Container E->F

Operational workflow for the safe handling and processing of 5-Azidooxan-2-ol.

Step-by-Step Execution
  • Scale Verification: Ensure the reaction scale is strictly limited to < 5 grams and the concentration remains < 1 M[1][2].

  • Workspace Preparation: Clear the fume hood of all incompatible materials (halogenated solvents, acids, heavy metals)[2][4]. Post a sign indicating an active azide experiment[2].

  • Transfer: Weigh and transfer 5-Azidooxan-2-ol using ONLY a Teflon or ceramic spatula[2].

  • Dissolution: Dissolve the compound in an approved, non-halogenated solvent (e.g., THF, ethyl acetate, or ethanol)[1].

  • Concentration Warning: Do not concentrate azide-containing reaction mixtures to dryness via rotary evaporation or distillation[2][3]. Leave the product in solution whenever possible.

Emergency Response & Spill Protocol

Because 5-Azidooxan-2-ol violates the Rule of Six, any spill must be treated as a major hazardous event[1][4]. Do not attempt to clean up a spill yourself[4].

SpillResponse S Spill Detected E Evacuate & Alert S->E A Assess Exposure E->A M Medical Attention (If Exposed) A->M Exposure Occurred H Contact EHS/Hazmat (Do Not Clean) A->H No Exposure

Emergency response logical pathway for 5-Azidooxan-2-ol spills.

Step-by-Step Spill Response
  • Evacuate: Immediately halt work, notify others in the vicinity, and evacuate the laboratory[4].

  • Assess Exposure:

    • Skin/Eye Contact: Flush the affected area with copious amounts of tepid water for at least 15 minutes. Remove contaminated clothing immediately[4][5].

    • Inhalation: Move the person to fresh air immediately[4]. Watch for signs of systemic toxicity (rapid breathing, dizziness, rapid heart rate)[2][5].

  • Call Emergency Services: Contact EHS and 911. Remain on-site at a safe distance to provide the SDS and operational details to first responders[4].

Waste Disposal Plan

Improper disposal of azides is a leading cause of laboratory explosions.

  • Chemical Quenching (Preferred): Before disposal, organic azides should be converted to a stable derivative (such as an amine) via reduction (e.g., Staudinger reaction using triphenylphosphine)[1].

  • pH Control (Critical): If aqueous azide waste must be disposed of, ensure the solution is maintained at pH > 9 at all times[4].

    • Causality: Acidic environments protonate the azide anion to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas[4][5].

  • Segregation: Segregate azide waste from all other waste streams. Place it in a dedicated, explicitly labeled, non-metal container[4][5]. Never dispose of azide solutions down the drain[5].

References

  • Safe Handling of Azides. University of Pittsburgh Environmental Health and Safety. Available at:[Link]

  • Sodium Azide and Organic Azides: Standard Operating Procedure. University of California, Santa Barbara Environmental Health & Safety. Available at: [Link]

  • Information on Azide Compounds. Stanford University Environmental Health & Safety. Available at: [Link]

  • Azides Guidelines. Wayne State University Office of Environmental Health and Safety. Available at:[Link]

  • Azide Compounds. Florida State University Environmental Health and Safety. Available at:[Link]

  • 5-AZIDOOXAN-2-OL Chemical Data. ChemBuyersGuide. Available at:[Link]

Sources

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